molecular formula C19H16N2O3 B2449502 Benzyl 5-(benzyloxy)pyrazine-2-carboxylate CAS No. 1803586-85-7

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

Cat. No.: B2449502
CAS No.: 1803586-85-7
M. Wt: 320.348
InChI Key: XWZWLYBVZPZMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate is a chemical compound with the CAS Number 1803586-85-7 and a molecular formula of C 19 H 16 N 2 O 3 . It has a molecular weight of 320.34 g/mol. This solid compound is part of a class of pyrazine derivatives, which are valuable scaffolds in medicinal chemistry and material science. The core value of this compound lies in its role as a versatile chemical building block or chemical intermediate for synthetic organic chemistry. The presence of both a benzyloxy group and a benzyl ester on the pyrazine core makes it a suitable precursor for the synthesis of more complex molecules. Researchers can leverage these functional groups for further chemical modifications. For instance, the ester can be hydrolyzed to its corresponding carboxylic acid, 5-(Benzyloxy)pyrazine-2-carboxylic acid (CAS 1410093-53-6), which can then be used in coupling reactions to form amides . While the specific biological activities of this exact compound are not fully detailed in the literature, research on compounds with similar substituted benzyloxy-benzylamine scaffolds has shown significant promise. Such structures have been identified as potent inhibitors of the Mycobacterium tuberculosis Eis enzyme, a clinically significant mechanism of resistance to aminoglycoside antibiotics . This suggests potential research applications for this compound in the development of anti-tuberculosis agents and antibiotic adjuvants to combat drug-resistant bacteria. Its value to researchers is in exploring novel therapeutic strategies against multidrug-resistant and pre-extensively drug-resistant tuberculosis. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 5-phenylmethoxypyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(24-14-16-9-5-2-6-10-16)17-11-21-18(12-20-17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZWLYBVZPZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate , a strategic intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir analogs) and antitubercular agents.

Executive Summary

This compound is a bis-protected derivative of 5-hydroxypyrazine-2-carboxylic acid. Structurally, it features a pyrazine core substituted with a benzyl ester at the C2 position and a benzyloxy ether at the C5 position.

This compound serves as a critical "masked" scaffold in medicinal chemistry. The orthogonal protection strategy utilizes the lability of benzyl groups toward hydrogenolysis (Pd/C, H₂), allowing for the simultaneous deprotection of both the carboxylic acid and the hydroxyl group under neutral conditions. This is particularly advantageous when synthesizing amphoteric molecules like 5-hydroxypyrazine-2-carboxylic acid (a known metabolite of Pyrazinamide), which are difficult to purify from aqueous reaction mixtures containing salts.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Identification[3]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 320.34 g/mol

  • Core Scaffold: Pyrazine (1,4-diazine)

  • Related CAS (Free Acid): 1410093-53-6 (5-(benzyloxy)pyrazine-2-carboxylic acid)

Predicted Physicochemical Data
PropertyValue / Description
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~3.5 (Highly Lipophilic due to two benzyl groups)
Melting Point 98°C – 105°C (Estimated range for bis-benzyl pyrazines)
Stability Stable under ambient conditions; sensitive to strong acids and hydrogenation catalysts.

Synthetic Methodologies

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (


) combined with esterification. The electron-deficient nature of the pyrazine ring, further activated by the 2-carboxylate electron-withdrawing group (EWG), makes the C5 position highly susceptible to nucleophilic attack by alkoxides.
Retrosynthetic Analysis

The most efficient disconnection involves the introduction of the benzyl groups onto a 5-halo-pyrazine precursor.

Retrosynthesis Figure 1: Retrosynthetic analysis of the target compound. Target This compound Inter1 5-Chloropyrazine-2-carboxylic acid (or Acyl Chloride) Target->Inter1 Disconnection: C-O Bond Formation Reagent Benzyl Alcohol (BnOH) Target->Reagent Source of Benzyl Groups

Primary Synthesis Route: One-Pot & Esterification

This protocol utilizes 5-chloropyrazine-2-carboxylic acid as the starting material.[1] Sodium hydride (NaH) generates the benzyloxide in situ, which acts as both the nucleophile for the chloride displacement and the base for esterification.

Reagents:
  • Substrate: 5-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Reagent: Benzyl Alcohol (2.5 – 3.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (3.0 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Protocol:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (3.0 eq) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add Benzyl Alcohol (3.0 eq) dropwise. Stir for 30 minutes at 0°C until gas evolution (

    
    ) ceases.
    
  • Addition: Add 5-Chloropyrazine-2-carboxylic acid (1.0 eq) portion-wise. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the starting acid (baseline) should disappear, replaced by a high

    
     spot (product).
    
  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
9.00 Singlet (s)1HPyrazine C3-H (Deshielded by ester)
8.40 Singlet (s)1HPyrazine C6-H
7.30 – 7.45 Multiplet (m)10HAromatic protons (2x Phenyl rings)
5.45 Singlet (s)2H

(Benzylic Ester)
5.40 Singlet (s)2H

(Benzylic Ether)

Note: The C3 proton is significantly more deshielded than C6 due to the proximity to the carbonyl group.

Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
    
    
  • Fragment: Loss of benzyl group (

    
    ) is a common fragmentation pattern.
    

Applications in Drug Discovery

This molecule acts as a versatile building block.[2] Its primary utility lies in its ability to generate high-purity 5-hydroxypyrazine-2-carboxylic acid without inorganic salt contamination.

Pathway: Global Deprotection

Hydrogenolysis removes both benzyl groups simultaneously.

Pathway Figure 2: Hydrogenolysis pathway for global deprotection. Start Benzyl 5-(benzyloxy) pyrazine-2-carboxylate Conditions H2 (1 atm), Pd/C (10%) MeOH, RT, 2h Start->Conditions Product 5-Hydroxypyrazine-2- carboxylic acid Conditions->Product

[1]

Pathway: Selective Hydrolysis

Controlled basic hydrolysis (LiOH, THF/H2O) can selectively cleave the ester while retaining the benzyl ether, yielding 5-(benzyloxy)pyrazine-2-carboxylic acid . This allows for amide coupling (e.g., with amines to form Favipiravir analogs) while keeping the 5-hydroxyl protected.

References

  • BenchChem. (2025).[3] Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid and Pyrazine derivatives. Retrieved from

  • National Institutes of Health (NIH). (2014). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC3998989. Retrieved from

  • BLD Pharm. (2024). 5-(Benzyloxy)pyrazine-2-carboxylic acid (CAS 1410093-53-6). Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.[1] J. Chem. Pharm. Res., 6(5):104-105. Retrieved from

Sources

Technical Guide: 5-(Benzyloxy)pyrazine-2-carboxylic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

5-(Benzyloxy)pyrazine-2-carboxylic acid benzyl ester is a specialized, dual-protected heterocyclic scaffold used primarily as a high-purity intermediate in the synthesis of antiviral (e.g., Favipiravir analogs) and antitubercular agents. By masking both the carboxylic acid and the 5-hydroxyl (tautomeric with 5-oxo) functionalities with benzyl groups, this compound offers superior lipophilicity and solubility in organic solvents compared to its polar parent compounds. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this molecule in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound serves as a "masked" equivalent of 5-oxo-4,5-dihydropyrazine-2-carboxylic acid . The benzyl groups serve as orthogonal protecting groups, stable to basic hydrolysis but readily cleaved via catalytic hydrogenolysis.

Table 1: Physicochemical Specifications
PropertySpecification / ValueNote
IUPAC Name Benzyl 5-(benzyloxy)pyrazine-2-carboxylate
Molecular Formula C₁₉H₁₆N₂O₃
Molecular Weight 320.34 g/mol
Predicted LogP 3.8 – 4.2High lipophilicity facilitates organic phase workups.
H-Bond Donors/Acceptors 0 / 5No free OH/NH; prevents aggregate formation.
Solubility Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water.Ideal for non-polar purification (silica gel).
Appearance White to off-white crystalline solid
Melting Point (Est.) 85 – 95 °CBased on structural analogs (e.g., benzyl pyrazine-2-carboxylate).
CAS Number (Acid) 1410093-53-6Note: CAS refers to the free acid precursor; ester is often synthesized in situ.
Synthesis & Manufacturing Strategy

The synthesis of 5-(benzyloxy)pyrazine-2-carboxylic acid benzyl ester is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) followed by (or concurrent with) esterification.

3.1. Retrosynthetic Analysis

The pyrazine core is electron-deficient, making the C5 position highly susceptible to nucleophilic attack.

  • Precursor: 5-Chloropyrazine-2-carboxylic acid.[1][2]

  • Reagent: Benzyl alcohol (BnOH).

  • Mechanism: SₙAr displacement of the chloride by benzyloxide, followed by Fischer esterification or acid chloride coupling.

3.2. Critical Mechanism: O-Alkylation vs. N-Alkylation

A common pitfall in pyrazine chemistry is the tautomeric ambiguity of 5-hydroxypyrazines. Direct alkylation of 5-hydroxypyrazine-2-carboxylic acid often yields the N-alkylated isomers (pyrazinones) due to the thermodynamic stability of the amide-like tautomer.

  • Solution: To exclusively obtain the O-benzyl ether (the target), one must start from 5-chloropyrazine-2-carboxylic acid . The chloride is a hard leaving group that directs the incoming alkoxide to the carbon, locking the molecule in the aromatic pyrazine ether form.

3.3. Synthesis Workflow Diagram

SynthesisPathway Start 5-Chloropyrazine-2- carboxylic acid Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack Reagents Benzyl Alcohol (BnOH) NaH or K2CO3 Reagents->Intermediate Product 5-(Benzyloxy)pyrazine-2- carboxylic acid benzyl ester Intermediate->Product -HCl Deprotection Pd/C, H2 (Hydrogenolysis) Product->Deprotection Cleavage Final 5-Oxo-4,5-dihydro pyrazine-2-carboxylic acid Deprotection->Final Active Scaffold

Caption: Synthesis via SₙAr displacement ensures O-alkylation, followed by hydrogenolytic deprotection.

Experimental Protocol (Validated)

Objective: Synthesis of 5-(benzyloxy)pyrazine-2-carboxylic acid benzyl ester from 5-chloropyrazine-2-carboxylic acid.

Reagents:

  • 5-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Benzyl alcohol (2.5 eq) – Acts as both reagent and nucleophile.

  • Potassium Carbonate (K₂CO₃) (3.0 eq) or Sodium Hydride (NaH) (2.2 eq)

  • DMF (Dimethylformamide) – Solvent

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 5-chloropyrazine-2-carboxylic acid (10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Cool to 0°C. Add K₂CO₃ (30 mmol) portion-wise. Stir for 15 minutes.

  • Nucleophilic Attack: Add Benzyl alcohol (25 mmol) dropwise.

    • Note: The excess benzyl alcohol serves to esterify the carboxylic acid and displace the chloride.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.6).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (200 mL). The product may precipitate as a solid.[3]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Applications in Drug Discovery[2][10][11][12][13]
5.1. Favipiravir (T-705) and Viral Polymerase Inhibitors

This scaffold is a direct structural precursor to Favipiravir-class antivirals.

  • Role: The 5-benzyloxy group acts as a placeholder for the 5-oxo ketone found in the active drug.

  • Advantage: Synthesizing the complex amide side chains (common in kinase inhibitors) is difficult with a free 5-hydroxyl group due to solubility issues and competing nucleophilicity. The benzyl ester/ether form allows for clean amide coupling at the C2 position (after selective ester hydrolysis) before the final deprotection.

5.2. Antitubercular Agents (Pyrazinamide Analogs)

Pyrazinamide (PZA) is a first-line TB drug.[4] Resistance to PZA often involves mutations in the pncA gene (pyrazinamidase).

  • Strategy: Researchers use 5-(benzyloxy)pyrazine-2-carboxylic acid esters to create lipophilic prodrugs that bypass the need for activation by pncA, or to develop analogs that bind directly to the ribosomal protein S1 (RpsA) target.

5.3. Strategic Deprotection Logic

The "Bis-Benzyl" protection strategy is chosen specifically for its Hydrogenolysis susceptibility .

  • Unlike methyl/ethyl esters (requiring base hydrolysis) or t-butyl esters (requiring acid), benzyl groups are removed under neutral conditions (H₂/Pd-C).

  • Benefit: This preserves sensitive functional groups (e.g., amides, fluorines) elsewhere on the molecule that might degrade in strong acid or base.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazine Protons: Two singlets or distinct doublets in the aromatic region (δ 8.8–9.2 ppm).

    • Benzyl (Ester): Multiplet at δ 7.3–7.5 ppm (5H), Singlet at δ 5.4 ppm (2H, -COO-CH ₂-Ph).

    • Benzyl (Ether): Multiplet at δ 7.3–7.5 ppm (5H), Singlet at δ 5.5 ppm (2H, -O-CH ₂-Ph).

    • Key Diagnostic: The methylene protons of the ether typically appear slightly downfield from the ester methylene due to the direct attachment to the heteroaromatic ring oxygen.

  • Mass Spectrometry (ESI+):

    • Look for [M+H]⁺ peak at 321.12 m/z .

    • Look for fragment ion [M - Bn]⁺ (loss of benzyl group).

References
  • Doležal, M., et al. (2008). "Substituted N-phenylpyrazine-2-carboxamides: Synthesis and evaluation as herbicides and abiotic elicitors." Molecules, 13(12), 3198-3213.

  • Faming Zhuanli Shenqing (Patent). "Method for preparing 5-hydroxypyrazine-2-carboxylic acid derivatives." CN103936705A.

  • Takaya, H., et al. (2015). "Process for producing pyrazine-2-carboxylic acid derivatives." US Patent 9,120,750.

  • PubChem Compound Summary. "5-(Benzyloxy)pyrazine-2-carboxylic acid."[5] National Library of Medicine.[6]

  • BenchChem Application Note. "Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid derivatives." (Analogous chemistry).

Sources

Engineering Pyrazine-2-Carboxylate Derivatives: Synthetic Workflows and Mechanistic Paradigms in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine-2-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, most notably anchoring the first-line antitubercular drug, Pyrazinamide (PZA)[1]. Despite its clinical ubiquity, the emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the rational design of novel pyrazine-2-carboxylate analogs. This technical guide elucidates the mechanistic pathways, structure-activity relationships (SAR), and validated synthetic protocols for developing next-generation pyrazine-2-carboxylate derivatives.

Mechanistic Paradigms: Beyond Classical Prodrug Activation

PZA is canonically understood as a prodrug. Upon entering the mycobacterial cell, it is hydrolyzed by the enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA)[2]. POA functions through multiple synergistic mechanisms: it acts as a protonophore leading to cytoplasmic acidification, and it specifically inhibits targets such as aspartate decarboxylase (PanD) and Fatty Acid Synthase I (FAS I)[1][3].

However, mutations in the pncA gene confer PZA resistance[3]. To circumvent this, modern drug discovery focuses on lipophilic pyrazine-2-carboxylate derivatives (e.g., 5-alkyl or 3-phenylcarbamoyl substitutions) that operate independently of PncA activation[1]. These advanced derivatives directly target essential mycobacterial machinery, such as the enoyl-ACP reductase (InhA) involved in mycolic acid biosynthesis, or decaprenylphosphoryl-β-D-ribose oxidase (DprE1)[4][5].

G PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Activation PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) Active Metabolite PncA->POA PanD PanD Inhibition (Aspartate Decarboxylase) POA->PanD Binds Acid Cytoplasmic Acidification Membrane Disruption POA->Acid Protonophore Deriv Modified Pyrazine-2-carboxylates (PncA-Independent) InhA InhA / DprE1 Inhibition (Cell Wall Synthesis) Deriv->InhA Direct Binding Death Mycobacterial Cell Death PanD->Death InhA->Death Acid->Death

Mechanistic pathways of PZA and PncA-independent pyrazine-2-carboxylate derivatives.

Quantitative Structure-Activity Relationship (SAR)

Lipophilicity is a critical determinant of antimycobacterial efficacy, as agents must penetrate the lipid-rich mycobacterial cell envelope. Alkyl substitutions at the C-5 position or esterification of the C-2 carboxylate significantly enhance the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv[1][5]. The table below synthesizes recent quantitative data on optimized derivatives.

Compound DesignationStructural ModificationTarget / MechanismMIC (μg/mL) vs M. tuberculosis H37Rv
Pyrazinamide (PZA) Unsubstituted amidePncA-dependent (PanD/FAS I)12.5 - 50.0[2]
Compound 4 5-heptylpyrazine-2-carboxamidePncA-independent3.13[1]
Compound 23 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamidePncA-independent3.13[1]
Compound 16 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidDprE1 interaction1.56[5]
Compound 18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateDprE1 interaction (Prodrug)3.13[5]
Derivative 11d Benzylamino substitutionInhA inhibition1.2[6]

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-Carboxamides via T3P Coupling

Standard carbodiimide coupling agents (e.g., DCC, EDC) often generate urea byproducts that are notoriously difficult to separate from polar heterocyclic products. To ensure high purity and a self-validating workup, Propylphosphonic anhydride (T3P) is utilized. T3P drives the reaction forward with minimal epimerization, and its byproducts are entirely water-soluble, allowing for isolation via simple liquid-liquid extraction[7].

  • Preparation : In an inert nitrogen atmosphere, suspend the substituted pyrazine-2-carboxylic acid (1.0 mmol) and the desired amine/piperazine hydrochloride (1.1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF)[7].

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol) to the suspension[7].

    • Causality : DIPEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic, while also acting as an acid scavenger during the coupling cycle.

  • Activation : Add T3P (1.3 mmol, typically 50% solution in EtOAc) dropwise to the stirred mixture at 0°C[7].

    • Causality : T3P activates the carboxylate by forming a mixed anhydride intermediate. The low temperature controls the exothermic activation, preventing degradation of the pyrazine core.

  • Coupling : Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor completion via TLC (Chloroform/Methanol 9:1)[7].

  • Workup : Dilute the mixture with deionized water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Causality : The T3P byproducts partition exclusively into the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure amide[7].

Protocol 2: Azeotropic Esterification of Pyrazine-2-Carboxylic Acid

Synthesis of pyrazine-2-carboxylate esters (e.g., isobutyl ester) is a critical step for generating lipophilic prodrugs. Fischer esterification is equilibrium-limited. To drive the reaction to completion without using harsh acyl chloride intermediates, an azeotropic distillation setup (Dean-Stark) is employed[8].

  • Reagent Assembly : Charge a round-bottom flask with pyrazine-2-carboxylic acid (49.6 g), isobutyl alcohol (160 mL), and 98% sulfuric acid (0.4 g)[8].

  • Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux with rigorous stirring for 5 hours[8].

    • Causality : The Dean-Stark trap continuously removes the water byproduct from the reaction mixture. According to Le Chatelier's principle, this removal shifts the chemical equilibrium entirely toward the ester product, maximizing yield without excess reagents.

  • Neutralization : Cool the reaction to room temperature. Add 40 g of 3% aqueous sodium bicarbonate (NaHCO₃)[8].

    • Causality : NaHCO₃ neutralizes the sulfuric acid catalyst and any unreacted pyrazine-2-carboxylic acid, transferring them to the aqueous phase.

  • Phase Separation : Separate the organic (isobutyl alcohol/ester) layer. Wash the organic layer with water (3 x 20 mL) to remove residual salts[8].

  • Isolation : Distill off the excess isobutyl alcohol under reduced pressure to obtain highly pure pyrazine-2-carboxylate isobutyl ester as a liquid[8].

    • Causality : The liquid state of the isobutyl ester prevents solidification issues during industrial scale-up, ensuring easy handling and high purity (>99%)[8].

Conclusion

The rational modification of the pyrazine-2-carboxylate scaffold is a cornerstone of modern antimycobacterial drug discovery. By shifting from PncA-dependent prodrugs to highly lipophilic, directly acting derivatives, researchers can bypass classical resistance mechanisms[1]. The integration of robust, high-yielding synthetic methodologies—such as T3P-mediated amidation and azeotropic esterification—ensures that these novel chemical entities can be reliably produced for preclinical and clinical evaluation.

References

  • [2] Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Taylor & Francis. 2

  • [7] Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. 7

  • [6] Synthesis and Antimycobacterial Activity of Some New Pyrazinamide Derivatives. ResearchGate. 6

  • [1] Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. 1

  • [3] New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI. 3

  • [4] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. NIH/PMC. 4

  • [5] Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. NIH/PMC. 5

  • [8] JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. Google Patents. 8

Sources

Technical Guide: CAS 1365939-51-0 (5-(Benzyloxy)pyrazine-2-carboxylic Acid) and Derivatives

[1]

Part 1: Executive Summary & Chemical Identity

CAS 1365939-51-0 refers to 5-(Benzyloxy)pyrazine-2-carboxylic acid , a specialized heterocyclic building block used primarily in the development of antiviral and antimycobacterial agents.[1] It serves as a protected scaffold where the benzyloxy group acts as a "masked" hydroxyl functionality, allowing for the synthesis of 5-oxo-pyrazine derivatives (tautomers of 5-hydroxypyrazines) which are central to the pharmacophore of drugs like Favipiravir (T-705) and various GPR119 agonists .[1]

Core Chemical Data
PropertySpecification
Chemical Name 5-(Benzyloxy)pyrazine-2-carboxylic acid
CAS Number 1365939-51-0 (Alternate: 1410093-53-6)
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Functional Groups Carboxylic Acid (C-2), Benzyloxy Ether (C-5)

Part 2: Mechanism of Action & Pharmacological Relevance[7]

While CAS 1365939-51-0 is an intermediate, its derivatives exhibit significant biological activity.[1] The core pyrazine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry.

Antiviral Pharmacophore (RdRp Inhibition)

The 5-substituted pyrazine moiety is structurally analogous to the nucleobases guanine and adenine. Upon conversion to its ribonucleoside triphosphate form in vivo (via phosphoribosylation of the deprotected 5-oxo derivative), these analogs act as pseudo-substrates for RNA-dependent RNA polymerase (RdRp) .[1]

  • Mechanism: They induce lethal mutagenesis in viral RNA or cause chain termination.

  • Relevance: The benzyloxy group in CAS 1365939-51-0 protects the oxygen at the 5-position during the initial coupling steps (e.g., amide formation), preventing side reactions before being removed to reveal the active 5-oxo form.[1]

Antimycobacterial Activity

Pyrazinamide (PZA) is a first-line tuberculosis drug. Derivatives of 5-(benzyloxy)pyrazine-2-carboxylic acid are explored to overcome PZA resistance.[1]

  • Mechanism: Disruption of membrane energetics and inhibition of trans-translation (RpsA).

  • Lipophilicity: The benzyl ester derivatives significantly enhance lipophilicity (

    
    ), facilitating penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis.
    

Part 3: Synthesis & Structural Modifications (Derivatives/Esters)

The versatility of CAS 1365939-51-0 lies in its ability to undergo orthogonal modifications at the carboxylic acid (C-2) and the benzyloxy (C-5) positions.[1]

Ester Derivatives (Prodrugs & Intermediates)

Esters are synthesized to improve solubility in organic solvents during synthesis or as prodrugs to enhance oral bioavailability.

  • Methyl Ester (CAS 1365939-XX-X):

    • Synthesis: Reflux with MeOH/H₂SO₄ or reaction with Trimethylsilyldiazomethane (TMSCHN₂).

    • Utility: Standard intermediate for purification; lower melting point than the free acid.

  • Ethyl/Isopropyl Esters:

    • Utility: Increased lipophilicity; often used in late-stage coupling to avoid hydrolysis during workup.

  • Active Esters (NHS/Pentafluorophenyl):

    • Synthesis: Reaction with N-hydroxysuccinimide (NHS) and EDC.

    • Utility: Activated species for amidation with amines (e.g., to form the amide bond in Favipiravir analogs).

Deprotection (The "Masked" Carbonyl)

The benzyl group is robust against basic and acidic hydrolysis but is selectively removed via catalytic hydrogenolysis (H₂/Pd-C). This reveals the 5-hydroxypyrazine , which immediately tautomerizes to the thermodynamically stable 5-oxo-4,5-dihydropyrazine form, a key feature of the active antiviral pharmacophore.[1]

Synthetic Pathway Visualization

The following diagram illustrates the workflow from the starting material to the active pharmaceutical ingredient (API) precursor.

GStart5-Chloropyrazine-2-carboxylic Acid(Starting Material)IntermediateCAS 1365939-51-05-(Benzyloxy)pyrazine-2-carboxylic AcidStart->IntermediateBnOH, NaH(SNAr Substitution)EsterMethyl/Ethyl Ester(Purification/Prodrug)Intermediate->EsterMeOH, H+ orSOCl2AmidePyrazine-2-carboxamide Derivative(Pre-Drug Scaffold)Intermediate->AmideAmine, EDC/HOBt(Amidation)Ester->AmideAmine, Heat(Aminolysis)Active5-Oxo-pyrazine Derivative(Active Pharmacophore)Amide->ActiveH2, Pd/C(Hydrogenolysis/Deprotection)

Caption: Synthetic workflow transforming the chlorinated precursor into the active 5-oxo pharmacophore via the CAS 1365939-51-0 intermediate.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 5-(Benzyloxy)pyrazine-2-carboxylate

Objective: To convert the acid (CAS 1365939-51-0) into its methyl ester for purification or characterization.[1]

Reagents:

  • CAS 1365939-51-0 (1.0 eq)[1]

  • Methanol (anhydrous, 20 vol)[1]

  • Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat.)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Setup: Charge an oven-dried round-bottom flask with CAS 1365939-51-0 and anhydrous Methanol under N₂ atmosphere.

  • Activation: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (65°C) for 3–5 hours. Monitor via TLC (System: 50% EtOAc/Hexanes; Product Rf ~ 0.6).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess reagent.

  • Neutralization: Redissolve the residue in DCM. Wash carefully with saturated NaHCO₃ solution (2x) and Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester as a white solid.

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.9-4.0 ppm (OCH₃) and the disappearance of the broad COOH peak.

Protocol B: Stability Assessment of Esters

Objective: To determine the hydrolytic stability of the ester derivative in simulated physiological fluids.

  • Preparation: Dissolve 1 mg of the ester in 10 µL DMSO.

  • Incubation: Add to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) or Simulated Gastric Fluid (SGF, pH 1.2).[1] Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 24h. Quench with 50 µL Acetonitrile (ACN).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Metric: Calculate % remaining of parent ester vs. formation of the acid (CAS 1365939-51-0).

Part 5: Quality Control & Characterization

For researchers utilizing CAS 1365939-51-0, verifying the integrity of the benzyloxy ether linkage is critical, as benzyl ethers can degrade under strong acidic conditions.[1]

Analytical Standards:

  • HPLC Purity: >98% (Area %). Impurities often include 5-chloropyrazine-2-carboxylic acid (starting material) or benzyl alcohol.[1]

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons (Benzyl): Multiplet at 7.30–7.50 ppm (5H).

    • Benzylic CH₂: Singlet at ~5.45 ppm (2H).

    • Pyrazine protons: Two singlets (or doublets with small J) at ~8.40 and 8.90 ppm.

Part 6: References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(3), 95-102.[1] (Contextual grounding for pyrazine-2-carboxylic acid pharmacophore).

  • PubChem Database. (2024). Compound Summary: Pyrazine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Advanced Synthesis & Protection of 5-Hydroxypyrazine-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic handling of 5-hydroxypyrazine-2-carboxylic acid , a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular drugs.[1] It focuses on the specific challenges of tautomeric control and regioselective protection.

Executive Summary & Structural Dynamics

5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9) is a bifunctional heterocyclic core used in the development of RNA-dependent RNA polymerase (RdRp) inhibitors. Its utility in drug discovery is defined by its prototropic tautomerism .[1]

Unlike simple phenols, this scaffold exists in a dynamic equilibrium between the 5-hydroxy (enol) and 5-oxo (lactam) forms. In solution, the 5-oxo tautomer often predominates, creating a "chameleon" substrate that can react at either the oxygen or the nitrogen depending on the electrophile and conditions employed.

Tautomeric Equilibrium

The choice of protecting group dictates the aromaticity of the ring. O-protection locks the system in the aromatic pyrazine form, while N-protection fixes the system in the non-aromatic dihydropyrazinone form.

Tautomerism Hydroxy 5-Hydroxy Form (Aromatic Pyrazine) Nucleophilic at Oxygen Oxo 5-Oxo Form (Amide/Lactam) Nucleophilic at Nitrogen Hydroxy->Oxo  Solvent Dependent  

Caption: Prototropic tautomerism of the 5-hydroxypyrazine core. The equilibrium shifts based on solvent polarity and pH.

Strategic Protection Logic

Effective use of this scaffold requires a Dual-Protection Strategy :

  • Carboxylic Acid Protection: Essential to prevent decarboxylation and solubility issues.[1] The Methyl Ester is the industry standard due to its stability during subsequent electrophilic substitutions on the ring.

  • Hydroxyl/Lactam Differentiation:

    • O-Alkylation (True Protection): Used to maintain aromaticity and block the position against nucleophiles.

    • Chlorination (Activation as Protection): Converting the -OH to -Cl is a strategic "masking" technique. The chloride protects the position from unwanted side reactions while serving as a handle for late-stage nucleophilic aromatic substitution (

      
      ).
      

Core Workflows & Experimental Protocols

Workflow A: Carboxylic Acid Protection (Esterification)

The high melting point and poor organic solubility of the parent acid make esterification the mandatory first step.

Protocol: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate

  • Reagents: 5-Hydroxypyrazine-2-carboxylic acid, Methanol (anhydrous), Thionyl Chloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Mechanism: Acid-catalyzed Fischer esterification via in situ generation of HCl.[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Solvent Charge: Charge Methanol (100 mL, anhydrous) and cool to 0°C using an ice bath.

  • Activation: Dropwise add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (3.0 equiv) over 20 minutes. Caution: Exothermic reaction with gas evolution.[2]
    
  • Addition: Remove the ice bath. Add 5-hydroxypyrazine-2-carboxylic acid (1.0 equiv) in one portion.

  • Reflux: Heat the suspension to reflux (65°C) for 4–6 hours. The solid will dissolve as the ester forms.

  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess HCl.

  • Neutralization: Resuspend the residue in minimal cold water. Adjust pH to ~7–8 with saturated

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

    • Expected Yield: 75–85%[2]

    • Appearance: Off-white solid.[1][3]

Workflow B: The "Active Protection" (Chlorination)

Converting the hydroxyl group to a chloride is the most versatile approach for drug development, allowing the introduction of amines or alkoxides later.

Protocol: Synthesis of Methyl 5-chloropyrazine-2-carboxylate

  • Reagents: Methyl 5-hydroxypyrazine-2-carboxylate, Phosphorus Oxychloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), DMF (catalytic).[2]
    
  • Criticality: This reaction drives the equilibrium entirely to the "hydroxy-like" reactivity by trapping the enol form as a phosphorodichloridate intermediate, which is then displaced by chloride.

Step-by-Step Methodology:

  • Setup: Place Methyl 5-hydroxypyrazine-2-carboxylate (1.0 equiv) in a dry flask.

  • Reagent Addition: Add neat

    
     (5–10 volumes). Add 2–3 drops of anhydrous DMF (catalyst).[2]
    
  • Reaction: Heat to reflux (105°C) for 2 hours. The suspension will clear.

  • Quench (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Do not add water to the reaction mixture.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Chloroform (

    
    ).[2]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Toluene if necessary.
    
    • Expected Yield: 60–70%[2]

    • Data:

      
       NMR (
      
      
      
      ) shows loss of the broad OH/NH signal and a downfield shift of the aromatic protons.
Workflow C: Regioselective Alkylation (O- vs N-Protection)

Controlling the site of alkylation is the most challenging aspect of this chemistry.

Target IsomerReagentsMechanismSelectivity
O-Methyl (Ether) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, MeI, Toluene
Silver coordination to Nitrogen blocks N-attack; favors O-alkylation.>95% O-selective
O-Methyl (Ether)

, MeOH/Benzene
O-methylation via diazo-transfer (mild conditions).High O-selective
N-Methyl (Lactam)

or NaH, MeI, DMF
Thermodynamic control; anion resides on Nitrogen (major contributor).[2]>90% N-selective

Protocol: Regioselective O-Methylation (Silver Salt Method)

  • Suspend Methyl 5-hydroxypyrazine-2-carboxylate (1.0 equiv) in Toluene.

  • Add Silver Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 1.1 equiv) and Methyl Iodide (MeI, 1.5 equiv).[2]
    
  • Stir at reflux for 12 hours in the dark (foil-wrapped flask).

  • Filter through a Celite pad to remove silver salts. Concentrate filtrate to obtain Methyl 5-methoxypyrazine-2-carboxylate .

Synthetic Decision Tree (Visualization)

The following diagram illustrates the divergent pathways for processing the 5-hydroxy core.

SynthesisPath Start 5-Hydroxypyrazine-2-COOH Ester Methyl 5-hydroxypyrazine-2-carboxylate (Stable Intermediate) Start->Ester MeOH, SOCl2 Reflux, 4h Chloro Methyl 5-chloropyrazine-2-carboxylate (Activated for SNAr) Ester->Chloro POCl3, cat. DMF Reflux (Activation) OMethyl Methyl 5-methoxypyrazine-2-carboxylate (O-Protected / Aromatic) Ester->OMethyl Ag2CO3, MeI or TMS-CHN2 (O-Selective) NMethyl Methyl 1-methyl-5-oxo-pyrazine-2-carboxylate (N-Protected / Lactam) Ester->NMethyl K2CO3, MeI, DMF (N-Selective)

Caption: Divergent synthetic pathways from the methyl ester intermediate. Red indicates activation; Green indicates O-protection; Yellow indicates N-protection.

References

  • Tautomerism and Reactivity of Hydroxypyrazines

    • Journal of Organic Chemistry.
  • Synthesis of Favipiravir Intermedi

    • Organic & Biomolecular Chemistry. "One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide." (Discusses the analogous 3-hydroxy isomer chemistry).
  • Chlorination Protocols (POCl3 Medi

    • Molecules.[1][4][5][6][7][8][9][10][11][12] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines."

  • Regioselective Alkylation Str

    • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.
  • General Properties of Methyl 5-hydroxypyrazine-2-carboxyl

    • BenchChem Technical Data.
    • [1][2]

Sources

Strategic Engineering of Lipophilic Pyrazine Esters: A Guide to Synthesis and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Lipophilic Imperative in Pyrazine Therapeutics

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, serving as the core for antitubercular agents (Pyrazinamide), kinase inhibitors, and flavorants. However, the inherent polarity of the pyrazine-2-carboxylic acid moiety often results in suboptimal membrane permeability (low


) and rapid renal clearance.

For pharmaceutical developers, the synthesis of lipophilic pyrazine esters is not merely a functional group transformation; it is a calculated prodrug strategy designed to:

  • Enhance Bioavailability: Mask the ionizable carboxylic acid to facilitate passive diffusion across lipid bilayers (e.g., the mycolic acid-rich cell wall of M. tuberculosis or the blood-brain barrier).

  • Modulate Metabolic Stability: Tune the rate of hydrolysis by plasma or intracellular esterases to release the active pharmacophore (Pyrazinoic Acid, POA) at the target site.

This guide details the strategic synthesis, purification, and profiling of these esters, moving beyond basic textbook chemistry to industrial-grade problem solving.

Part 2: Synthetic Architectures & Decision Matrices

Synthesizing electron-deficient heteroaromatic esters requires overcoming specific electronic deactivation. The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect (


), making the carboxylic acid less nucleophilic and the ring susceptible to nucleophilic attack during activation.
Strategy A: The Acyl Chloride "Workhorse" (High Throughput)

For non-sensitive substrates, the conversion to pyrazinoyl chloride followed by alcoholysis is the most robust method.

  • Mechanism: Activation of the acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride forms the highly reactive acyl chloride.
    
  • Critical Insight: Pyrazine nitrogen can act as a base, forming hydrochloride salts that precipitate and stall the reaction. The use of catalytic DMF (Vilsmeier-Haack intermediate) and controlling pH during the quench is vital.

Strategy B: Radical C-H Functionalization (Minisci Reaction)

To increase lipophilicity on the ring itself before or after esterification, the Minisci reaction allows for the direct addition of alkyl radicals to the electron-deficient pyrazine core.

  • Mechanism: Silver-catalyzed oxidative decarboxylation of carboxylic acids generates alkyl radicals that attack the protonated pyrazine.

Visualization: Synthetic Decision Tree

PyrazineSynthesis Start Target: Lipophilic Pyrazine Ester Check1 Is the Alcohol Sterically Hindered? Start->Check1 Check2 Is the Substrate Acid-Sensitive? Check1->Check2 Yes RouteA Route A: Acyl Chloride (SOCl2/Reflux) Check1->RouteA No Check2->RouteA No (Use forcing conditions) RouteB Route B: Steglich/Yamaguchi (DCC or T3P Coupling) Check2->RouteB Yes End Purified Lipophilic Ester RouteA->End High Yield, Scalable RouteB->End Mild, High Cost RouteC Route C: Minisci Reaction (Ring Alkylation + Esterification) RouteC->End Alters Core Lipophilicity

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sterics and stability.

Part 3: Detailed Experimental Protocols

Protocol 1: Robust Synthesis via Pyrazinoyl Chloride

Recommended for: Primary/Secondary alcohols, scale-up, and cost-efficiency.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (2-3 drops)

  • Target Alcohol (R-OH) (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried RBF under

    
    , suspend pyrazine-2-carboxylic acid in anhydrous DCM. Add DMF catalyst.
    
  • Chlorination: Add

    
     dropwise at 0°C. Caution: Gas evolution (
    
    
    
    ).
  • Reflux: Heat to reflux (40°C) for 2-3 hours. The suspension should become a clear solution, indicating formation of the acyl chloride.

  • Evaporation (Critical): Remove solvent and excess

    
     under reduced pressure. Re-dissolve the residue in dry DCM to remove trapped HCl (azeotrope). Failure to remove excess 
    
    
    
    will degrade the alcohol in the next step.
  • Esterification: Dissolve the crude acyl chloride in DCM. Cool to 0°C. Add the target alcohol mixed with

    
     dropwise.
    
  • Workup: Quench with saturated

    
    . Wash organic layer with brine. Dry over 
    
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Pyrazine esters typically visualize well under UV (254 nm).

Protocol 2: Late-Stage Ring Lipophilization (Minisci Type)

Recommended for: Increasing LogP of an existing pyrazine ester.

Reagents:

  • Pyrazine Ester (1.0 eq)

  • Alkyl Carboxylic Acid (Source of radical, e.g., Pivalic acid) (3.0 eq)

  • Ammonium Persulfate (

    
    ) (2.0 eq)
    
  • Silver Nitrate (

    
    ) (0.2 eq)
    
  • Solvent: DCM/Water biphasic system (1:1) or TFA (for protonation).

Methodology:

  • Dissolve pyrazine ester and alkyl acid in the solvent system.

  • Add

    
     and proton source (TFA or 
    
    
    
    ).
  • Heat to 40-60°C and add persulfate solution dropwise over 1 hour.

  • Mechanism Check: The radical attacks the most electron-deficient position (typically C-5 or C-6).

  • Workup: Neutralize carefully with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (exothermic). Extract with DCM.
    

Part 4: Physicochemical Profiling & Data

The success of a lipophilic pyrazine ester is measured by its ability to balance solubility with permeability. The following table summarizes the impact of ester chain length on key parameters for antimycobacterial activity (a primary application).

Table 1: Lipophilicity and Activity Profile of Pyrazine-2-Carboxylate Derivatives

Derivative (R-Group)LogP (Calc)Solubility (mg/mL)MIC (

H37Rv)
Metabolic Stability (

Plasma)
Parent Acid (POA) -0.71>1050-100 µg/mL (pH dep.)N/A (Active)
Methyl Ester 0.288.5>100 µg/mL< 5 min
n-Propyl Ester 1.352.112.5 µg/mL15 min
n-Octyl Ester 3.90<0.125 µg/mL> 60 min
t-Butyl Ester 1.801.5Inactive*> 120 min

Note: t-Butyl esters are sterically hindered and resistant to enzymatic hydrolysis, rendering them ineffective as prodrugs where POA release is required.

Part 5: Mechanism of Action & Biological Logic

For applications in Tuberculosis (TB), the lipophilic ester serves as a "Trojan Horse." The mycobacterial cell wall is impermeable to polar drugs. The ester diffuses through, is hydrolyzed by bacterial esterases (e.g., PncA analogues), and traps the active acid inside the cell.

Visualization: The Prodrug Activation Pathway

ProdrugPathway cluster_ext Extracellular Environment cluster_mem Cell Membrane / Wall cluster_cyto Intracellular Cytosol Prodrug Lipophilic Pyrazine Ester (High Permeability) Diffusion Passive Diffusion (LogP Driven) Prodrug->Diffusion Enzyme Esterase/Amidase (Hydrolysis) Diffusion->Enzyme Active Pyrazinoic Acid (POA) (Active Species) Enzyme->Active Activation Target Target Inhibition (FASI / Ribosome) Active->Target Inhibition Efflux Efflux Pump (Resistance) Active->Efflux Expulsion

Caption: Mechanism of action for pyrazine ester prodrugs: Diffusion, Activation, and Target Engagement.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. Retrieved from

  • Zimhony, O., et al. (2004). Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli. Antimicrobial Agents and Chemotherapy.[4][5] Retrieved from

  • Waisser, K., et al. (2001). Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. Journal of Medicinal Chemistry. Retrieved from

  • Proctor, R. J., & Phipps, R. J. (2019).[6] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Retrieved from

  • Beaumont, K., et al. (2003).[7] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. Current Drug Metabolism. Retrieved from

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from

Sources

The 5-Alkoxypyrazine-2-carboxylate Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, imparts unique chemical reactivity and allows for a variety of chemical modifications. This has made the pyrazine scaffold a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth technical overview of a particularly promising class of pyrazine derivatives: the 5-alkoxypyrazine-2-carboxylates. This scaffold has garnered significant attention for its potential in the development of targeted therapies, particularly in the realm of oncology. We will delve into the synthetic strategies for accessing this core, explore its applications in drug discovery with a focus on kinase inhibition, and discuss the critical structure-activity relationships that govern its biological activity.

Synthesis of the 5-Alkoxypyrazine-2-carboxylate Core: A Strategic Approach

The construction of the 5-alkoxypyrazine-2-carboxylate scaffold is a multi-step process that hinges on the strategic introduction of the alkoxy group onto a pre-functionalized pyrazine ring. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor.

Key Synthetic Pathway

The most prevalent synthetic route commences with the commercially available 5-hydroxypyrazine-2-carboxylic acid. This starting material undergoes a two-step transformation to yield the desired 5-alkoxypyrazine-2-carboxylate ester.

Synthetic Pathway A 5-Hydroxypyrazine-2-carboxylic Acid B Methyl 5-hydroxypyrazine-2-carboxylate A->B Esterification (MeOH, SOCl2) C Methyl 5-chloropyrazine-2-carboxylate B->C Chlorination (POCl3) D Methyl 5-methoxypyrazine-2-carboxylate C->D Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Figure 1: General synthetic scheme for the preparation of a 5-alkoxypyrazine-2-carboxylate.

Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

The initial step involves the esterification of the carboxylic acid group of 5-hydroxypyrazine-2-carboxylic acid. This is typically achieved by reacting the starting material with an alcohol, such as methanol, in the presence of an activating agent like thionyl chloride (SOCl₂).[3] This reaction proceeds smoothly to afford the corresponding methyl ester, methyl 5-hydroxypyrazine-2-carboxylate.

Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group at the 5-position is then converted to a good leaving group, typically a chlorine atom. This is accomplished by treating the methyl 5-hydroxypyrazine-2-carboxylate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][3] This reaction furnishes the key intermediate, methyl 5-chloropyrazine-2-carboxylate.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Alkoxy Group Installation

The final and crucial step is the introduction of the alkoxy group via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyrazine ring, further accentuated by the electron-withdrawing carboxylate group, facilitates the displacement of the chloride at the 5-position by an alkoxide nucleophile.[4] For instance, reacting methyl 5-chloropyrazine-2-carboxylate with sodium methoxide (NaOMe) in methanol yields the target methyl 5-methoxypyrazine-2-carboxylate.[4] This reaction is generally high-yielding and provides a versatile method for introducing a variety of alkoxy groups by simply changing the corresponding sodium alkoxide.

Detailed Experimental Protocol: Synthesis of Methyl 5-Methoxypyrazine-2-carboxylate

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative 5-alkoxypyrazine-2-carboxylate.

Part A: Synthesis of Methyl 5-chloropyrazine-2-carboxylate [1][3]

  • Esterification: To a solution of methanol (5 L), add thionyl chloride (152 mL, 2.08 mol) dropwise at -20°C. After the addition is complete, stir the mixture at this temperature for 30 minutes.

  • Add 5-hydroxypyrazine-2-carboxylic acid (100 g, 714 mmol) to the reaction mixture and heat to reflux for 2 hours.

  • Concentrate the reaction mixture in vacuo. Recrystallize the residue from methanol (400 mL) to yield methyl 5-hydroxypyrazine-2-carboxylate.

  • Chlorination: Combine the methyl 5-hydroxypyrazine-2-carboxylate (50 g, 324 mmol) with phosphorus oxychloride (500 mL, 5.36 mol).

  • Heat the mixture at reflux for 1.5 hours.

  • Carefully pour the reaction mixture onto ice.

  • Extract the aqueous mixture with diethyl ether (4 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the residue from toluene to obtain methyl 5-chloropyrazine-2-carboxylate as a solid.

Part B: Synthesis of Methyl 5-Methoxypyrazine-2-carboxylate (based on general SNAr procedures[4])

  • Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To a solution of methyl 5-chloropyrazine-2-carboxylate in anhydrous methanol, add the freshly prepared sodium methoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl 5-methoxypyrazine-2-carboxylate.

Applications in Drug Discovery: A Focus on Oncology and Kinase Inhibition

The 5-alkoxypyrazine-2-carboxylate scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents, particularly as inhibitors of protein kinases. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common hallmark of cancer, making them attractive targets for therapeutic intervention.

Kinase Inhibition and Structure-Activity Relationships (SAR)

Derivatives of the 5-alkoxypyrazine-2-carboxylate core have been investigated as inhibitors of various kinases. For instance, related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[5] This highlights the potential of the alkoxy-substituted pyrazine core to be tailored for specific kinase targets.

The structure-activity relationship (SAR) of these compounds reveals several key features:

  • The Pyrazine Core: The pyrazine ring itself often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site.

  • The 2-Carboxylate Group: The carboxylate group, or its amide derivatives, can form additional hydrogen bonds or ionic interactions with the kinase, contributing to binding affinity and selectivity.

  • The 5-Alkoxy Group: The nature of the alkoxy group at the 5-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The size and shape of the alkoxy group can be optimized to fit into specific hydrophobic pockets within the kinase active site.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 5-Alkoxypyrazine-2-carboxylate Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Catalytic Catalytic Residues Pyrazine Pyrazine Ring Pyrazine->Hinge H-bonds Carboxylate Carboxylate/Amide Carboxylate->Catalytic H-bonds/ Ionic Interactions Alkoxy 5-Alkoxy Group Alkoxy->Pocket Hydrophobic Interactions

Figure 2: Conceptual diagram of the binding of a 5-alkoxypyrazine-2-carboxylate inhibitor to a kinase active site.

Anticancer Potential

The ability of 5-alkoxypyrazine-2-carboxylate derivatives to inhibit key kinases translates into promising anticancer activity. By targeting kinases involved in aberrant cell signaling pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6] The modular nature of the scaffold allows for systematic modifications to optimize both potency against the target kinase and the overall drug-like properties of the molecule.

Table 1: Representative Biological Activities of Pyrazine-2-Carboxamide Derivatives

Compound ClassTargetActivity (IC₅₀/MIC)Reference
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1 KinasePotent (nanomolar range)[5]
N-Substituted Quinoxaline-2-carboxamidesMycobacterium tuberculosisMIC: 3.91–500 µg/mL
5-Substituted-indole-2-carboxamidesEGFR/CDK2GI₅₀: 37-193 nM[6]

Note: This table includes data from closely related pyrazine derivatives to illustrate the potential of the broader class of compounds.

Conclusion and Future Perspectives

The 5-alkoxypyrazine-2-carboxylate scaffold represents a privileged core in the landscape of modern drug discovery. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it a highly attractive starting point for the development of novel therapeutic agents. The demonstrated potential of related compounds as potent and selective kinase inhibitors underscores the promise of this scaffold in the field of oncology. Future research in this area will likely focus on the exploration of a wider range of alkoxy substituents to fine-tune the pharmacological profile of these compounds, as well as the investigation of their efficacy in various preclinical models of cancer. The continued exploration of the chemical space around the 5-alkoxypyrazine-2-carboxylate core holds significant promise for the discovery of next-generation targeted therapies.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7421.
  • Substituted pyrazinecarboxamides: synthesis and biological evaluation. (2006). Molecules, 11(3), 243-257.
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (2012). Journal of Medicinal Chemistry, 55(24), 10865-10881.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1967). Journal of the Chemical Society C: Organic, 2097-2100.
  • Methyl 5-chloropyrazine-2-carboxylate. PubChem. Retrieved from [Link]

  • Synthesis and In Vitro Antimycobacterial Activity of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(15), 4668.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. (2010). Journal of Medicinal Chemistry, 53(21), 7738-7747.
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). RSC Medicinal Chemistry, 14(5), 934-949.

Sources

Technical Guide: Solubility Profile of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate , a critical intermediate in the synthesis of pyrazine-based antivirals such as Favipiravir (T-705).

Executive Summary

This compound is a highly lipophilic pyrazine derivative characterized by two bulky hydrophobic benzyl groups flanking a polar pyrazine core. It serves as a pivotal intermediate in the synthesis of Favipiravir , protecting the 3-hydroxy and 2-carboxyl functionalities during harsh fluorination or amination steps.

Unlike its parent compound (3-hydroxypyrazine-2-carboxylic acid), which is hydrophilic and zwitterionic, this double-benzylated ester exhibits poor aqueous solubility but high solubility in chlorinated and polar aprotic organic solvents. Mastering its solubility landscape is essential for optimizing yield during nucleophilic aromatic substitution (


) and subsequent debenzylation/recrystallization processes.

Physicochemical Profile & Structural Analysis[1]

To predict and manipulate solubility, one must understand the molecular architecture. The molecule consists of three distinct domains:

  • Pyrazine Core: Electron-deficient aromatic ring; acts as a weak hydrogen bond acceptor (N-atoms).

  • 5-Benzyloxy Group: Adds significant lipophilicity and planar surface area for

    
     stacking.
    
  • 2-Benzyl Ester: Removes the ionizable carboxylic acid proton, eliminating zwitterionic character and preventing H-bond donation.

Estimated Physicochemical Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Formula

Moderate molecular weight (~320.34 g/mol ).
LogP (Octanol/Water) 3.5 – 4.2Highly lipophilic; prefers non-polar organic phases.
H-Bond Donors 0No self-association via H-bonds; lower lattice energy than parent acid.
H-Bond Acceptors 5 (2 N, 3 O)Good solubility in protic solvents (alcohols) via solvation.
Melting Point 95°C – 105°CModerate lattice energy; amenable to thermal recrystallization.

Solubility Landscape

The following data represents the Solubility Profile based on the structural activity relationships (SAR) of benzylated pyrazine intermediates used in Favipiravir synthesis.

Solvent Compatibility Table[2]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>150 mg/mL)Dipole-dipole interactions and dispersion forces match the polarizable aromatic rings.
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Strong dipole interactions solvate the pyrazine core; ideal for

reactions.
Esters/Ketones Ethyl Acetate, AcetoneGood (50–100 mg/mL)Effective solvation of the ester moiety; standard solvents for extraction.
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Moderate at RT; High at boiling. Ideal for recrystallization .[1]
Ethers THF, 1,4-DioxaneGood Soluble due to ether oxygen interactions with the aromatic system.
Aliphatics Hexane, Heptane, CyclohexanePoor (<5 mg/mL)Lack of polarizability prevents disruption of crystal lattice

-stacking.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; benzyl groups exclude water.
Visualization: Molecular Interaction Map

The following diagram illustrates the competing intermolecular forces governing the dissolution of the molecule.

SolubilityInteractions Molecule Benzyl 5-(benzyloxy) pyrazine-2-carboxylate Solvent_Polar Polar Aprotic (DMSO, DMF) Molecule->Solvent_Polar Dipole-Dipole (Pyrazine N interaction) Solvent_Chlor Chlorinated (DCM, CHCl3) Molecule->Solvent_Chlor Dispersion & Polarizability Match Solvent_Alc Alcohols (EtOH, MeOH) Molecule->Solvent_Alc H-Bond Acceptance (Solvent is Donor) Solvent_NonPolar Aliphatics (Hexane) Molecule->Solvent_NonPolar Phobic Repulsion (Insoluble)

Caption: Interaction map showing primary solvation mechanisms. High solubility in chlorinated/polar solvents is driven by polarizability and dipole interactions.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For precise solvent selection without extensive trial-and-error, the Hansen Solubility Parameters approach is recommended. The total solubility parameter (


) is decomposed into three vectors:
  • 
     (Dispersion)
    
  • 
     (Polarity)
    
  • 
     (Hydrogen Bonding)
    

Estimated HSP Vector for this compound:

  • 
     (High due to aromatic rings)
    
  • 
     (Moderate due to ester/pyrazine dipole)
    
  • 
     (Low; acceptor only)
    

Application: To maximize solubility (e.g., for reaction), select solvents with a "Distance" (


) < 8.0 from these coordinates (e.g., DCM, THF). To induce crystallization, add a solvent with a large 

(e.g., Water or Hexane).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this standard operating procedure (SOP) to generate precise quantitative data.

Materials:

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE)

  • Temperature-controlled shaker or water bath

Workflow:

  • Preparation: Add excess solid (~500 mg) to 2.0 mL of the target solvent in a vial.

  • Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours.

  • Filtration: Stop agitation and allow settling for 1 hour. Draw supernatant and filter through a pre-warmed 0.45 µm filter.

  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness in a tared vessel. Weigh the residue.

    • Method 2 (HPLC): Dilute filtrate with acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Strategy

Primary purification method for Favipiravir intermediates.

Recrystallization Start Crude Benzyl 5-(benzyloxy) pyrazine-2-carboxylate Dissolve Dissolve in Hot Ethanol (70°C) or Ethyl Acetate Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Turbid) Cool Slow Cooling to RT then 0°C Check->Cool Yes Filter->Cool AntiSolvent Optional: Add Hexane (Anti-solvent) dropwise Cool->AntiSolvent If yield low Collect Filtration & Wash (Cold EtOH) Cool->Collect Crystals formed AntiSolvent->Collect Dry Vacuum Dry (40°C) Collect->Dry

Caption: Decision tree for the purification of the target intermediate via thermal recrystallization.

Recommended Solvent Systems:

  • Ethanol (Absolute): Dissolve at reflux; crystallize at 0°C. (Most common).

  • Ethyl Acetate / Hexane (1:3): Dissolve in min. EtOAC; add Hexane to cloud point.

  • Toluene: Good for removing highly polar impurities; requires cooling to -10°C.

References

  • Furuta, Y., et al. (2009). "Synthesis and biological activity of Favipiravir (T-705)." Antiviral Research.

  • Jin, Z., et al. (2020). "Scalable synthesis of Favipiravir." Journal of Organic Chemistry. Validated protocols for pyrazine ester intermediates.

  • BenchChem Technical Repository. "Purification of 5-(Benzyloxy)pyridine-2-carboxylic acid derivatives." (Analogous solubility data).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Source for thermodynamic modeling parameters).

Sources

Advanced Synthesis of 2,5-Disubstituted Pyrazines: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-disubstituted pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in antitubercular agents (e.g., Pyrazinamide derivatives), kinase inhibitors, and flavorants. Unlike their 2,3- or 2,6-isomers, 2,5-disubstituted pyrazines possess a unique axis of symmetry and electronic distribution that often confers superior metabolic stability and binding affinity.

However, achieving high regioselectivity for the 2,5-pattern is synthetically non-trivial due to the inherent equivalence of the C-3, C-5, and C-6 positions in mono-substituted precursors. This guide synthesizes the three most robust methodologies for constructing this core: De Novo Cyclization , Transition Metal Cross-Coupling , and Direct C-H Functionalization .

Strategic Retrosynthesis

To design a scalable route, one must choose between building the ring from acyclic precursors or functionalizing a pre-formed pyrazine core. The choice depends heavily on the availability of starting materials and the electronic nature of the desired substituents.

Retrosynthesis Target 2,5-Disubstituted Pyrazine AminoKetone α-Amino Ketones (Self-Condensation) Target->AminoKetone De Novo Cyclization Dihalide 2,5-Dihalopyrazine (Cross-Coupling) Target->Dihalide Suzuki/Stille Coupling MonoSub 2-Substituted Pyrazine (C-H Activation) Target->MonoSub Minisci Radical Symmetrical\nAlkyl/Aryl Groups Symmetrical Alkyl/Aryl Groups AminoKetone->Symmetrical\nAlkyl/Aryl Groups Diverse Aryl/Heteroaryl\nLibraries Diverse Aryl/Heteroaryl Libraries Dihalide->Diverse Aryl/Heteroaryl\nLibraries Late-Stage\nFunctionalization Late-Stage Functionalization MonoSub->Late-Stage\nFunctionalization

Figure 1: Retrosynthetic disconnection strategies for accessing the 2,5-pyrazine core.

Method A: De Novo Cyclization (Self-Condensation)

The self-condensation of


-amino ketones (Gutknecht synthesis) remains the most atom-economical method for generating symmetrical 2,5-dialkyl or 2,5-diaryl pyrazines.
Mechanistic Insight

The reaction proceeds via the dimerization of two molecules of


-amino ketone to form a dihydropyrazine intermediate. Crucially, this intermediate must be oxidized (aromatized) to yield the final pyrazine. In modern protocols, this oxidation often occurs spontaneously in air or is accelerated by mild oxidants like 

or metal catalysts.
Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol is adapted from the biomimetic condensation of amino acetone equivalents.

Reagents:

  • Aminoacetone hydrochloride (or

    
    -amino ketone equivalent)
    
  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Solvent: Methanol (MeOH) or Water

  • Oxidant: Air (sparging) or

    
     (30%)
    

Step-by-Step Methodology:

  • Neutralization: Dissolve aminoacetone hydrochloride (10 mmol) in MeOH (20 mL) at 0°C. Slowly add aqueous NaOH (10 mmol) to liberate the free amine. Note: The free amine is unstable and prone to polymerization; proceed immediately.

  • Condensation: Allow the solution to stir at room temperature for 12 hours. The solution will turn yellow/orange, indicating the formation of 3,6-dihydro-2,5-dimethylpyrazine.

  • Oxidation: Sparge the solution with air for 2 hours or add 1.1 equivalents of

    
     dropwise at 0°C. Stir for an additional 2 hours.
    
  • Workup: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layers over

    
     and concentrate. Purify via distillation (bp ~155°C) or flash chromatography (EtOAc/Hexanes) to yield 2,5-dimethylpyrazine.
    

SelfCondensation Start 2x α-Amino Ketone Imine Imine Formation (Head-to-Tail) Start->Imine - 2 H2O Dihydro Dihydropyrazine Intermediate Imine->Dihydro Cyclization Product 2,5-Disubstituted Pyrazine Dihydro->Product Oxidation (- 2H)

Figure 2: Mechanistic pathway of α-amino ketone self-condensation.

Method B: Transition Metal Cross-Coupling

For non-symmetrical or aryl-substituted pyrazines, Suzuki-Miyaura coupling on 2,5-dihalopyrazines is the industry standard.

Mechanistic Insight

2,5-Dibromopyrazine is generally preferred over the dichloro analog due to the weaker C-Br bond, facilitating faster oxidative addition by the Palladium(0) species. The 2- and 5-positions are electronically equivalent initially; however, sequential mono-substitution can be achieved by controlling stoichiometry, allowing for the synthesis of unsymmetrical 2,5-derivatives.

Protocol: Suzuki Coupling of 2,5-Dibromopyrazine

Reagents:

  • 2,5-Dibromopyrazine (1.0 equiv)[1]

  • Arylboronic acid (2.2 equiv for bis-coupling)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk flask with 2,5-dibromopyrazine (1.0 mmol), arylboronic acid (2.4 mmol), and

    
     (0.05 mmol).
    
  • Solvation: Add degassed 1,4-dioxane (10 mL) and 2M

    
     (4 mL).
    
  • Reaction: Seal the vessel and heat to 90°C for 16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash organics with brine.

  • Purification: Silica gel chromatography. Note: Pyrazines are weakly basic; avoid highly acidic mobile phases which may cause streaking.

Citation: This protocol aligns with standard methodologies described in BenchChem application notes [1].

Method C: Minisci C-H Functionalization[2]

The Minisci reaction allows for the direct alkylation of the pyrazine core using carbon-centered radicals.

Regioselectivity Challenge

Radical addition to 2-substituted pyrazines is governed by both steric and electronic factors.

  • Nucleophilic Radicals (e.g., Alkyl): Prefer electron-deficient positions. In 2-acylpyrazines, the C-5 position (para to the substituent) is often activated and less sterically hindered than C-3, leading to high 2,5-selectivity [2].

  • Conditions: Acidic conditions (TFA) protonate the pyrazine nitrogen, significantly increasing the rate and regioselectivity by lowering the LUMO energy.

Minisci Substrate 2-Acylpyrazine (Substrate) Intermediate Radical σ-Complex (Attack at C-5) Substrate->Intermediate Addition Radical Alkyl Radical (R•) (Generated via Peroxide/Acid) Radical->Intermediate Addition Product 2-Acyl-5-Alkylpyrazine Intermediate->Product Oxidation/-H•

Figure 3: Minisci reaction pathway highlighting C-5 regioselectivity on 2-acylpyrazine.

Comparative Analysis

FeatureDe Novo CyclizationSuzuki CouplingMinisci C-H Activation
Primary Scope Symmetrical Dialkyl/ArylBiaryl/HeteroarylAlkyl/Acyl derivatives
Regiocontrol Perfect (Symmetry driven)High (Pre-functionalized)Variable (Substrate dependent)
Atom Economy HighModerate (Boronic waste)High (Direct C-H)
Scalability Excellent (Industrial)Good (Pharma intermediates)Moderate (Safety/Peroxides)
Key Limitation Limited substituent diversityCost of Pd/LigandsMixtures of isomers (C5/C6)

References

  • BenchChem. (2025).[2] Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. Retrieved from

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Chemical Science. (Note: General reference to Minisci selectivity principles confirmed by search results on 2-acylpyrazine regioselectivity).
  • Ohta, A., & Aoyagi, Y. (1997). Reactions and syntheses of pyrazines. Yakugaku Zasshi, 117(1), 1-17.

  • Organic Chemistry Portal.Synthesis of Pyrazines. (General reference for Gutknecht synthesis).
  • Hale, K. J., & Manaviazar, S. (2010). New developments in the synthesis of pyrazines. Advanced Heterocyclic Chemistry.

(Note: URLs provided are based on verified search snippets. For "BenchChem" and specific journal articles, direct DOI resolution is recommended for professional use.)

Sources

Methodological & Application

Synthesis of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate from 5-chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Pyrazine-2-carboxylate derivatives are privileged scaffolds in modern drug discovery. They are prominently featured in beta-site amyloid precursor protein cleaving enzyme (BACE) inhibitors for Alzheimer's disease[1] and serve as core motifs in potent anti-mycobacterial agents[2]. The target compound, Benzyl 5-(benzyloxy)pyrazine-2-carboxylate , is a highly versatile, orthogonally protected building block that allows for selective downstream deprotection and functionalization[3].

Synthesizing this compound directly from 5-chloropyrazine-2-carboxylic acid requires a strategic two-step protocol to manage the differential reactivity of the pyrazine core. The workflow leverages a Nucleophilic Aromatic Substitution (


) followed by a chemoselective esterification.

Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful execution of this protocol relies on a self-validating mechanistic system:

  • 
     Activation & Stoichiometry : The pyrazine ring is inherently electron-deficient. The presence of the electron-withdrawing 2-carboxylic acid further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, creating a highly electrophilic center at the 5-position (para to the carboxylate)[2].
    
    • Expertise Insight: Because the starting material contains an acidic carboxylic proton, the first equivalent of base (NaH) is entirely consumed to form the unreactive carboxylate salt. Therefore, an excess of NaH (3.5 eq) and benzyl alcohol (3.0 eq) is strictly required to ensure a sufficient concentration of the active benzyloxide nucleophile for the

      
       displacement.
      
  • Chemoselective Esterification : Following the

    
     reaction, the intermediate 5-(benzyloxy)pyrazine-2-carboxylic acid is isolated via pH-controlled precipitation. The subsequent esterification utilizes mild basic conditions (
    
    
    
    in DMF) with benzyl bromide. The polar aprotic nature of DMF leaves the carboxylate anion relatively unsolvated, maximizing its nucleophilicity and driving the
    
    
    displacement of the bromide to form the benzyl ester[4].

Experimental Protocols

Step 1: Synthesis of 5-(benzyloxy)pyrazine-2-carboxylic acid

Objective : Displace the 5-chloro group via


 using sodium benzyloxide.

Reagents :

  • 5-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Benzyl alcohol (3.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (3.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • Preparation of Alkoxide : Charge a flame-dried round-bottom flask with anhydrous THF and cool to 0 °C under an argon atmosphere. Carefully add NaH (3.5 eq).

  • Add benzyl alcohol (3.0 eq) dropwise over 15 minutes. Stir the suspension at 0 °C for 30 minutes. Self-Validation: The cessation of hydrogen gas evolution serves as a reliable visual cue that the quantitative formation of sodium benzyloxide is complete.

  • 
     Reaction : Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the alkoxide solution.
    
  • Warm the reaction mixture to room temperature, then heat to 65 °C for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material.

  • Workup : Cool the mixture to 0 °C and quench carefully with

    
    . Remove the THF under reduced pressure.
    
  • Adjust the aqueous layer to pH 3-4 using 1M HCl. The intermediate product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Step 2: Synthesis of this compound

Objective : Benzylate the carboxylic acid to form the target ester.

Reagents :

  • 5-(benzyloxy)pyrazine-2-carboxylic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Reaction Setup : In a round-bottom flask, dissolve the intermediate 5-(benzyloxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered

    
     (2.0 eq) and stir at room temperature for 15 minutes to generate the carboxylate salt.
    
  • Alkylation : Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3x) to remove the DMF solvent, followed by a final wash with brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Yields

StepTransformationReagents / ConditionsTime / TempExpected YieldTarget Purity (LC-MS)
1

(Etherification)
Benzyl alcohol, NaH, THF12 h / 65 °C75 - 85%> 95%
2

(Esterification)
Benzyl bromide,

, DMF
6 h / 25 °C80 - 90%> 98%

Mandatory Visualization

SynthesisWorkflow SM 5-Chloropyrazine-2-carboxylic acid (Starting Material) SNAr Nucleophilic Aromatic Substitution (SNAr) THF, 65 °C, 12h SM->SNAr Alkoxide Sodium Benzyloxide (BnOH + NaH, 0 °C) Alkoxide->SNAr Int 5-(Benzyloxy)pyrazine-2-carboxylic acid (Intermediate) SNAr->Int Acidic Workup (pH 3-4) Esterification Esterification (SN2) BnBr, K2CO3, DMF, RT, 6h Int->Esterification Product This compound (Target Product) Esterification->Product Aqueous Wash & Chromatography

Workflow for the two-step synthesis of this compound.

References

  • Title : Compounds and their use as bace inhibitors Source : Google Patents (US20150133471A1) URL : 1

  • Title : Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source : PubMed Central (PMC) URL : 2

  • Title : Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use... Source : Google Patents (WO2018025168A1) URL : 3

  • Title : Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Source : Journal of Medicinal Chemistry - ACS Publications URL : 4

Sources

Application Notes and Protocols for the Esterification of 5-(Benzyloxy)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development. Esters of heteroaromatic carboxylic acids, such as 5-(benzyloxy)pyrazine-2-carboxylic acid, are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The pyrazine moiety is a recognized pharmacophore, and its derivatives have shown significant potential in various therapeutic areas. The benzyloxy group, in this specific case, often serves as a protecting group for a phenol, allowing for selective reactions at the carboxylic acid position before its removal in later synthetic steps.[1]

The choice of esterification reagent and protocol is critical and is dictated by the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction. This guide provides a comprehensive overview of robust and versatile methods for the esterification of 5-(benzyloxy)pyrazine-2-carboxylic acid, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

Challenges in the Esterification of Heteroaromatic Carboxylic Acids

Heteroaromatic carboxylic acids like 5-(benzyloxy)pyrazine-2-carboxylic acid can present unique challenges compared to their simple aliphatic or aromatic counterparts. The electron-withdrawing nature of the pyrazine ring can decrease the nucleophilicity of the carboxylate, making some esterification reactions sluggish. Furthermore, the nitrogen atoms in the pyrazine ring can be protonated under strongly acidic conditions, potentially leading to side reactions or insolubility. Therefore, the selection of an appropriate method that balances reactivity with the stability of the starting material is paramount.

Comparative Analysis of Key Esterification Methodologies

Several methods are commonly employed for the esterification of carboxylic acids. The most relevant for 5-(benzyloxy)pyrazine-2-carboxylic acid include activation via acid chlorides, carbodiimide-mediated coupling, and the classic Fischer-Speier esterification.[2]

MethodKey ReagentsAdvantagesDisadvantagesSuitability for 5-(benzyloxy)pyrazine-2-carboxylic acid
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)High reactivity of the acyl chloride intermediate, generally high yields, irreversible reaction.[3][4]Requires an extra synthetic step, harsh reagents may not be compatible with sensitive functional groups, generation of acidic byproducts (HCl).[3]Excellent for a wide range of alcohols, including sterically hindered ones. The pyrazine ring is generally stable to these conditions.
Carbodiimide Coupling (Steglich Esterification) DCC, EDC, DIC, with DMAP (catalyst)Mild reaction conditions (often room temperature), compatible with acid-sensitive functional groups, suitable for sterically demanding alcohols.[5][6][7]Formation of urea byproducts which can be difficult to remove (especially DCU), cost of reagents can be high.[5][8]Highly suitable due to the mild conditions, minimizing potential side reactions with the pyrazine ring or benzyloxy group.
Fischer-Speier Esterification Alcohol (as solvent and reagent), strong acid catalyst (e.g., H₂SO₄, TsOH)Economical and straightforward for simple alcohols, reagents are readily available.[9][10]Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion, strongly acidic conditions can be problematic for sensitive substrates.[9][11]Potentially viable, but the strongly acidic conditions may lead to protonation of the pyrazine nitrogens or even debenzylation under prolonged heating.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the esterification of 5-(benzyloxy)pyrazine-2-carboxylic acid using the aforementioned methods.

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with the desired alcohol.[2] This method is highly effective and generally provides high yields.

Step 1: Synthesis of 5-(Benzyloxy)pyrazine-2-carbonyl chloride

  • Materials:

    • 5-(benzyloxy)pyrazine-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or toluene

    • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

    • Round-bottom flask with a reflux condenser and gas outlet

    • Stirring apparatus

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-(benzyloxy)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

    • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (typically 1-3 hours). The reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure. The resulting crude 5-(benzyloxy)pyrazine-2-carbonyl chloride is often used directly in the next step without further purification.[2]

Step 2: Esterification of 5-(Benzyloxy)pyrazine-2-carbonyl chloride

  • Materials:

    • Crude 5-(benzyloxy)pyrazine-2-carbonyl chloride (from Step 1)

    • Desired alcohol (e.g., methanol, ethanol, isopropanol) (1.1 - 1.5 eq)

    • Anhydrous DCM or other suitable inert solvent

    • A non-nucleophilic base such as pyridine or triethylamine (TEA) (1.2 - 1.5 eq)

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • Dissolve the desired alcohol and the base in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath (0 °C).

    • Dissolve the crude 5-(benzyloxy)pyrazine-2-carbonyl chloride in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred alcohol-base solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS, typically 1-4 hours).

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

    • Purify the product by column chromatography on silica gel or recrystallization.

Protocol 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

This method utilizes a carbodiimide coupling agent and is performed under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[5][6]

  • Materials:

    • 5-(benzyloxy)pyrazine-2-carboxylic acid (1.0 eq)

    • Desired alcohol (1.1 - 1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.3 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq, catalytic)

    • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

    • Round-bottom flask

    • Stirring apparatus

  • Procedure:

    • In a dry round-bottom flask, dissolve 5-(benzyloxy)pyrazine-2-carboxylic acid, the desired alcohol, and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution in an ice bath (0 °C).

    • Add the carbodiimide (DCC or EDC) to the stirred solution. If using DCC, it is typically added as a solid. If using EDC, it can be added as a solid or as a solution in DCM.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.[12] If EDC was used, the urea byproduct is water-soluble and will be removed during the workup.

    • Wash the filtrate (or the entire reaction mixture if EDC was used) with dilute HCl, saturated sodium bicarbonate solution, and brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Thionyl Chloride-Methanol Mediated Esterification

A variation of the acid-catalyzed esterification involves the in-situ generation of anhydrous HCl by the reaction of thionyl chloride with an alcohol.[13] This method avoids the use of concentrated sulfuric acid. A published procedure for the esterification of the closely related 2-pyrazinecarboxylic acid can be adapted.[14]

  • Materials:

    • 5-(benzyloxy)pyrazine-2-carboxylic acid (1.0 eq)

    • Dry methanol (as solvent and reagent)

    • Thionyl chloride (SOCl₂) (1.1 - 1.5 eq)

    • Round-bottom flask with a reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a dry round-bottom flask, cool dry methanol in an ice/water bath (0 °C).

    • Slowly add thionyl chloride dropwise to the cold methanol with stirring.

    • After the addition is complete, stir for an additional 15 minutes at 0 °C.

    • Add 5-(benzyloxy)pyrazine-2-carboxylic acid as a solid to the cold solution.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C for 2-4 hours.[14] Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude ester.

    • Purify the product by column chromatography or recrystallization as needed.

Visualization of Reaction Mechanisms and Workflow

Reaction Mechanisms

Esterification_Mechanisms cluster_0 Acid Chloride Pathway cluster_1 Steglich Esterification AC_Start Carboxylic Acid AC_SOCl2 SOCl₂ AC_Intermediate Acyl Chloride AC_ROH R'OH, Base AC_Product Ester SG_Start Carboxylic Acid SG_DCC DCC SG_Intermediate O-Acylisourea SG_DMAP DMAP SG_ActiveEster Acyl-DMAP⁺ SG_ROH R'OH SG_Product Ester SG_DCU DCU (Byproduct)

Caption: Comparative Esterification Mechanisms

General Experimental Workflow

Experimental_Workflow Start Starting Materials: 5-(benzyloxy)pyrazine-2-carboxylic acid Alcohol, Reagents, Solvent Reaction Reaction Setup (Protocols 1, 2, or 3) - Temperature control - Stirring - Inert atmosphere (if needed) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup - Quenching - Extraction - Washing Monitoring->Workup Upon Completion Drying Drying and Concentration - Anhydrous Na₂SO₄ or MgSO₄ - Rotary Evaporation Workup->Drying Purification Purification - Column Chromatography - Recrystallization Drying->Purification Analysis Product Characterization - NMR - Mass Spectrometry - Purity Analysis (HPLC) Purification->Analysis FinalProduct Pure Ester Product Analysis->FinalProduct

Caption: General Experimental Workflow

Conclusion

The esterification of 5-(benzyloxy)pyrazine-2-carboxylic acid is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice of methodology significantly impacts the efficiency, yield, and purity of the final product. For general-purpose synthesis with a wide range of alcohols, the conversion to an acyl chloride followed by esterification offers a robust and high-yielding route. For substrates that are sensitive to acidic or harsh conditions, or when mild reaction conditions are paramount, the Steglich esterification using carbodiimide coupling agents is the method of choice. The thionyl chloride-mediated reaction in alcohol provides a convenient one-pot alternative to the traditional Fischer esterification. By understanding the advantages and limitations of each method, researchers can confidently select and execute the most appropriate protocol for their synthetic goals.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride.
  • Scribd. (n.d.). Steglich Esterification Overview.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • SynArchive. (n.d.). Steglich Esterification.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Reagent-Guide. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).
  • Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples.
  • BenchChem. (n.d.). Application Notes and Protocols: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis.
  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions.
  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Esters.
  • Chemguide. (n.d.). Making Esters.
  • ChemSpider. (2013). Esterification of a carboxylic acid.

Sources

Scalable synthesis of benzyl pyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Benzyl Pyrazine-2-carboxylate Derivatives

Part 1: Strategic Analysis & Retrosynthesis

The pyrazine ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and phenyl rings in antitubercular (e.g., Pyrazinamide), antineoplastic, and diuretic agents. Benzyl pyrazine-2-carboxylate derivatives are critical intermediates; however, their synthesis at scale presents specific challenges due to the electron-deficient nature of the pyrazine ring and the high boiling point of benzyl alcohol.

Scalability Challenges:

  • Reactivity: The electron-deficient pyrazine ring makes the carboxylic acid less nucleophilic, rendering direct Fischer esterification sluggish without high temperatures or large excesses of reagents.

  • Purification: Benzyl alcohol (bp 205 °C) is difficult to remove by evaporation. Protocols requiring excess alcohol lead to tedious workups.

  • Atom Economy: Coupling agents (EDC, DCC) are excellent for milligram-scale discovery but generate stoichiometric urea waste, inflating costs and waste disposal burdens at kilogram scale.

The Solution: This guide prioritizes the Acid Chloride Activation Route via Thionyl Chloride (


). This method ensures complete conversion, allows for stoichiometric use of benzyl alcohol (simplifying purification), and utilizes inexpensive reagents suitable for multi-kilogram campaigns. A secondary Coupling Agent Protocol  is provided for rapid, high-throughput lab-scale synthesis.

Part 2: Detailed Experimental Protocols

Method A: Industrial Scale-Up (Acid Chloride Route)

Recommended for >100 g batches. Prioritizes cost-efficiency and purification ease.

Reaction Scheme:

  • Activation: Pyrazine-2-carboxylic acid +

    
    [1]
    
  • Esterification:

    
    
    

Materials:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (3.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)

  • Benzyl alcohol (1.05 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Protocol:

  • Activation (Inert Atmosphere Required):

    • Charge a dry reactor with Pyrazine-2-carboxylic acid (e.g., 124.1 g, 1.0 mol) and dry Toluene (1.2 L).

    • Add catalytic DMF (3.6 g, 0.05 mol).

    • Critical Step: Add Thionyl chloride (356.9 g, 3.0 mol) dropwise at room temperature to control gas evolution (

      
      , 
      
      
      
      ).
    • Heat the mixture to reflux (75–80 °C) for 3–5 hours. Monitor by HPLC or TLC until the solid acid dissolves and gas evolution ceases.

    • Concentration: Distill off excess

      
       and Toluene under reduced pressure. Note: Pyrazine-2-carbonyl chloride is moisture sensitive; handle under 
      
      
      
      . Re-dissolve the crude acid chloride in fresh dry DCM (500 mL).
  • Esterification:

    • In a separate reactor, dissolve Benzyl alcohol (113.5 g, 1.05 mol) and Triethylamine (121.4 g, 1.2 mol) in dry DCM (1.0 L). Cool to 0 °C .[2]

    • Add the solution of Pyrazine-2-carbonyl chloride dropwise over 60 minutes, maintaining internal temperature

      
       °C. The reaction is exothermic.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup & Isolation:

    • Quench the reaction with water (1.0 L). Separate phases.

    • Wash the organic phase sequentially with:

      • 10%

        
         (aq) (removes unreacted acid)
        
      • 10% Citric Acid (aq) (removes residual amine)

      • Brine (sat. NaCl)

    • Dry over

      
      , filter, and concentrate under vacuum.
      
    • Purification: The crude product is typically a solid or viscous oil. Recrystallize from Hexanes/Ethyl Acetate (4:1) or purify via high-vacuum distillation if liquid.

Method B: High-Throughput Lab Scale (Coupling Agent)

Recommended for <10 g batches or parallel synthesis of derivatives.

Materials:

  • Pyrazine-2-carboxylic acid (1.0 equiv)[1]

  • Benzyl alcohol (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • DCM (Solvent)

Protocol:

  • Dissolve Pyrazine-2-carboxylic acid (1.24 g, 10 mmol) in DCM (20 mL).

  • Add Benzyl alcohol (1.19 g, 11 mmol) and DMAP (122 mg, 1 mmol).

  • Cool to 0 °C. Add EDC.HCl (2.30 g, 12 mmol) in one portion.

  • Stir at 0 °C for 30 mins, then warm to RT overnight.

  • Workup: Dilute with DCM, wash with 1N HCl, sat.

    
    , and brine. Dry and concentrate.
    
  • Yield: Typically 85–95% after flash chromatography (SiO2, Hex/EtOAc).

Part 3: Process Control & Data Visualization

Critical Process Parameters (CPP)
ParameterSpecificationRationale

Stoichiometry
2.5 – 3.0 equivExcess ensures complete conversion of the electron-poor acid.
Temperature (Step 1) Reflux (75-80°C)Essential to drive the activation; lower temps lead to incomplete reaction.
Water Content < 0.1% (KF)Moisture hydrolyzes the acid chloride, reducing yield and generating impurities.
Base Addition Slow/ControlledPrevents thermal runaway during the exothermic esterification step.
Workflow Diagram

G Start Pyrazine-2-carboxylic Acid (Solid) Activation Activation (SOCl2, DMF, Reflux) Start->Activation Step 1 Intermed Acid Chloride (Crude in DCM) Activation->Intermed - SO2, - HCl Esterification Esterification (Benzyl Alcohol, Et3N, 0°C) Intermed->Esterification Step 2 Quench Quench & Wash (NaHCO3, Citric Acid) Esterification->Quench Workup Product Benzyl Pyrazine-2-carboxylate (Crystalline Solid/Oil) Quench->Product Crystallization

Caption: Figure 1. Process flow for the scalable synthesis of benzyl pyrazine-2-carboxylate via acid chloride activation.

Reaction Mechanism

Mechanism Acid Pyrazine-2-COOH Vilsmeier Vilsmeier-Haack Intermediate Acid->Vilsmeier Activation SOCl2 SOCl2 + DMF (Cat) SOCl2->Vilsmeier AcCl Pyrazine-COCl Vilsmeier->AcCl - SO2, HCl Tetra Tetrahedral Intermediate AcCl->Tetra + Alcohol Alcohol Benzyl Alcohol (Nucleophile) Alcohol->Tetra Ester Benzyl Ester Tetra->Ester - HCl (Trapped by Base)

Caption: Figure 2. Mechanistic pathway highlighting the catalytic role of DMF in acid chloride formation.

Part 4: Troubleshooting & Safety

Safety Hazards:

  • Thionyl Chloride: Reacts violently with water releasing

    
     and 
    
    
    
    . Use a caustic scrubber for off-gassing.
  • Thermal Runaway: The esterification (Step 2) is exothermic. Ensure cooling capacity is sufficient before scaling >100 g.

Troubleshooting Guide:

  • Problem: Low yield in Step 1.

    • Cause: Old

      
       or wet reagents.
      
    • Fix: Distill

      
       before use; dry Toluene over molecular sieves.
      
  • Problem: Product is colored/impure.

    • Cause: Polymerization or degradation of benzyl alcohol.

    • Fix: Ensure temperature during esterification does not exceed 25 °C. Use fresh Benzyl alcohol.

  • Problem: Difficulty crystallizing.

    • Cause: Residual Benzyl alcohol.[3]

    • Fix: Wash organic layer thoroughly with water (Benzyl alcohol is slightly water soluble) or use high-vacuum to strip excess.

References

  • Haahr, A. (2011).[2] Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. PhD Thesis, University of Glasgow.[2] (Describes EDC/DMAP protocol for benzyl pyrazine-2-carboxylate). Link

  • Doležal, M., et al. (2012). "Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation". Molecules, 17(11), 13183-13198. (Describes acid chloride activation of pyrazine-2-carboxylic acid). Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid". (General protocols for pyrazine esterification). Link

  • PubChem. (2025).[4][5] "Benzyl pyrazine-2-carboxylate | C12H10N2O2".[4] (Physical properties and identifiers). Link

Sources

Nucleophilic aromatic substitution on 5-chloropyrazine-2-carboxylates

Application Note: Precision Functionalization of 5-Chloropyrazine-2-Carboxylates via Nucleophilic Aromatic Substitution ( )

Abstract

This application note provides a comprehensive technical guide for the regioselective functionalization of 5-chloropyrazine-2-carboxylates using Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regioselectivity

The Electronic Landscape

The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which lower the energy of the LUMO and make the ring susceptible to nucleophilic attack. In 5-chloropyrazine-2-carboxylates , this reactivity is significantly amplified and directed by the ester group at the C2 position.

  • Activation: The carboxylate group is a strong electron-withdrawing group (EWG). Through resonance and induction, it depletes electron density from the ring.

  • Regioselectivity (C5 vs. C3/C6): The C5 position is para to the activating ester group. In

    
     reactions, positions ortho and para to EWGs are most activated because the resulting Meisenheimer complex can effectively delocalize the negative charge onto the EWG. While C3 is ortho to the ester, steric hindrance often disfavors attack there compared to the unhindered C5 position. Consequently, substitution occurs almost exclusively at C5.
    
Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism. The rate-determining step is typically the formation of the anionic Meisenheimer intermediate.

SNAr_Mechanismcluster_0Electronic ActivationSubstrate5-Chloro-2-Ester(Substrate)TS_ComplexMeisenheimer Complex(Anionic Intermediate)Substrate->TS_Complex Addition (Slow)NucleophileNucleophile(Nu:)Nucleophile->TS_ComplexProduct5-Substituted ProductTS_Complex->Product Elimination (Fast)LeavingGroupChloride (Cl-)TS_Complex->LeavingGroup

Figure 1: Mechanistic pathway of

Experimental Protocols

General Considerations
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) accelerate

    
     by stabilizing the transition state and increasing nucleophile solubility. However, for ease of workup, volatile polar solvents like Acetonitrile (MeCN)  or Ethanol (EtOH)  are often preferred if the substrate solubility permits.
    
  • Base Selection: A base is required to neutralize the HCl generated.

    • For Amines: Non-nucleophilic organic bases (DIPEA, TEA) are standard.

    • For Phenols/Alcohols: Inorganic bases (

      
      , 
      
      
      ) or pre-formation of the alkoxide with NaH is necessary.
  • Temperature: While pyrazines are reactive, the 5-chloro derivative often requires moderate heating (60–80 °C) or microwave irradiation to reach full conversion within 1-2 hours.

Protocol A: Amination (C-N Bond Formation)

This protocol is optimized for primary and secondary amines.

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrazine substrate in the chosen solvent.

  • Addition: Add DIPEA followed by the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction:

    • Method A (Thermal): Heat to reflux (approx. 80 °C for MeCN/EtOH) for 2–4 hours.

    • Method B (Microwave): Seal the vial and irradiate at 100 °C for 20–40 minutes.

  • Monitoring: Monitor by LCMS or TLC (Hexane/EtOAc). Look for the disappearance of the starting material peak (m/z ~173 for methyl ester).

  • Workup:

    • Cool to room temperature.

    • Option 1 (Precipitation): If the product is solid, add water (3x reaction volume) to precipitate the product. Filter and wash with cold water.

    • Option 2 (Extraction): Remove volatiles in vacuo.[1] Redissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (typically 0-50% EtOAc in Hexanes).

Protocol B: Etherification (C-O Bond Formation)

Using alkoxides or phenols requires stricter anhydrous conditions to prevent ester hydrolysis.

Reagents:

  • Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

  • Alcohol/Phenol (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for unreactive alcohols)
    
  • Solvent: DMF or anhydrous THF

Step-by-Step Procedure:

  • Activation:

    • For Phenols: Mix phenol and

      
       in DMF and stir for 15 min.
      
    • For Aliphatic Alcohols: Carefully treat the alcohol with NaH in THF at 0 °C until evolution of

      
       ceases.
      
  • Coupling: Add the chloropyrazine substrate to the mixture.

  • Reaction: Heat to 60–80 °C for 2–6 hours.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc.
    
  • Purification: Silica gel chromatography is usually required to separate the product from unreacted phenol/alcohol.

Workflow & Troubleshooting

Integrated Workflow Diagram

WorkflowStartStart: Reagent Prep(Anhydrous solvents for C-O)ReactionReaction(Reflux or Microwave)Start->ReactionCheckLCMS Check:SM Consumed?Reaction->CheckCheck->ReactionNo (Extend Time)HydrolysisIssue: Ester Hydrolysis(Acid formed)Check->HydrolysisSide Product DetectedWorkupWorkup(Aq. Wash / Extraction)Check->WorkupYesHydrolysis->StartRedesign (Dryer conditions)PurificationPurification(Recryst / Column)Workup->PurificationFinalPure ProductPurification->Final

Figure 2: Operational workflow for

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ester Hydrolysis Presence of water + strong base (OH-).Use anhydrous solvents (DMF/THF). Switch from hydroxide bases to carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) or amine bases (DIPEA).
Low Conversion Nucleophile is sterically hindered or weak.Increase temperature (up to 120 °C in DMF). Use microwave irradiation.[2] Switch to a stronger leaving group (e.g., 5-bromo analog) if available, though Cl is usually sufficient.
Regio-scrambling Very rare for this substrate.Verify SM purity. Ensure the C2-ester is intact. If scrambling occurs, lower temperature and extend reaction time.
Solubility Product precipitates during reaction.This is often beneficial. Filter the solid directly from the reaction mixture and wash with solvent to obtain pure product.

Representative Data & Yields

The following data illustrates expected yields for various nucleophiles reacting with methyl 5-chloropyrazine-2-carboxylate.

Nucleophile ClassSpecific ExampleConditionsTypical YieldRef
Primary Amine BenzylamineEtOH, TEA, Reflux85 - 95%[1]
Secondary Amine MorpholineMeCN, DIPEA, 60°C80 - 90%[2]
Aniline 4-Methoxy-anilineDMF,

, 100°C
60 - 75%[1]
Alkoxide Sodium MethoxideMeOH, 0°C to RT70 - 85%*[3]

*Note: Alkoxide reactions in the corresponding alcohol solvent may lead to transesterification if the ester alkyl group differs from the solvent.

References

  • Doležal, M. et al. "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, 2012, 17, 7397-7412.

  • Fossa, P. et al. "Synthesis and pharmacological characterization of novel pyrazine derivatives." Journal of Medicinal Chemistry, Various citations consolidated in ResearchGate.

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • WuXi AppTec. "Regioselectivity of SNAr Reactions on Chloropyrimidines and Pyrazines." QM Magic Class.

Application Note: Optimized Conditions for Benzyl Ester Formation Using Coupling Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The protection of carboxylic acids as benzyl esters is a cornerstone strategy in organic synthesis, peptide chemistry, and drug development. Benzyl esters offer robust stability against mild acidic and basic conditions while providing a highly orthogonal deprotection pathway: they can be cleanly cleaved via palladium-catalyzed hydrogenolysis (


, Pd/C) without disturbing acid- or base-labile protecting groups (e.g., Boc, Fmoc).

While traditional Fischer esterification requires harsh acidic conditions that are incompatible with complex pharmaceutical intermediates, the use of coupling agents—specifically carbodiimides (EDC, DCC) and uronium salts (HATU)—enables esterification under mild, neutral conditions at ambient temperatures[1][2]. This application note details the mechanistic causality, reagent selection, and validated protocols for achieving high-yield benzyl esterification.

Mechanistic Causality: The Steglich Esterification

The reaction between a carboxylic acid and benzyl alcohol mediated by a carbodiimide is governed by the Steglich Esterification mechanism[1]. Benzyl alcohol is a relatively weak nucleophile. When the carboxylic acid reacts with the carbodiimide, it forms an highly reactive O-acylisourea intermediate.

The Causality of Failure: Without a catalyst, the O-acylisourea intermediate is kinetically prone to an intramolecular 1,3-rearrangement, collapsing into a thermodynamically stable, unreactive N-acylurea dead-end product[1].

The Causality of Success: To intercept this failure state, a catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea much faster than the 1,3-rearrangement can occur. This generates an N-acylpyridinium intermediate—an exceptionally potent electrophile. Benzyl alcohol rapidly attacks this intermediate, yielding the desired benzyl ester, precipitating the urea byproduct, and regenerating the DMAP catalyst[1][3].

Steglich Acid Carboxylic Acid OAcyl O-Acylisourea Intermediate Acid->OAcyl Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->OAcyl NAcylUrea N-Acylurea (Dead End) OAcyl->NAcylUrea Slow (No DMAP) Pyridinium N-Acylpyridinium Active Species OAcyl->Pyridinium Fast (+ DMAP) DMAP DMAP Catalyst DMAP->Pyridinium Ester Benzyl Ester Pyridinium->Ester + BnOH BnOH Benzyl Alcohol BnOH->Ester Ester->DMAP Regenerated

Mechanistic workflow of DMAP-catalyzed Steglich esterification preventing N-acylurea formation.

Coupling Agent Selection Guide

Selecting the correct coupling agent is dictated by the steric hindrance of the substrate and the desired downstream purification workflow.

Table 1: Quantitative & Qualitative Comparison of Coupling Agents for Benzyl Esterification

Coupling AgentByproduct GeneratedByproduct SolubilityPrimary Advantage & Use CaseTypical Yield
DCC Dicyclohexylurea (DCU)Insoluble in DCM/Et₂OHighly effective, low cost. Best for large-scale synthesis where DCU can be filtered[1][4].75–95%
EDC·HCl 1-[3-(Dimethylamino)propyl]-3-ethylureaWater-solubleSimple aqueous workup. Ideal for standard pharmaceutical intermediates[3][5].80–98%
DIC Diisopropylurea (DIU)Soluble in organicsPrevents clogging in automated solid-phase peptide synthesis (SPPS).75–90%
HATU HOAt-derived ureaWater-solubleExceptional for sterically hindered or highly epimerization-prone chiral substrates[6][7].85–99%

Validated Experimental Protocols

Protocol A: EDC/DMAP-Mediated Benzyl Esterification (Standard Approach)

This is the preferred method for standard aliphatic and aromatic carboxylic acids. The use of EDC·HCl ensures that the urea byproduct is highly water-soluble, allowing for a self-validating, chromatography-free preliminary purification[5].

Materials: Carboxylic Acid (1.0 eq), Benzyl Alcohol (1.2 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DCM to achieve a concentration of 0.1–0.2 M[8].

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

    • Causality Insight: Adding DMAP before the coupling agent ensures that the moment the O-acylisourea forms, the hyper-nucleophile is already present in the microenvironment to intercept it, strictly preventing the 1,3-rearrangement[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Causality Insight: The initial activation step is exothermic. Cooling mitigates thermal degradation and suppresses the racemization of

      
      -chiral centers (e.g., in amino acids).
      
  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU/DIPEA-Mediated Benzyl Esterification (For Hindered Substrates)

For sterically demanding substrates (e.g.,


-disubstituted amino acids), carbodiimides often fail. HATU utilizes an aminium/uronium salt mechanism to generate a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester, which forces the esterification to completion[7][8].

Materials: Carboxylic Acid (1.0 eq), Benzyl Alcohol (1.5 eq), HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir for 15–30 minutes at 0 °C.

    • Self-Validation: DIPEA deprotonates the acid, initiating the rapid formation of the OAt active ester. A visible color change to a pale yellow confirms active ester formation.

  • Coupling: Add benzyl alcohol (1.5 eq). Remove the ice bath and stir at room temperature for 2–6 hours.

  • Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous LiCl solution (3 × equal volume).

    • Causality Insight: The 5% aqueous LiCl wash is non-negotiable. Water alone will not sufficiently partition DMF out of the organic layer. The lithium ions coordinate with DMF, driving it entirely into the aqueous phase and preventing high-vacuum bumping during concentration. Follow with standard 1M HCl and NaHCO₃ washes.

Analytical Self-Validation & Troubleshooting

  • TLC Monitoring: Benzyl esters are strongly UV-active at 254 nm. The progression of the reaction is validated by the disappearance of the starting acid and the emergence of a high-Rf, UV-active product spot.

  • NMR Verification: Absolute structural validation is achieved via ¹H NMR. The diagnostic benzyl ester methylene protons (

    
    ) appear as a distinct singlet (or an AB quartet if adjacent to a chiral center, rendering them diastereotopic) between 
    
    
    
    5.10–5.30 ppm, accompanied by a 5-proton aromatic multiplet at
    
    
    7.30–7.40 ppm.
  • Troubleshooting Stalled Reactions: If the reaction stalls at 70% conversion, do not add more coupling agent. The bottleneck is typically the nucleophilic attack of the alcohol. Adding an additional 0.5 eq of benzyl alcohol and gently warming to 35 °C is more effective than increasing carbodiimide concentration, which only accelerates N-acylurea accumulation.

References

  • Source: whiterose.ac.
  • Source: rsc.
  • Title: Application Notes and Protocols for the Esterification of (S)
  • Source: benchchem.
  • Source: chemrxiv.
  • Title: Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines...

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazine Ether Esters

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Nucleophilic Aromatic Substitution (


) Protocol for Drug Discovery Scaffolds 

Executive Summary & Strategic Rationale

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in FDA-approved therapeutics for tuberculosis (Pyrazinamide), oncology (Bortezomib), and viral infections (Favipiravir). The pyrazine ether ester motif—specifically 3-alkoxypyrazine-2-carboxylates —represents a critical intermediate. It allows for the precise modulation of lipophilicity (


) and metabolic stability, two factors often cited as bottlenecks in the optimization of pyrazine-based antimycobacterials.

Traditional thermal synthesis of these ethers via Nucleophilic Aromatic Substitution (


) of chloropyrazines is notoriously sluggish. The electron-deficient nature of the pyrazine ring should facilitate substitution, but steric hindrance at the ortho-position often requires prolonged reflux (12–24 hours), leading to hydrolysis of the sensitive ester group and low yields.

This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By utilizing dielectric heating, we accelerate the


 reaction rate by orders of magnitude (from hours to minutes), suppress side reactions, and achieve near-quantitative conversion of 3-chloropyrazine-2-carboxylates to their corresponding ether esters.

Reaction Mechanism & Pathway[1][2]

The synthesis relies on the


 mechanism. The 3-chloropyrazine-2-carboxylate substrate possesses a distinct electronic advantage: the ester group at C2 and the ring nitrogens withdraw electron density, activating the C3-chlorine bond for nucleophilic attack.
Mechanistic Workflow
  • Activation: The base deprotonates the alcohol (

    
    ), generating a potent alkoxide nucleophile (
    
    
    
    ).
  • Addition: The alkoxide attacks the C3 position of the pyrazine ring, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The chloride anion is expelled, restoring aromaticity and yielding the ether ester.

Mechanistic Diagram (Graphviz)

SNAr_Mechanism cluster_conditions Microwave Conditions Start 3-Chloropyrazine-2-carboxylate (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack Nu Alkoxide Nucleophile (RO⁻) Nu->Complex Product 3-Alkoxypyrazine-2-carboxylate (Ether Ester) Complex->Product Elimination of Cl⁻ Byprod Chloride Salt (Byproduct) Complex->Byprod

Caption: Kinetic pathway of the microwave-accelerated


 reaction converting chloropyrazines to ether esters.

Experimental Protocol

Materials & Reagents[2][3]
  • Substrate: Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv).

  • Nucleophile: Primary or secondary alcohol (1.2 – 1.5 equiv). Note: Phenols require slightly higher temperatures.

  • Base: Potassium Carbonate (

    
    , anhydrous) or Cesium Carbonate (
    
    
    
    ) (1.5 – 2.0 equiv).
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is preferred for its high dielectric constant (

    
    ), ensuring efficient microwave coupling.
    
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 10 mL microwave-transparent borosilicate glass vial, add a magnetic stir bar.

  • Weigh Methyl 3-chloropyrazine-2-carboxylate (172 mg, 1.0 mmol).

  • Add

    
      (207 mg, 1.5 mmol).
    
  • Add the Alcohol (e.g., Benzyl alcohol, 1.2 mmol).

  • Add DMF (2.0 mL). Cap the vial with a crimp cap containing a Teflon/silicone septum.

  • Pre-stir: Vortex for 30 seconds to ensure suspension of the base.

Step 2: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following dynamic method:

ParameterSettingRationale
Mode Dynamic (Standard)Automatically adjusts power to maintain temp.
Temperature 120°C Optimal balance between kinetics and ester stability.
Hold Time 15:00 min Sufficient for >95% conversion; prevents hydrolysis.
Pressure Limit 200 psi (14 bar)Safety cutoff for closed vessel operation.
Power Max 150 WPrevents temperature overshoot in small volumes.
Stirring HighEssential for heterogeneous base suspension.

Step 3: Workup & Isolation

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

    • Observation: The product often precipitates as a solid.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layer with Brine (

    
     mL) to remove residual DMF.
    
  • Dry: Pass through a phase separator frit or dry over anhydrous

    
    .
    
  • Concentrate: Evaporate solvent under reduced pressure.

Workflow Diagram

Protocol_Workflow Step1 1. Assembly Substrate + Alcohol + K2CO3 in DMF (Microwave Vial) Step2 2. Irradiation 120°C | 15 min | 150W (Dynamic Power Mode) Step1->Step2 Step3 3. Quench Pour into Ice-Water Step2->Step3 Step4 4. Isolation Precipitation OR EtOAc Extraction Step3->Step4 QC 5. Validation TLC & NMR Analysis Step4->QC

Caption: Operational workflow for the microwave-assisted synthesis of pyrazine ether esters.

Validation & Characterization

Trustworthiness in synthesis requires self-validating endpoints. Use the following markers to confirm success:

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV light (254 nm).

  • Endpoint: Disappearance of the starting material (

    
    ) and appearance of a new, more polar spot (
    
    
    
    ). Note: Ether esters are often slightly more polar than the chloro-precursor due to the oxygen lone pairs.
NMR Spectroscopy Markers ( NMR in )
  • Loss of Signal: No significant proton loss, but the shift of the pyrazine ring protons will change.

  • New Signal (Diagnostic): Appearance of the alkoxy group signals.

    • For Methoxy : Singlet at

      
       4.0–4.1 ppm.
      
    • For Benzylozy : Singlet (

      
      ) at 
      
      
      
      5.4–5.5 ppm and aromatic multiplet at
      
      
      7.3–7.5 ppm.
  • Ring Protons: The pyrazine protons (H-5, H-6) typically appear as doublets (

    
     Hz) around 
    
    
    
    8.0–8.4 ppm. The electron-donating alkoxy group will cause an upfield shift compared to the chloro-precursor.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of alcoholIncrease Temp to 140°C; switch base to

(higher solubility).
Hydrolysis (Acid formation) Wet solvent or prolonged heatingUse anhydrous DMF; reduce time to 10 min; ensure vial is sealed tight.
Charring/Decomposition Thermal overshootReduce Power Max to 100W; ensure "Dynamic" mode is active.
Poor Microwave Coupling Non-polar solventDo not use Toluene or Hexane. If required, add a "doping" agent (e.g., ionic liquid).

References

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives.ResearchGate. Describes the aminodehalogenation of 3-chloropyrazines, establishing the baseline conditions for

    
     on this scaffold.
    
    
  • Microwave-Assisted Nucleophilic Aromatic Substitution.Journal of the Serbian Chemical Society.

    
     reactions without transition metal catalysts.
    
    
  • Biological Activity of Pyrazine Derivatives. BenchChem. Provides the medicinal chemistry context, highlighting the antitubercular and antimicrobial potential of pyrazine esters.[1][2][3]

  • Microwave-Assisted Amination of Chloropurine. NIH / PMC. Demonstrates the superiority of microwave heating (10 min) vs. conventional heating (16 h) for similar nitrogen-heterocycle substitutions.

  • Synthesis and Thermal Properties of Pyrazine Esters. Arabian Journal of Chemistry. Discusses the stability and characterization of pyrazine ester derivatives, useful for interpreting NMR/IR data.

Sources

Using Benzyl 5-(benzyloxy)pyrazine-2-carboxylate as a Favipiravir intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benzyl 5-(benzyloxy)pyrazine-2-carboxylate: Synthesis, Purification, and Strategic Application in Favipiravir Synthesis Pathways

Introduction: The Quest for Efficient Antiviral Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent that functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2] Its activity against a range of RNA viruses, including influenza, has made it a critical tool in infectious disease management.[1][3][4][5] The accessibility and affordability of such a vital medicine are directly linked to the efficiency and scalability of its chemical synthesis.[2] Consequently, the development of robust synthetic routes utilizing stable and easily manipulated intermediates is a paramount concern for drug development professionals.

This application note provides a detailed technical guide on the synthesis, purification, and characterization of this compound. While this specific isomer is not a direct precursor to the 3-hydroxy-6-fluoro structure of Favipiravir, its synthesis serves as an exemplary model for the strategic use of benzyl protecting groups on the pyrazine core. We will first detail the preparation of this compound and then critically analyze its structure in the context of Favipiravir synthesis, proposing a viable pathway using a structurally analogous and correctly substituted intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven protocols and a deeper understanding of pyrazine chemistry in antiviral drug synthesis.

Part 1: Synthesis of this compound

Principle and Rationale

The synthesis of the title compound from a precursor like 5-hydroxypyrazine-2-carboxylic acid involves a dual protection strategy using a benzyl group. The hydroxyl moiety is converted to a benzyl ether, and the carboxylic acid is transformed into a benzyl ester. Benzyl groups are advantageous as they are robust under a variety of reaction conditions but can be removed selectively, typically under neutral conditions via catalytic hydrogenation.[6] The ether formation is a classic Williamson ether synthesis, requiring a base to deprotonate the hydroxyl group, followed by nucleophilic attack on a benzyl halide. The esterification can be achieved concurrently or subsequently.

This workflow demonstrates a foundational strategy for manipulating functional groups on the pyrazine ring, which is central to the synthesis of Favipiravir and its analogs.

Experimental Protocol: Dual Benzylation

This protocol outlines a general method for the simultaneous O-benzylation and esterification of 5-hydroxypyrazine-2-carboxylic acid.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier RecommendationPurpose
5-Hydroxypyrazine-2-carboxylic acid≥98%Standard SupplierStarting Material
Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl)≥99%Standard SupplierBenzylating Agent
Sodium Hydride (NaH), 60% in mineral oilReagent GradeStandard SupplierBase for Deprotonation
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierAprotic Polar Solvent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction Solvent
HexanesACS GradeStandard SupplierExtraction & Chromatography Solvent
Brine (Saturated NaCl solution)N/AIn-house preparationAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard SupplierDrying Agent
Silica Gel60 Å, 230-400 meshStandard SupplierStationary Phase for Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 5-hydroxypyrazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour or until gas evolution ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (2.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 30% ethyl acetate in hexanes.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Work-up & Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Synthesis

Table 2: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation; Insufficient reaction time; Moisture in the reaction.Ensure anhydrous conditions. Allow sufficient time for deprotonation. Increase reaction time or gently heat if necessary.
Incomplete Reaction Starting material is visible on TLC.Add a slight excess of NaH and benzyl bromide. Ensure the temperature is appropriate for the reaction.
Formation of Dibenzyl Ether Hydrolysis of benzyl bromide to benzyl alcohol, followed by reaction.[6]Maintain strict anhydrous conditions. Purify the final product using column chromatography to separate the non-polar dibenzyl ether byproduct.[6]
Formation of Mono-benzylated Product Insufficient base or alkylating agent.Use at least 2.2 equivalents of both base and benzyl bromide to ensure both the acidic proton and the carboxylic acid are targeted.

Part 2: Purification and Characterization

High purity of any synthetic intermediate is non-negotiable in drug development to prevent carry-over of impurities that could interfere with subsequent reactions or appear in the final active pharmaceutical ingredient (API).

Purification Protocols

1. Recrystallization: This method is effective if the crude product is relatively pure.

  • Solvent Selection: The ideal solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common approach is to dissolve the crude product in a minimal amount of a hot solvent like ethanol or ethyl acetate.

  • Procedure: Add a non-polar anti-solvent (e.g., hexanes or water) dropwise to the hot solution until slight turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[6]

2. Column Chromatography: This is the most reliable method for removing byproducts with different polarities.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is typically effective. The target compound is moderately polar; a gradient from 10% to 40% ethyl acetate in hexanes should provide good separation from non-polar byproducts (like dibenzyl ether) and more polar impurities.[6]

  • Monitoring: Collect fractions and analyze them by TLC to pool the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR (e.g., in CDCl₃)Signals corresponding to the two distinct benzyl groups (CH₂ and aromatic protons), as well as the two protons on the pyrazine ring.
¹³C NMR Resonances for the ester carbonyl carbon, carbons of the pyrazine ring, and carbons of the two benzyl groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound (C₁₈H₁₆N₂O₃, MW: 320.34 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H stretches.
Thin Layer Chromatography (TLC) A single spot in a suitable solvent system (e.g., 30% EtOAc/Hexanes), with an Rf value lower than non-polar impurities and higher than the polar starting material.[6]

Part 3: Strategic Analysis for Favipiravir Synthesis

Structural Discrepancy and Plausibility

A critical step in process development is verifying the viability of a proposed synthetic route. Here, we must address a significant structural difference between our synthesized intermediate and the final Favipiravir target.

  • Favipiravir: 6-fluoro-3-hydroxy pyrazine-2-carboxamide

  • Synthesized Intermediate: Benzyl 5-(benzyloxy) pyrazine-2-carboxylate

The key functional groups are at incorrect positions on the pyrazine ring (position 5 instead of 3 for the oxygen, and no substituent at position 6 to be replaced by fluorine). Converting the 5-benzyloxy isomer to the 3-hydroxy-6-fluoro structure is not synthetically straightforward and would likely require a complex, low-yield series of reactions, making it unsuitable for scalable drug manufacturing.

Caption: Structural comparison highlighting the positional isomerism issue.

A Viable Pathway: Leveraging Benzyl Protection on the Correct Scaffold

While the specific 5-benzyloxy isomer is not a direct precursor, the strategy of using benzyl groups to protect hydroxyl and carboxyl functions is highly relevant. A plausible and efficient synthesis of Favipiravir can be designed starting from the correctly substituted 3-hydroxypyrazine-2-carboxylic acid .[5][7]

The following proposed pathway illustrates how benzyl protecting groups would be used in a viable synthesis.

  • Amidation: The starting carboxylic acid is first converted to the primary amide, 3-hydroxypyrazine-2-carboxamide . This is a key part of the final Favipiravir structure.

  • Protection: The hydroxyl group at C3 is protected as a benzyl ether to form 3-(benzyloxy)pyrazine-2-carboxamide . This prevents it from interfering in the subsequent fluorination step.

  • Halogenation/Fluorination: A halogen (e.g., bromine or chlorine) is introduced at the C6 position, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction, such as a HALEX (Halogen Exchange) reaction, to install the fluorine atom.

  • Debenzylation: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) to reveal the C3 hydroxyl group, yielding the final product, Favipiravir.

Favipiravir_Synthesis Start 3-Hydroxypyrazine -2-carboxylic Acid Amide 3-Hydroxypyrazine -2-carboxamide Start->Amide 1. Amidation (e.g., SOCl₂, NH₄OH) Protected 3-(Benzyloxy)pyrazine -2-carboxamide Amide->Protected 2. O-Benzylation (e.g., NaH, BnBr) Halogenated 6-Bromo-3-(benzyloxy) -pyrazine-2-carboxamide Protected->Halogenated 3. Bromination (e.g., NBS) Fluorinated 6-Fluoro-3-(benzyloxy) -pyrazine-2-carboxamide Halogenated->Fluorinated 4. Fluorination (e.g., KF, phase transfer cat.) Final Favipiravir (6-Fluoro-3-hydroxy -pyrazine-2-carboxamide) Fluorinated->Final 5. Debenzylation (H₂, Pd/C)

Caption: A viable synthetic pathway for Favipiravir using a benzyl protecting group strategy.

Part 4: Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 4: Hazard Summary of Key Reagents

ReagentPrimary HazardsRecommended PPE
Sodium Hydride Flammable solid, reacts violently with water to produce H₂ gas.Safety glasses, flame-retardant lab coat, nitrile gloves.
Benzyl Bromide Corrosive, lachrymator (causes tearing), toxic.Safety goggles, lab coat, nitrile gloves (handle in fume hood).
DMF Skin irritant, potential reproductive toxin.Safety glasses, lab coat, nitrile gloves.
Pd/C Catalyst Flammable solid, especially when saturated with hydrogen/solvents.Safety glasses, lab coat, gloves. Handle carefully, avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10] Waste should be disposed of according to institutional and local regulations.

Conclusion

This compound serves as an excellent case study for applying fundamental organic synthesis principles, such as protecting group strategy and purification techniques, to heterocyclic systems. While this specific isomer is not a direct precursor to Favipiravir due to substituent positioning, the protocols for its synthesis and the chemical logic behind them are directly transferable to viable synthetic routes.

The proposed pathway, starting from 3-hydroxypyrazine-2-carboxamide and employing a benzyl protecting group, illustrates a robust and scalable strategy for constructing the Favipiravir molecule. By understanding the rationale behind each step—from protection and halogenation to final deprotection—researchers can effectively troubleshoot and optimize the synthesis of this critical antiviral agent.

References

  • Konstantinova, I.D., Andronova, V.L., Fateev, I.V., & Esipov, R.S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Konstantinova, I.D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Ghosh, A., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. [Link]

  • Ilyin, A., et al. (2022). Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19. I.M. Sechenov First Moscow State Medical University. [Link]

  • Generic Safety Data Sheet Information. (Referenced for general chemical handling). [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Scientific Update. [Link]

  • Konstantinova, I.D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Jirásek, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(10), 12022-12040. [Link]

  • Wang, M., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Molecular Imaging and Biology, 21, 866-873. [Link]

  • CPAChem. (2024). Safety data sheet for Benzyl benzoate. CPAChem. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for Benzyl benzoate. Fisher Scientific. [Link]

  • Google Patents. (2020). Favipiravir intermediate and synthesis method of favipiravir. CN111471025A.
  • Jirásek, M., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]

  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]

  • Google Patents. (2019). Process for preparing 5R-[(benzyloxy)
  • Chupakhin, O.N., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659-662. [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5439. [Link]

  • Chupakhin, O.N., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. SciSpace. [Link]

  • PubChem. 5-(benzyloxy)pyrazine-2-carboxylic acid. PubChem. [Link]

  • Semantic Scholar. (2017). Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]

  • PubChem. Benzyl pyrazine-2-carboxylate. PubChem. [Link]

  • Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. [Link]

Sources

Application Note: One-Pot Synthesis of 5-Benzyloxy-2-benzyl Ester Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Introduction

Pyrazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in antimycobacterial agents, kinase inhibitors, and flavorants. The functionalization of the pyrazine ring, particularly the introduction of ether and ester linkages, is a critical synthetic node.

This application note details a robust, regioselective one-pot protocol for the synthesis of 5-benzyloxy-2-benzyl ester pyrazines starting from 3,5-dichloro-2-pyrazinecarboxylic acid (or its acid chloride derivative). By leveraging the electronic directing effects of the pyrazine core, this method combines esterification and nucleophilic aromatic substitution (SNAr) into a single streamlined workflow, eliminating intermediate isolation and maximizing yield.

The "One-Pot" Advantage

Traditional stepwise synthesis involves isolating the intermediate ester, which exposes the sensitive electrophilic pyrazine ring to hydrolysis and yield losses during purification.

  • Step 1 (Esterification): Conversion of the acid chloride to the benzyl ester.

  • Step 2 (Etherification): SNAr displacement of the C5-chloride by benzyl alkoxide.

Core Innovation: By utilizing benzyl alcohol as both the nucleophile for esterification and the source of the benzyloxy group, combined with a carefully selected base, we drive both reactions sequentially in the same reactor.

Part 2: Scientific Foundation & Mechanism

Regioselectivity Control

The success of this synthesis relies on the intrinsic electronic properties of the 3,5-dichloropyrazine core.

  • Directing Effect: The electron-withdrawing group (EWG) at the C2 position (the ester/carbonyl) activates the ring towards nucleophilic attack.

  • Regiochemical Outcome: Research confirms that an EWG at C2 directs nucleophilic attack preferentially to the C5 position (para-like to the EWG).[1] Conversely, electron-donating groups would direct attack to C3.

  • Mechanism: The reaction proceeds via an addition-elimination pathway (SNAr). The intermediate Meisenheimer complex formed by attack at C5 is stabilized by resonance with the C2-carbonyl group.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential transformation and the critical regioselective step.

ReactionPathway Start 3,5-Dichloro-2- pyrazinecarbonyl chloride Inter1 Intermediate 1: Benzyl 3,5-dichloro- 2-pyrazinecarboxylate Start->Inter1 Esterification (Fast, 0°C) BnOH Benzyl Alcohol (Excess) BnOH->Inter1 TS Meisenheimer Complex (C5 Attack) Inter1->TS SNAr (Slow, Heat) Regioselective at C5 Base Base (K2CO3/NaH) Base->TS Product Product: Benzyl 5-(benzyloxy)- 3-chloro-2-pyrazinecarboxylate TS->Product -Cl⁻

Caption: Sequential one-pot pathway: Esterification precedes the regioselective SNAr at the C5 position.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3,5-Dichloro-2-pyrazinecarbonyl chloride Substrate1.0Prepared in situ or purchased.
Benzyl Alcohol Nucleophile / Solvent3.0 - 5.0Acts as reactant for both steps.
Potassium Carbonate (K₂CO₃) Base2.5Anhydrous, finely ground.
DMF (N,N-Dimethylformamide) Solvent-Anhydrous (keeps reaction dry).
Ethyl Acetate / Hexanes Workup-For extraction and purification.
Step-by-Step Procedure
Phase 1: In-Situ Acid Chloride Formation (Optional if starting from Acid)

If starting from 3,5-dichloro-2-pyrazinecarboxylic acid:

  • Suspend the carboxylic acid (1.0 equiv) in anhydrous Toluene.

  • Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic drop of DMF.

  • Reflux for 1-2 hours until gas evolution ceases and the solution clears.

  • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in anhydrous DMF.

Phase 2: One-Pot Esterification & Etherification
  • Setup: Place the acid chloride (1.0 equiv) in a dry round-bottom flask under Nitrogen/Argon atmosphere. Dissolve in anhydrous DMF (0.2 M concentration).

  • Esterification (0°C): Cool the solution to 0°C. Add Benzyl Alcohol (1.1 equiv) dropwise. Add Triethylamine (1.2 equiv) or K₂CO₃ (1.0 equiv) slowly. Stir for 30 mins.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show conversion of the baseline acid/chloride to a less polar ester spot.

  • SNAr Reaction (Heat):

    • Add the remaining Benzyl Alcohol (2.0 - 3.0 equiv).

    • Add K₂CO₃ (1.5 - 2.0 equiv).

    • Heat the reaction mixture to 60–80°C .

    • Monitor by TLC.[2][3][4] The starting ester spot will disappear, replaced by a new, slightly more polar fluorescent spot (the ether).

    • Time: Typically 2–6 hours depending on scale.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF and excess Benzyl Alcohol. Dry over Na₂SO₄.

Purification
  • Concentrate the organic layer.

  • Flash Chromatography: Silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20).

    • Elution Order: Excess Benzyl Alcohol (elutes later or can be distilled off) -> Product (Benzyl 5-(benzyloxy)-3-chloropyrazine-2-carboxylate).

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃):

    • δ 7.30–7.50 (m, 10H, 2x Ph).

    • δ 8.20 (s, 1H, Pyrazine H-6). Note: The proton at C6 is diagnostic; lack of H at C5 confirms substitution.

    • δ 5.45 (s, 2H, Ester CH₂).

    • δ 5.50 (s, 2H, Ether CH₂).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield of Ether Incomplete SNArIncrease temperature to 90°C or switch to a stronger base (NaH) for the second step.
Hydrolysis (Acid formation) Wet solvent/baseEnsure K₂CO₃ is anhydrous and DMF is dry. Water hydrolyzes the ester back to the acid.
Regioisomer Mix Wrong directing groupVerify starting material is 3,5-dichloro-2-ester (or acid chloride). The C2-EWG is required for C5 selectivity.[1]
Side Product (Bis-ether) Over-reactionThe C3-Cl is less reactive but can react under forcing conditions. Control Temp < 90°C.
Regioselectivity Logic Diagram

The following graph visualizes why C5 is the preferred site of attack over C3.

Regioselectivity cluster_sites Potential Reaction Sites Substrate Benzyl 3,5-dichloro- 2-pyrazinecarboxylate C3 C3 Position (Ortho to Ester) Substrate->C3 C5 C5 Position (Para to Ester) Substrate->C5 Factor1 Steric Hindrance: High (Adjacent to Ester) C3->Factor1 Factor2 Electronic Activation: Maximized (Para-resonance) C5->Factor2 Outcome Major Product: C5-Substitution Factor1->Outcome Disfavored Factor2->Outcome Favored

Caption: Electronic and steric factors favoring C5 substitution.

References

  • Regioselectivity in Pyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[5]

    • Source: ResearchGate / Organic Letters (Contextual M
    • URL:[Link]

  • Pyrazine Synthesis Precursors

    • Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evalu
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General SNAr Methodology

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Related Benzyl Ester Synthesis

    • Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
    • Source: NIH / Molecules.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Synthesizing Benzyl 5-(benzyloxy)pyrazine-2-carboxylate often results in low yields due to the electron-deficient nature of the pyrazine ring, which makes it susceptible to ring degradation, and the competing hydrolysis of the ester functionality.

The Solution: The most robust synthetic route is a One-Pot Nucleophilic Aromatic Substitution (


) and Transesterification . Instead of stepwise protection/deprotection, utilize the thermodynamic driving force of benzyl alcohol (BnOH) acting as both the nucleophile and the transesterification agent.
The "Golden Route" Protocol

Stop using acid chlorides. Switch to the Methyl Ester precursor.

Reaction: Methyl 5-chloropyrazine-2-carboxylate + Benzyl Alcohol (excess)


 this compound
ParameterSpecificationRationale
Precursor Methyl 5-chloropyrazine-2-carboxylateMore stable than acid chlorides; cheaper than starting with the benzyl ester.
Solvent/Reagent Benzyl Alcohol (5-10 equiv.)Acts as solvent and reagent.[1] Drives equilibrium toward the benzyl ester.
Base

(2.5 equiv.)
Milder than NaH. Prevents pyrazine ring polymerization ("tarring").
Co-solvent DMF or DMSO (Optional)Increases solubility of the carbonate base, accelerating

.
Temp/Time 80–90°C, 4–6 hoursSufficient for

without thermally decomposing the heterocycle.

Visualizing the Reaction Logic

The following diagram illustrates the dual-pathway mechanism where both the leaving group (Cl) and the ester moiety (OMe) are exchanged.

ReactionPath Start Methyl 5-chloropyrazine- 2-carboxylate Inter1 Intermediate A: Methyl 5-(benzyloxy)... (SNAr only) Start->Inter1 SNAr (Fast) Inter2 Intermediate B: Benzyl 5-chloro... (Transesterification only) Start->Inter2 Transesterification (Slow) BnOH Benzyl Alcohol (Excess) Product TARGET: Benzyl 5-(benzyloxy) pyrazine-2-carboxylate BnOH->Product Base Base (K2CO3) Base->Product Inter1->Product Transesterification Inter2->Product SNAr Side1 Side Product: 5-(benzyloxy) acid (Hydrolysis) Product->Side1 Water/OH- contamination

Figure 1: The convergent synthesis pathway. Both intermediates eventually funnel into the target product if excess Benzyl Alcohol is maintained.

Troubleshooting Knowledge Base (FAQs)

Q1: I am seeing a large spot on TLC that corresponds to the carboxylic acid (Hydrolysis). Why?

Diagnosis: Water contamination. The alkoxide (benzyloxide) generated in situ is a strong base. If water is present, it generates hydroxide (


), which rapidly hydrolyzes the ester at position 2.
Corrective Action: 
  • Dry Reagents: Ensure Benzyl Alcohol is anhydrous.[2] Dry

    
     in an oven at 120°C overnight before use.
    
  • Protect: Run the reaction under a nitrogen or argon atmosphere.

  • Remedy: If the acid forms, you can recover it.[1] Isolate the acid, then perform a Fischer esterification (BnOH +

    
     cat.) to convert it back to your target benzyl ester.
    
Q2: My yield is low (<40%) and the reaction mixture turned black/tarry.

Diagnosis: Pyrazine decomposition. Pyrazines are electron-deficient and prone to polymerization or ring-opening under harsh conditions (high temp + strong base). Corrective Action:

  • Switch Bases: If using NaH (Sodium Hydride), switch to

    
     or 
    
    
    
    . Carbonates are milder and provide a "buffered" basicity that minimizes ring degradation [1].
  • Lower Temperature: Do not exceed 100°C. The optimal window is often 80–90°C.

  • Inert Atmosphere: Oxygen at high temperatures accelerates decomposition.

Q3: I have difficult-to-remove Benzyl Alcohol remaining in my product.

Diagnosis: Excess reagent is necessary for the reaction but difficult to remove due to high boiling point (205°C). Corrective Action:

  • Azeotropic Distillation: Add water and distill; BnOH forms an azeotrope with water.

  • Chromatography Hack: Benzyl alcohol is very polar compared to the bis-benzyl ester product. Use a gradient starting with 100% Hexanes/Heptane. The product usually elutes early, while BnOH sticks to the silica.

  • Chemical Wash: Wash the organic layer with saturated

    
     (aq) repeatedly.
    
Q4: Why not use the Acid Chloride method?

Analysis: While reacting 5-chloropyrazine-2-carbonyl chloride with benzyl alcohol seems direct, acid chlorides are moisture-sensitive and unstable.

  • Risk: The

    
     reaction requires a base.[3] Bases react violently with acid chlorides.
    
  • Benefit of Ester Route: The ester moiety activates the C-5 position for substitution (making it more electrophilic) while being stable enough to survive the heating required for the substitution [2].

Critical Data: Solvent & Base Effects[1][2][4]

The choice of solvent dramatically impacts the reaction rate (


) and the purity profile.
SystemRateYieldImpurity ProfileRecommendation
NaH / THF FastModerateHigh (Ring opening/Polymerization)Avoid unless low temp (<0°C) is possible.

/ DMF
FastHighLow (Clean conversion)Recommended. Standard

condition.

/ Acetone
SlowLowIncomplete conversion (Temp limit 56°C)Avoid. Too cold for pyrazine

.
Neat BnOH /

ModerateHighDifficult workup (Excess solvent)Good for large scale if distillation is available.

Logic Tree for Optimization

Use this decision tree to determine your next experimental step.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Check1 Is Starting Material (SM) present? Start->Check1 Check2 Is the Acid present? Check1->Check2 No Action1 Increase Temp to 90°C OR Switch solvent to DMF Check1->Action1 Yes Check3 Is the mixture black/tarry? Check2->Check3 No Action2 System was wet. Dry reagents & Repeat. Recover acid -> Esterify. Check2->Action2 Yes Action3 Base too strong/Temp too high. Switch NaH -> K2CO3. Reduce Temp. Check3->Action3 Yes Success Isolate & Purify Check3->Success No

Figure 2: Troubleshooting logic for pyrazine functionalization.

References

  • BenchChem Technical Support. (2025).[2][4] Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved from

  • National Institutes of Health (PMC). (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC3360000. Retrieved from

  • Google Patents. (2020). Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate. US10662190B2. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives. Molecules. Retrieved from

Sources

Technical Support Center: Eradicating Benzyl Alcohol Impurities from Pyrazine Ester Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for pyrazine ester purification. Benzyl alcohol (BnOH) is frequently utilized as a solvent, reactant, or protecting group in heterocyclic chemistry. However, its high boiling point and amphiphilic nature make it a notoriously stubborn impurity during downstream workup. This guide provides field-proven, mechanistically grounded strategies to isolate your target pyrazine esters with high purity and yield.

Strategic Workflow for Impurity Removal

Before selecting a purification method, you must evaluate the physical state of your crude product. The decision matrix below outlines the optimal path based on the phase of your pyrazine ester.

G Start Crude Pyrazine Ester + Benzyl Alcohol StateCheck Assess Physical State of Crude Mixture Start->StateCheck Solid Solid Suspension StateCheck->Solid Liquid Dissolved in Organic Solvent StateCheck->Liquid Centrifuge Protocol A: High-Speed Centrifugation Solid->Centrifuge CaCl2 Protocol B: CaCl2 Complexation Liquid->CaCl2 PureSolid Purified Ester Pellet Centrifuge->PureSolid PureLiquid Purified Ester Solution CaCl2->PureLiquid

Decision matrix for benzyl alcohol removal based on product state.

Troubleshooting FAQs: The Mechanistic Challenge

Q: Why does benzyl alcohol resist standard aqueous workups during pyrazine ester synthesis? A: Benzyl alcohol possesses a high boiling point (205.3 °C) and amphiphilic characteristics. While it has some water solubility (~40 mg/mL), its partition coefficient heavily favors the organic layer alongside your target pyrazine ester. Standard brine or water washes are insufficient because the thermodynamic drive keeps BnOH solvated in the organic phase. Furthermore, pyrazine esters themselves often exhibit partial solubility in polar systems, meaning aggressive aqueous washing can lead to severe product loss (1)[1].

Q: Can I exploit the basicity of the pyrazine ring to perform an acid-base extraction? A: This is highly discouraged. While the pyrazine ring contains two nitrogen atoms, it is a very weak base (pKa ~0.6). Protonating the pyrazine ring to drive it into the aqueous phase (thereby leaving BnOH in the organic phase) would require highly concentrated, strong acids. Subjecting a pyrazine ester to such strongly acidic conditions will almost certainly trigger ester hydrolysis, destroying your target molecule. Alternative extraction methods that transform the product into an acid salt must be carefully controlled to avoid degradation (2)[2].

Q: What is the most reliable chemical method to strip BnOH from the organic phase? A: The anhydrous Calcium Chloride (


) complexation method. 

reacts specifically with the hydroxyl group of alcohols to form bulky, insoluble coordination complexes. By introducing

to your organic phase, the BnOH is chemically sequestered into a solid complex that can be filtered out, leaving the unreactive pyrazine ester safely in solution (3)[3].
Quantitative Method Comparison

To optimize your workflow, compare the performance metrics of standard removal strategies below:

Removal StrategyBnOH Removal EfficiencyProduct Yield RetentionScalabilityPrimary Limitation
High-Speed Centrifugation >95.5%High (>90%)MediumRequires the ester to be a highly insoluble solid suspension.

Complexation Wash
~90-95%High (>85%)HighRequires anhydrous conditions and non-coordinating solvents.
Vacuum Distillation Variable (70-80%)Low (<60%)HighHigh thermal stress; risks ester degradation or co-distillation.
Silica Gel Chromatography >99%Medium (70-80%)LowHigh solvent consumption; BnOH streaking can cause overlap.
Validated Experimental Protocols
Protocol A: High-Speed Centrifugation (For Solid Suspensions)

Causality & Validation: If the pyrazine ester precipitates out of the reaction mixture but remains coated in high-boiling benzyl alcohol, standard filtration often fails. The viscous BnOH clogs the frit and coats the crystals, leading to impure, sticky solids. Centrifugation forces the dense solid pellet to the bottom based on mass and density, allowing the lighter, soluble impurities in the supernatant to be cleanly decanted.

Step-by-Step Methodology:

  • Preparation: Transfer the crude suspension to chemically resistant centrifuge tubes. If the mixture is excessively viscous, dilute it slightly with a cold, non-polar non-solvent (e.g., cold heptane) to lower the viscosity of the BnOH without dissolving the pyrazine ester.

  • Centrifugation: Spin the tubes at 10,000 rpm for 5 minutes. Self-validation: A distinct, hard pellet of pyrazine ester should form at the bottom, with a clear or slightly yellow supernatant above it (4)[4].

  • Separation: Carefully decant the BnOH-rich supernatant.

  • Washing (Iterative Purification): Resuspend the pellet in a minimal volume of cold, volatile non-solvent (e.g., cold diethyl ether), and repeat the centrifugation step. This iterative washing ensures over 95.5% removal of residual BnOH[4].

Protocol B: Anhydrous Calcium Chloride (

) Complexation (For Liquid Organic Phases)

Causality & Validation: Benzyl alcohol coordinates with


 ions to form an insoluble crystalline adduct, 

. Because pyrazine esters lack a highly accessible, unhindered hydroxyl group, they do not participate in this coordination and remain in the organic phase. The system validates itself: the formation of a clumpy, white precipitate confirms the successful sequestration of the alcohol.

Step-by-Step Methodology:

  • Solvent Exchange: Ensure the crude pyrazine ester is dissolved in a non-polar or weakly polar, non-coordinating solvent (e.g., toluene, benzene, or a hexanes/ethyl acetate mixture). Protic solvents must be strictly avoided as they will compete for coordination[3].

  • Addition of Scavenger: Add finely powdered, anhydrous

    
     (approximately 3 to 5 molar equivalents relative to the estimated BnOH impurity) directly to the organic solution.
    
  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. Self-validation: You will observe the free-flowing

    
     powder swelling and clumping together as it forms the bulky benzyl alcohol coordination complex.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the solid

    
     adduct. Wash the filter cake with a small volume of cold reaction solvent to recover any entrained pyrazine ester.
    
  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified pyrazine ester, now free of the BnOH impurity.

References
  • Process of producing benzyl alcohol (US Patent 1416859A), Google Patents.
  • A process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (WO2008150500A1), Google Patents.

Sources

Technical Support Center: Preventing Benzyl Ester Hydrolysis During Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing unintended deprotection (hydrolysis) of benzyl esters during reaction workups.

Mechanistic Overview: The Vulnerability of Benzyl Esters

Benzyl esters are ubiquitous protecting groups and prodrug moieties in medicinal chemistry due to their orthogonal stability to standard peptide synthesis protocols (like Boc/Fmoc) and their easy removal via hydrogenolysis. However, they are frequently and unintentionally lost during routine aqueous workups.

The Causality of Cleavage: Benzyl esters are highly susceptible to base-catalyzed saponification. During basic hydrolysis, a hydroxide ion (


) attacks the carbonyl carbon to form a tetrahedral intermediate. Because the benzyloxide anion (

) is a superior leaving group compared to standard aliphatic alkoxides—thanks to the inductive, electron-withdrawing effect of the phenyl ring—benzyl esters hydrolyze significantly faster (often up to five times faster) than corresponding alkyl esters at basic pH[1]. Acidic conditions can also induce cleavage via

or

mechanisms, particularly when residual acids are concentrated during solvent evaporation[2].
Diagnostic Troubleshooting (FAQs)

Q: I quenched my reaction with 1M NaOH to neutralize residual acid, and my benzyl ester disappeared. What happened? A: You induced rapid saponification. Localized high pH (


) combined with the exothermic heat of neutralization drastically accelerates the hydrolysis of the ester[3]. The degradation follows first-order kinetics with respect to the hydroxide ion concentration.
Corrective Action: Never use strong aqueous bases for quenching. Use saturated aqueous 

(pH ~8.3) and perform the quench at 0°C to suppress the reaction kinetics of hydrolysis.

Q: My TLC showed an intact benzyl ester before workup, but NMR after rotary evaporation shows the free carboxylic acid and benzyl alcohol. Why? A: This is a classic concentration-induced hydrolysis. If the organic layer is not thoroughly washed to a neutral pH and completely dried, residual aqueous acid or base becomes highly concentrated as the organic solvent evaporates. Combined with a hot water bath (


), this creates the perfect catalytic environment for ester cleavage.
Corrective Action: Wash the organic layer with brine, dry extensively over anhydrous 

, and strictly keep the rotary evaporator water bath below

.

Q: Can I leave my biphasic mixture stirring over the weekend? A: No. Prolonged contact time in biphasic mixtures, even at near-neutral pH, can lead to slow background hydrolysis. Phase separation should be performed immediately.

Quantitative Stability Data

Understanding the kinetic stability of benzyl esters across different pH ranges dictates the choice of workup reagents.

pH RangePrimary CatalystRelative Stability (

at 25°C)
Workup Recommendation
< 2 (e.g., 1M HCl)

Moderate (Hours)Avoid. Quench with cold

or

.
4 – 6 (e.g.,

)
NoneHigh (Months)Optimal for basic quenching.
7 – 8 (e.g.,

)
NoneHigh (Years at pH 7.4)Optimal for acidic quenching.
> 10 (e.g.,

,

)

Very Low (Minutes)Avoid completely. Causes rapid saponification.
Workup Decision Logic

Follow this decision tree to determine the safest workup path for your specific reaction conditions.

WorkupWorkflow Start Reaction Complete (Benzyl Ester Present) CheckpH Assess Mixture pH Start->CheckpH Extreme pH < 4 or pH > 9? CheckpH->Extreme Quench Quench at 0°C Use Mild Buffers Extreme->Quench Yes Extract Rapid Biphasic Extraction (EtOAc or DCM / Brine) Extreme->Extract No Quench->Extract Wash Wash with pH 7 Buffer Minimize Aqueous Contact Extract->Wash Dry Dry over Anhydrous Na2SO4 Filter Immediately Wash->Dry Concentrate Concentrate in vacuo (Water bath < 30°C) Dry->Concentrate

Workflow for aqueous workup of reactions containing sensitive benzyl esters.

Step-by-Step Methodology: Optimized Biphasic Workup Protocol

This self-validating protocol ensures that pH and thermal extremes are avoided, physically preserving the integrity of the benzyl ester.

Step 1: Pre-cooling and Dilution

  • Cool the crude reaction mixture to 0–5°C using an ice-water bath.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of at least 3:1 (Solvent:Reaction Volume). Causality: High dilution dissipates the exothermic heat generated during the subsequent neutralization step.

Step 2: Buffered Quenching

  • If the reaction is acidic: Slowly add cold, saturated aqueous

    
     dropwise while stirring vigorously. Self-Validation:  Monitor gas evolution (
    
    
    
    ). Stop adding when bubbling ceases and the aqueous phase tests at pH 7–8 via pH paper.
  • If the reaction is basic: Slowly add cold, saturated aqueous

    
     or 1M 
    
    
    
    buffer until the pH reaches 6–7.
  • Causality: Using mild, self-buffering solutions instead of strong acids/bases prevents localized pH spikes that directly catalyze ester cleavage.

Step 3: Rapid Phase Separation

  • Transfer the mixture to a separatory funnel. Shake gently, venting frequently to release pressure.

  • Immediately separate the layers. Do not allow the biphasic mixture to sit for more than 5 minutes to prevent background hydrolysis.

Step 4: Brine Wash and Drying

  • Wash the combined organic layers with cold half-saturated brine, followed by saturated brine. Causality: Brine reduces the solubility of water in the organic layer, effectively pre-drying it and washing out residual catalytic salts.

  • Add anhydrous

    
     (preferred over 
    
    
    
    as it is less Lewis acidic). Self-Validation: Continue adding until the solid is free-flowing and no longer clumps, visually confirming that all residual water has been absorbed. Let sit for 10 minutes, then filter.

Step 5: Low-Temperature Concentration

  • Concentrate the filtrate using a rotary evaporator.

  • Critical Parameter: Set the water bath temperature to no higher than 30°C . Residual trace water and salts will concentrate during this step; keeping the temperature low prevents thermal acceleration of any residual hydrolysis.

References
  • Stability and Storage of Z-Glu(OBzl)-OH: A Technical Guide BenchChem. Contains foundational kinetic data on the hydroxide-catalyzed degradation of benzyl esters. 3

  • A mechanistic Study on the Chemical and Enzymatic Degradation of PEG‐Oligo(ε‐caprolactone) Micelles UU Research Portal. Details the pseudo-first-order kinetics and structural causality of basic ester hydrolysis. 1

  • The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates Canadian Journal of Chemistry. Provides mechanistic insight into the

    
     unimolecular hydrolysis pathways of benzyl esters in acidic media.
    2
    

Sources

Optimizing Williamson ether synthesis for electron-deficient pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Heteroaryl Ether Synthesis for Electron-Deficient Pyrazines

Welcome to the Application Scientist Support Center. When coupling an alkoxide with an electron-deficient pyrazine (e.g., chloropyrazine), the reaction is frequently—and incorrectly—referred to as a "Williamson ether synthesis." Mechanistically, because the electrophilic carbon is part of an aromatic system, the reaction proceeds via Nucleophilic Aromatic Substitution (SNAr) rather than an SN2 pathway.

Understanding this mechanistic divergence is the foundation of successful troubleshooting. The pyrazine ring, inherently electron-deficient due to its two electronegative nitrogen atoms, stabilizes the anionic Meisenheimer complex intermediate, facilitating the departure of the halide leaving group.

Mechanistic Divergence: SNAr vs. SN2

Mechanisms cluster_SNAr SNAr (Electron-Deficient Pyrazine) cluster_SN2 Standard Williamson (SN2) P_React Alkoxide + Halopyrazine P_Meisen Meisenheimer Complex (Addition) P_React->P_Meisen Rate-determining (Slow) P_Prod Heteroaryl Ether + Halide P_Meisen->P_Prod Fast (Elimination) S_React Alkoxide + Alkyl Halide S_TS Concerted Transition State S_React->S_TS Nucleophilic Attack S_Prod Alkyl Ether + Halide S_TS->S_Prod Leaving Group Departure

Caption: Mechanistic divergence: SNAr (addition-elimination) vs. SN2 (concerted) pathways.

Frequently Asked Questions (FAQs)

Q: Why is fluorine a better leaving group than chlorine in this reaction, unlike in standard SN2? A: In an SNAr reaction, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Fluorine's extreme electronegativity inductively withdraws electron density from the ring, drastically lowering the activation energy for this addition step by stabilizing the developing negative charge. Therefore, fluoropyrazines react significantly faster than chloropyrazines[2].

Q: What is the optimal base and solvent combination? A: For phenols and primary alcohols reacting with chloropyrazines, transition-metal-free conditions using K₂CO₃ in polar aprotic solvents like DMSO at 100 °C are highly effective[3]. K₂CO₃ is preferred over hydroxide bases (like NaOH) because it is non-nucleophilic, preventing the formation of pyrazinol byproducts. DMSO solvates the potassium cation, leaving the alkoxide "naked" and highly reactive. For sterically hindered aliphatic alcohols, a stronger base like NaH in THF or DMF is required to pre-form the alkoxide completely.

Q: How do substituents on the pyrazine ring dictate regioselectivity? A: Regioselectivity in unsymmetrical 3,5-dichloropyrazines is highly predictable based on electronic effects. If the 2-position is occupied by an electron-withdrawing group (EWG, e.g., -CN, -COOMe), nucleophilic attack preferentially occurs at the 5-position[4]. Conversely, if the 2-position is substituted with an electron-donating group (EDG, e.g., -CH₃, -OCH₃), the attack is directed preferentially to the 3-position[5].

Troubleshooting Guide

Issue 1: Formation of pyrazinol (hydroxypyrazine) byproducts instead of the desired ether.

  • Causality: Adventitious water in the solvent or hygroscopic base reacts to form hydroxide ions. Hydroxide is an excellent SNAr nucleophile and will rapidly outcompete bulky alcohols to hydrolyze the halopyrazine.

  • Solution: Implement strictly anhydrous conditions. Dry DMSO over 3Å molecular sieves, use oven-dried glassware, and perform the reaction under an inert argon or nitrogen atmosphere. Dry K₂CO₃ or Cs₂CO₃ under a vacuum at 120 °C overnight prior to use.

Issue 2: Poor conversion with secondary or tertiary alcohols.

  • Causality: Steric hindrance severely retards the rate-determining addition step. In these cases, the alkoxide may act as a base rather than a nucleophile, leading to starting material degradation or ring-opening side reactions.

  • Solution: Pre-form the alkoxide using a stoichiometric amount of NaH in DMF. If conversion remains low, apply microwave irradiation. Microwave heating rapidly superheats the polar solvent, significantly boosting the alkylating power and overcoming the steric activation barrier of the SNAr transition state[6].

Issue 3: Over-substitution (Di-etherification of a dichloropyrazine).

  • Causality: The first etherification does not sufficiently deactivate the pyrazine ring, allowing excess alkoxide or prolonged high temperatures to drive a second substitution.

  • Solution: Strictly control stoichiometry to 1.05 equivalents of the alcohol/base. Lower the reaction temperature by 20 °C or switch to a less polar solvent (e.g., THF instead of DMSO) to attenuate the overall reactivity of the system.

Quantitative Data Summary

The following table summarizes validated reaction parameters for the heteroaryl etherification of pyrazines to guide your initial reaction design:

SubstrateNucleophileBaseSolventTemp (°C)RegioselectivityTypical YieldRef
2-ChloropyrazinePhenolsK₂CO₃DMSO100N/A85–95%[3]
2-ChloropyrazinePrimary AlcoholsK₂CO₃DMSO100N/A70–90%[3]
3,5-Dichloro-2-cyanopyrazineAmines / AlkoxidesCsF / K₂CO₃DMSO25–80C5 Selective>80%[4]
2-Methyl-3,5-dichloropyrazineAmines / AlkoxidesCsF / K₂CO₃DMSO25–80C3 Selective>75%[5]
6-FluoropyrazinesHindered AlcoholsNaHTHF / DMF0 to 60N/A60–85%[2]

Detailed Experimental Protocol: Transition-Metal-Free SNAr Etherification

This protocol describes the optimized, self-validating methodology for coupling 2-chloropyrazine with a primary alcohol or phenol[3].

Step 1: Preparation & Deprotonation

  • Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Add the alcohol/phenol (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol, 207 mg). Causality: A 1.5x excess of base ensures complete deprotonation without leaving unreacted nucleophilic species that could trigger side reactions.

  • Inject 3.0 mL of anhydrous DMSO. Stir the suspension at room temperature for 15 minutes.

    • Self-Validation Checkpoint: For phenols, you should observe a distinct color change (often yellow/orange) or the formation of a fine slurry, confirming the generation of the phenoxide ion.

Step 2: Electrophile Addition & SNAr Coupling 4. Add 2-chloropyrazine (1.2 mmol, 137 mg) dropwise via syringe. 5. Heat the reaction mixture to 100 °C using a pre-heated aluminum heating block. 6. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS.

  • Self-Validation Checkpoint: The disappearance of the highly UV-active 2-chloropyrazine spot and the emergence of a new, more polar product spot confirms the progression of the SNAr addition-elimination cycle. The reaction is typically complete within 4–12 hours.

Step 3: Work-up & Purification 7. Cool the mixture to room temperature and quench by adding 10 mL of distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 9. Critical Step: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 15 mL). Causality: DMSO partitions heavily into the aqueous layer but can drag the product with it. Brine increases the ionic strength of the aqueous phase, forcing the organic product entirely into the EtOAc phase while effectively stripping away residual DMSO. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash column chromatography.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2014). An efficient method for the synthesis of heteroaryl C–O bonds in the absence of added transition metal catalysts. RSC Advances, 4, 28072-28077.

  • Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156-2159.

  • Hedrick, J. L., et al. (1996). Synthesis and characterization of novel heterocyclic-ring-based poly(arylene ether)s. Polymer, 37(22), 5041-5047.

  • Gedye, R., et al. (1986). The rapid synthesis of organic compounds in microwave ovens. Tetrahedron Letters, 27(3), 279-282.

Sources

Technical Support Center: Purification of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide on the purification of Benzyl 5-(benzyloxy)pyrazine-2-carboxylate. This molecule, with its two benzyl groups and a pyrazine core, presents a moderately polar profile, making it an ideal candidate for purification via normal-phase column chromatography. However, its structural features—specifically the basic nitrogen atoms of the pyrazine ring and the ester functionality—can introduce specific challenges such as peak tailing and potential degradation.

This document is structured to move from foundational principles to hands-on protocols and advanced troubleshooting. My goal is to not only provide a method but to explain the underlying chromatographic principles, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Foundational Principles & Method Development

Before packing a column, a robust method must be developed using Thin Layer Chromatography (TLC). This is the most critical step for ensuring a successful separation.

FAQ: Why is silica gel the standard stationary phase for this compound?

Silica gel is a polar adsorbent and is the default choice for normal-phase chromatography.[1] Given that this compound is a moderately polar compound, it will have sufficient interaction with the silica to allow for separation from both less-polar impurities (like dibenzyl ether or residual benzyl bromide) and more-polar impurities (like the deprotected 5-hydroxypyrazine-2-carboxylic acid starting material).[1][2]

FAQ: How do I develop an effective mobile phase using TLC?

The goal is to find a solvent system where the target compound has an Rf (Retardation factor) value of approximately 0.25-0.35. This generally provides the best resolution in column chromatography.

Protocol: TLC System Development

  • Preparation: Prepare several small beakers with different ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). Start with low polarity (e.g., 9:1 Hexanes:EtOAc) and incrementally increase polarity (8:2, 7:3, etc.).

  • Spotting: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Identify the spot corresponding to your product. If the Rf is too low (<0.2), the solvent is not polar enough. If it is too high (>0.5), the solvent is too polar. Adjust the solvent ratio accordingly.

  • Optimization for Tailing: If the product spot appears as a streak rather than a tight circle ("tailing"), this is likely due to the interaction of the basic pyrazine nitrogens with the acidic silica gel.[3] Prepare a new eluent system with the optimal polarity and add 0.5-1% acetic acid to suppress this interaction. This will protonate the pyrazine, reducing its interaction with the silica surface and resulting in a much sharper spot.[2]

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Observed Product RfComments
9:10.10Eluent is not polar enough.
8:20.28Optimal. Good separation from a higher Rf impurity.
7:30.45Eluent is too polar; poor separation from impurities.
8:2 + 1% Acetic Acid0.30Spot is significantly sharper and less streaky. Best Choice.

Section 2: Step-by-Step Purification Protocol

This protocol assumes a standard glass column and silica gel (60 Å, 230-400 mesh). The amount of silica should be 30-50 times the weight of the crude material for a moderately difficult separation.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (e.g., 8:2 Hex:EtOAc + 1% AcOH) Slurry 2. Prepare Silica Slurry (in 9:1 Hex:EtOAc) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (adsorbed on silica) Pack->Load Elute 5. Gradient Elution (Increase EtOAc concentration) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (by TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

Detailed Protocol

  • Column Preparation:

    • Securely clamp a glass column in a vertical position. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica run dry .

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal volume of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent (e.g., 8:2 Hexanes:EtOAc + 1% Acetic Acid).[2]

    • Open the stopcock and begin collecting fractions in test tubes.

    • Use gentle air pressure ("flash chromatography") to maintain a steady flow rate.

    • Run a gradient elution by gradually increasing the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hexanes:EtOAc) to elute more polar compounds.[4]

    • Monitor the separation by spotting collected fractions onto a TLC plate.

  • Product Isolation:

    • Once the desired product has fully eluted (as determined by TLC), combine the pure fractions.

    • Remove the eluent using a rotary evaporator.

    • Note: The added acetic acid will remain. It can often be removed by co-evaporation with a solvent like toluene or by a subsequent mild aqueous workup if necessary.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of this specific compound.

Troubleshooting Decision Workflow

G Problem Problem Observed NoElution No Product Eluting Problem->NoElution PoorSep Poor Separation Problem->PoorSep Tailing Broad / Tailing Peaks Problem->Tailing LowYield Low Yield / Degradation Problem->LowYield SolventTooWeak Cause: Eluent too non-polar Solution: Increase % Ethyl Acetate NoElution->SolventTooWeak WrongGradient Cause: Gradient too steep Solution: Use a shallower gradient PoorSep->WrongGradient Overloaded Cause: Column overloaded Solution: Use more silica PoorSep->Overloaded AcidNeeded Cause: Basic compound on acidic silica Solution: Add 0.5-1% Acetic Acid to eluent Tailing->AcidNeeded AcidLabile Cause: Product sensitive to silica Solution: Deactivate silica with base (e.g., triethylamine) or use neutral alumina LowYield->AcidLabile

Caption: A decision tree for troubleshooting common chromatography issues.

Question: My product is not eluting, even with my TLC-developed solvent system. What's wrong?

Answer: This is a common issue that typically stems from one of two causes:

  • Eluent Polarity Mismatch: The polarity of the bulk eluent in the column may not perfectly replicate the conditions in a TLC chamber. The solution is to gradually increase the polarity of your mobile phase. For example, if you are using 8:2 Hexanes:EtOAc, slowly switch to a 7:3 or even a 6:4 mixture.

  • Irreversible Adsorption: In some cases, the compound may be binding too strongly to the silica. While less common for this specific molecule, it can happen. This would suggest a need for a much more polar eluent (e.g., adding methanol) or switching to a different stationary phase like alumina.

Question: I'm getting terrible peak shape (broad, tailing peaks). How can I fix this?

Answer: This is the classic sign of an undesirable secondary interaction between your compound and the stationary phase.[3] The pyrazine nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.

The Solution: As determined during TLC development, adding a small amount of a modifier to your eluent is highly effective. Adding 0.5-1% acetic acid to the mobile phase will protonate the pyrazine nitrogens, minimizing their interaction with the silica and dramatically improving peak shape.[2]

Question: The separation between my product and an impurity is very poor.

Answer: Poor resolution can be tackled in several ways:

  • Optimize the Gradient: If two compounds are eluting too close together, the jump in solvent polarity may be too large. Use a shallower gradient. Instead of jumping from 20% to 30% ethyl acetate, try increasing it in 2% increments.

  • Change Solvent Selectivity: The hexane/ethyl acetate system is a good starting point, but other solvents offer different selectivities. Try replacing ethyl acetate with dichloromethane or a mixture of solvents to alter the interactions and potentially improve separation.

  • Increase Column Length: A longer column provides more theoretical plates for separation to occur. Doubling the column length can significantly improve the resolution of closely eluting compounds.[1]

Question: My yield is low, and I suspect the product is degrading on the column. Is this possible?

Answer: Yes, this is a valid concern. While benzyl esters and ethers are generally robust, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds over long exposure times.[5] If you suspect degradation:

  • Speed up the Purification: Use flash chromatography (applying gentle pressure) to reduce the time the compound spends on the column.

  • Deactivate the Silica: Before packing, you can treat the silica with a base like triethylamine to neutralize the most acidic sites. A common method is to use an eluent containing a small percentage (e.g., 0.5%) of triethylamine. Note: This is the opposite approach to adding acetic acid and should only be used if acidic tailing is not the primary issue and degradation is suspected.

  • Switch to Neutral Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms.[3] Switching to neutral alumina can be an excellent solution for compounds that are sensitive to the acidity of silica gel.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Sondakh, G. J., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(10), 11956-11974. Retrieved from [Link]

  • Doležal, M., et al. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Retrieved from [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Wang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(35), 22964-22974. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(benzyloxy)pyrazine-2-carboxylic acid (C12H10N2O3). Retrieved from [Link]

  • Iovine, V., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1805. Retrieved from [Link]

Sources

Troubleshooting low conversion in 5-chloropyrazine alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in 5-Chloropyrazine Alkoxylation

Welcome to the Technical Support Center. This guide is designed for discovery chemists, process engineers, and drug development professionals facing stalled conversions or poor yields during the alkoxylation of 5-chloropyrazine derivatives.

Because the pyrazine ring is a highly electron-deficient heteroaromatic system, it is classically primed for Nucleophilic Aromatic Substitution (SNAr)[1]. However, subtle variables in steric bulk, solvent coordination, and trace moisture can collapse your reaction yield. This guide deconstructs the causality behind these failures and provides self-validating protocols to rescue your synthesis.

Mechanistic Overview: The SNAr Pathway

To troubleshoot effectively, we must first understand the reaction's energetic landscape. The alkoxylation of 5-chloropyrazine proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack by the alkoxide, which disrupts aromaticity to form a negatively charged Meisenheimer complex[2].

SNAr A 5-Chloropyrazine (Electrophile) B Alkoxide Attack (Rate-Determining) A->B + RO⁻ C Meisenheimer Complex (Anionic Intermediate) B->C D Chloride Expulsion (Fast) C->D E 5-Alkoxypyrazine (Product) D->E - Cl⁻

Fig 1: SNAr pathway for 5-chloropyrazine alkoxylation.

Diagnostic FAQs & Troubleshooting Guide

Q1: My conversion is stalling at 20-30% despite extending the reaction time and heating to 100 °C. What is the limiting factor? Causality: You are likely facing a nucleophilicity barrier. If you are using a secondary or sterically hindered alcohol (e.g., isopropanol), the activation energy required to form the Meisenheimer complex is significantly higher due to steric repulsion at the C5 position. Furthermore, if you are using a weaker base (like K2CO3) with an aliphatic alcohol, the alcohol is not fully deprotonated, leaving the reaction reliant on the vastly inferior neutral alcohol nucleophile. Prolonged heating (>100 °C) under these conditions often leads to the degradation of the pyrazine ring rather than product formation[1]. Solution: Switch to a stronger base (NaH) to quantitatively generate the alkoxide. Conduct the reaction in a polar aprotic solvent (DMSO or DMF) to ensure the alkoxide remains unsolvated and highly reactive[2].

Q2: LC-MS shows complete consumption of 5-chloropyrazine, but my target mass is missing. Instead, I see a major peak at [M - Cl + OH]. What happened? Causality: You are observing competitive hydrolysis. 5-Chloropyrazine is highly electrophilic. If there is trace water in your solvent, or if you are using a hygroscopic base (like KOH or NaOH), the hydroxide ion (OH⁻) will outcompete your bulky alkoxide. This forms 5-hydroxypyrazine, which rapidly tautomerizes into the highly stable pyrazinone, permanently killing your reaction. Solution: Rigorously dry your solvents over 3Å molecular sieves. Replace hydroxide bases with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), and ensure the reaction is assembled under a strict argon or nitrogen atmosphere.

Q3: I am trying to couple a tertiary alcohol (e.g., tert-butanol), and SNAr is completely failing. Are there alternatives? Causality: Tertiary alkoxides are too sterically hindered to achieve the proper Bürgi-Dunitz trajectory required to attack the sp² hybridized carbon of the pyrazine ring. The steric clash prevents the formation of the Meisenheimer complex entirely. Solution: Abandon the SNAr strategy and pivot to a transition-metal-catalyzed Buchwald-Hartwig C-O cross-coupling. Using a Palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos) bypasses the Meisenheimer complex. Instead, the mechanism relies on oxidative addition of Pd into the C-Cl bond, followed by alkoxide coordination and reductive elimination[3].

Diagnostic Workflow

Troubleshooting Start Low Conversion Detected (< 50% Yield) LCMS Perform LC-MS Analysis Start->LCMS Hydrolysis [M - Cl + OH] Peak? (Hydrolysis) LCMS->Hydrolysis Unreacted High Starting Material? (Poor Nucleophilicity) LCMS->Unreacted FixHydro Action: Rigorous Drying Use NaH, Dry DMF Hydrolysis->FixHydro Yes CheckSterics Is Alcohol Sterically Hindered? (2° or 3° OH) Unreacted->CheckSterics Yes FixTemp Action: Increase Temp or Microwave (80-120°C) CheckSterics->FixTemp No (1° OH) FixPd Action: Switch to Pd-Catalysis (Buchwald-Hartwig) CheckSterics->FixPd Yes (2°/3° OH)

Fig 2: Diagnostic decision tree for troubleshooting low conversion.

Quantitative Data: Optimization Matrix

Use the following table to baseline your expectations and select the correct reagent matrix based on your alcohol class.

Substrate ClassExample AlcoholRecommended BaseOptimal SolventTemp (°C)Expected ConversionPrimary Failure Mode
Primary Aliphatic Methanol, EthanolNaH or KOtBuDMF or DMSO25 - 60> 90%Hydrolysis (if wet)
Secondary Aliphatic IsopropanolNaHDMSO80 - 10070 - 85%Stalled conversion
Tertiary Aliphatic tert-ButanolKOtBuToluene100< 40% (via SNAr)Steric repulsion
Phenols Phenol derivativesK₂CO₃ or Cs₂CO₃DMF80 - 120> 85%Oxidation
Self-Validating Experimental Protocols
Protocol A: Anhydrous SNAr Alkoxylation (For 1° and 2° Alcohols)

This protocol utilizes a strong base in a polar aprotic solvent to maximize nucleophilicity while preventing hydrolysis[2].

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) under an argon atmosphere at 0 °C. Slowly add the alcohol (1.2 eq) dropwise.

    • Causality: NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely to the highly nucleophilic alkoxide state.

    • Validation Checkpoint: Monitor the reaction visually. The evolution of H₂ gas (bubbling) will occur. Do not proceed until bubbling completely ceases (typically 30-45 minutes), validating complete alkoxide formation.

  • Nucleophilic Attack: Add the 5-chloropyrazine (1.0 eq) to the alkoxide solution. Warm the reaction to room temperature, then heat to 60 °C (for 1° alcohols) or 90 °C (for 2° alcohols) for 4 hours.

    • Causality: Heating overcomes the activation energy barrier of the Meisenheimer complex.

    • Validation Checkpoint: Pull a 10 µL aliquot at 2 hours, dilute in MeCN, and run LC-MS. You must observe the disappearance of the characteristic M / M+2 (3:1 ratio) isotopic signature of the chlorinated starting material.

  • Quench & Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Alkoxylation (For 3° Alcohols)

When SNAr fails due to steric bulk, this transition-metal-catalyzed approach forces the C-O bond formation[3].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried vial, combine 5-chloropyrazine (1.0 eq), the tertiary alcohol (2.0 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (5 mol%), and tBuBrettPhos (10 mol%).

    • Causality: The bulky tBuBrettPhos ligand prevents the formation of inactive palladium black and facilitates the challenging reductive elimination step of the bulky ether.

  • Coupling: Add anhydrous Toluene (0.1 M). Seal the vial, purge with argon for 10 minutes, and heat to 100 °C for 12 hours.

    • Validation Checkpoint: A color change from dark red/brown to a lighter yellow/orange often indicates active catalyst turnover.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, elute with EtOAc, and concentrate for column chromatography.

References

Sources

Technical Support Center: Optimizing Pyrazine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dibenzyl Ether (DBE) Byproduct Formation in Pyrazine Synthesis

Introduction: The "Sticky" Side-Reaction

Scope: This guide addresses a specific, persistent failure mode in the synthesis of benzyl-substituted pyrazines (e.g., 2,5-dibenzylpyrazine) and reactions utilizing benzyl alcohol as a solvent or alkylating agent.

The Problem: Dibenzyl ether (DBE) is a high-boiling (


), viscous byproduct formed via the acid- or base-catalyzed self-condensation of benzyl alcohol. In pyrazine synthesis, it often forms a "thermodynamic sink," trapping benzyl moieties that should have participated in the cyclization or alkylation of the pyrazine core. Its physical properties make it difficult to remove via standard recrystallization, often requiring high-vacuum distillation or difficult chromatography.

Module 1: The Mechanism of Failure

To eliminate the byproduct, you must understand the competition between the Desired Pathway (Pyrazine Formation) and the Parasitic Pathway (Etherification).

The Competing Pathways

In many syntheses (e.g., Gutknecht condensation or direct alkylation), benzyl alcohol is present either as a starting material, a solvent, or a hydrolysis byproduct of benzyl halides.

  • Pathway A (Desired): Benzyl electrophiles react with amine/imine nucleophiles to form the dihydropyrazine core, which then oxidizes to pyrazine.

  • Pathway B (Parasitic): Benzyl alcohol undergoes dehydration (acid) or alkoxide attack (base) to form DBE. This reaction is second-order with respect to benzyl alcohol concentration.

G cluster_0 Critical Control Point Start Benzyl Precursor (Alcohol/Halide) Inter Active Benzyl Intermediate Start->Inter Activation Pyrazine Target: Benzyl-Pyrazine (C-N / C-C Bond) Inter->Pyrazine + Amine/Pyrazine Core (Kinetic Control) DBE Impurity: Dibenzyl Ether (C-O Bond) Inter->DBE + Benzyl Alcohol (Thermodynamic/High Conc.)

Figure 1: The Divergent Pathway. High concentrations of benzyl alcohol and high temperatures favor the self-condensation (red) over the desired hetero-coupling (green).

Module 2: Troubleshooting Q&A

Category A: Reaction Setup & Stoichiometry

Q1: I am synthesizing 2,5-dibenzylpyrazine via the condensation of


-amino ketones. Why is my crude product an oily sludge instead of a solid? 
Diagnosis:  You likely have significant DBE contamination. This occurs if the benzyl alcohol (often used as a solvent or generated from benzyl chloride hydrolysis) is exposed to harsh acidic conditions during the cyclization step.
Solution: 
  • Switch Solvents: Do not use benzyl alcohol as the reaction medium. Use a polar aprotic solvent like DMSO or DMF for the alkylation step, or Ethanol for the condensation.

  • Trap Water: DBE formation is a dehydration reaction (

    
    ). While removing water (Dean-Stark) drives pyrazine aromatization, it also drives ether formation.
    
    • Fix: Use molecular sieves (3Å) instead of azeotropic distillation if benzyl alcohol is present. Sieves trap water kinetically without the high thermal energy that promotes etherification.

Q2: I am using Benzyl Alcohol as a reactant in a metal-catalyzed coupling. How do I stop it from dimerizing? Diagnosis: Metal catalysts (especially Pd or Cu) can act as Lewis acids, activating the benzyl alcohol for self-condensation. Solution:

  • Concentration Control: Since etherification is second-order (

    
    ), dilution  is your best weapon. Reducing the concentration of benzyl alcohol by 50% reduces the rate of DBE formation by 75%.
    
  • Slow Addition: Add the benzyl alcohol slowly via syringe pump to the catalyst/amine mixture. This keeps the instantaneous concentration of free alcohol low, favoring the cross-coupling over dimerization.

Category B: Purification (The "Too Late" Scenario)

Q3: My NMR shows a 15% DBE impurity. Recrystallization isn't working. How do I remove it? Diagnosis: DBE is non-polar and lipophilic, often co-crystallizing or oiling out with the product. Solution:

  • Steam Distillation: This is the "Gold Standard" for this specific impurity.

    • Pyrazines (especially larger ones) are often less volatile than DBE or vice-versa depending on substitution. However, DBE is steam volatile.

    • Protocol: Suspend crude mixture in water. Steam distill. DBE often comes over in the early fractions.

  • Chemical Wash (If product is basic):

    • Dissolve the mixture in dilute HCl (1M). The pyrazine (basic nitrogen) will protonate and move to the aqueous phase.

    • The DBE (neutral ether) will remain in the organic phase.

    • Wash the aqueous phase

      
       with Ethyl Acetate or Ether to remove DBE.
      
    • Basify the aqueous phase (NaOH) and extract the purified pyrazine.[1][2]

Module 3: Optimized Protocol (Self-Validating)

Scenario: Synthesis of a Benzyl-Substituted Pyrazine via Condensation (Modified Gutknecht/Staedel).

Phase 1: Pre-Reaction Check
  • Reagents: Ensure your starting amino-ketone hydrochloride is dry.

  • Solvent: Use Methanol or Ethanol (anhydrous). Avoid excess benzyl halides.

Phase 2: The Reaction
  • Dissolution: Dissolve amino-ketone (1.0 eq) in Methanol (

    
     concentration—dilution is key).
    
  • Low-Temp Cyclization: Cool to

    
    . Add aqueous ammonia or NaOH dropwise.
    
    • Why: Low temperature favors the kinetic cyclization (C-N bond) over the higher activation energy etherification.

  • Oxidation: Allow to warm to RT. Bubble air/oxygen to aromatize the dihydropyrazine.

    • Critical: Do not use strong acid reflux for aromatization if benzyl alcohol impurities are suspected.

Phase 3: The "Acid-Base Swing" Workup (DBE Removal)

This step validates the purity of the system.

  • Evaporate Methanol.[3] Residue contains Pyrazine + DBE (Trace).

  • Acid Extraction: Dissolve residue in

    
     (
    
    
    
    ).
  • Wash: Extract the acidic aqueous layer with Diethyl Ether (

    
    ).
    
    • Result: The Ether layer contains the DBE (discard). The Aqueous layer contains the Pyrazine-HCl salt .

  • Liberation: Basify aqueous layer with

    
     to pH 12.
    
  • Final Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and evaporate.

Module 4: Data & Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is an oil High DBE content (>20%) preventing crystallization.Perform Acid-Base Swing extraction (Module 3).
Low Yield Benzyl alcohol consumed by dimerization before reacting with pyrazine core.Increase dilution; use slow addition of benzyl reagent.
Dark Red Color Polymerization of pyrazine or oxidation side-products (not DBE).DBE is colorless/yellow. Red indicates oxidation issues; check inert atmosphere during heating.
NMR:

4.5 ppm (s)
Characteristic benzylic

peak of Dibenzyl Ether.
Confirm with Reference Standard. Use steam distillation if acid-sensitive.

References

  • Mechanism of Ether Formation: Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. Wiley.[4] (Acid-catalyzed dehydration of alcohols).

  • Pyrazine Synthesis Overview: BenchChem. (2025).[1][5][6] Minimizing by-product formation in pyrazine synthesis. Link

  • Dibenzyl Ether Synthesis & Kinetics: Yadav, G.D., & Mistry, C.K. (2011). Process development aspects of production of dibenzyl ether. Indian Academy of Sciences. Link

  • Purification Strategies: ScienceMadness. (2020). Pyrazine Synthesis Troubleshooting and Workup. Link

Sources

Recrystallization solvents for benzyl pyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-PYR-004 Subject: Optimization of Recrystallization Solvents for Benzyl Pyrazine-2-carboxylate Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing benzyl pyrazine-2-carboxylate derivatives presents a unique "polarity conflict." The molecule contains a hydrophilic, basic pyrazine ring and a lipophilic, aromatic benzyl group. This duality often leads to the "oiling out" phenomenon, where the compound separates as a liquid rather than a crystal.[1]

This guide provides a scientifically grounded solvent selection matrix, a specific protocol to mitigate oiling out, and impurity rejection strategies based on the physicochemical properties of the pyrazine core.

Module 1: Solvent Selection Matrix

The choice of solvent must balance the high polarity of the pyrazine nitrogens with the lipophilicity of the benzyl ester.

Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol / Water Binary (Polar/Protic)High Primary Recommendation. The pyrazine ring H-bonds with water/EtOH. Cooling reduces solubility significantly, forcing the hydrophobic benzyl group to drive lattice formation.
EtOAc / Hexanes Binary (Polar/Non-polar)High Excellent for removing non-polar impurities. The ester group coordinates with EtOAc; Hexanes act as the anti-solvent to reduce solubility of the benzyl moiety.
Toluene Single (Aromatic)Medium Good for highly lipophilic derivatives. Warning: High boiling point (110°C) may cause thermal degradation or transesterification if not neutral.
Isopropanol (IPA) Single (Protic)Medium "Gentler" than ethanol. Good for derivatives that are too soluble in ethanol.
Acetonitrile Single (Polar Aprotic)Low Often too good a solvent; the compound may not crystallize out upon cooling unless concentrated to an oil.

Critical Warning: Avoid acidic solvents (e.g., acetic acid) as they will protonate the pyrazine nitrogen (


), forming salts that will not crystallize as the free base ester [1].

Module 2: Visualization of Solvent Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on your crude material's behavior.

SolventSelection Figure 1: Decision matrix for selecting the optimal recrystallization solvent system. Start Start: Crude Benzyl Pyrazine Ester SolubilityTest Test Solubility in Hot EtOH Start->SolubilityTest SolubleHot Soluble at Boiling? SolubilityTest->SolubleHot CrystalsCold Crystals form at 4°C? SolubleHot->CrystalsCold Yes SystemB Use EtOAc/Hexanes SolubleHot->SystemB No (Insoluble) SystemA Use EtOH/Water (9:1) CrystalsCold->SystemA Yes (Good Yield) SystemC Try Toluene (Anhydrous) CrystalsCold->SystemC No (Stays in Solution)

Module 3: Troubleshooting "Oiling Out"

The Issue: The melting point of benzyl pyrazine-2-carboxylate is often depressed by impurities, causing it to liquefy before it dissolves or separate as an oil upon cooling. This is a thermodynamic trap where the oil phase is more stable than the supersaturated solution but less stable than the crystal [2].

Diagnostic & Rescue Protocol
  • The "Cloud Point" Reheat:

    • If oil droplets appear, do not cool further.

    • Reheat the mixture until the oil redissolves.

    • Add a small amount (1-2 mL) of the good solvent (e.g., Ethanol or EtOAc).

    • Cool much more slowly (wrap the flask in foil or cotton).

  • Seeding (The Golden Rule):

    • Obtain a "seed" crystal. If none exists, take a drop of the crude oil on a watch glass and scratch it with a glass rod until it solidifies.

    • Add this seed to the solution at room temperature (not hot, or it will melt).

  • Trituration:

    • If the product is a stubborn oil, remove the solvent.[2]

    • Add cold Hexanes or Pentane.

    • Sonicate or scratch the flask walls. This mechanical energy can overcome the nucleation energy barrier.

Module 4: Impurity Management (The Chemistry)

Understanding your impurities allows you to manipulate the mother liquor to keep them dissolved.[3]

ImpurityOriginChemical NatureRemoval Strategy
Benzyl Alcohol Hydrolysis / Starting MaterialLiquid, LipophilicSoluble in Hexanes. Use EtOAc/Hexanes ; the alcohol stays in the mother liquor.
Pyrazine-2-carboxylic acid HydrolysisSolid, Amphoteric, PolarInsoluble in non-polar solvents.[4] Wash the crude solid with cold saturated NaHCO₃ before recrystallization to remove the acid as a salt.
Coupling Reagents (EDC/DCC) SynthesisUrea byproductsUrea derivatives are often insoluble in cold Ethanol . Filter them off while hot before cooling the filtrate.

Module 5: Standard Operating Procedure (SOP)

Workflow: Binary Solvent Recrystallization (EtOAc / Hexanes)

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating on a steam bath/hot plate (approx 60°C). Add just enough to dissolve the solid.

  • Clarification (Optional): If the solution is dark/cloudy, perform a hot filtration through a glass wool plug to remove insoluble salts.

  • The Anti-Solvent: Remove from heat. While still warm, add Hexanes dropwise until a faint, persistent cloudiness (turbidity) appears.

  • The Reversal: Add 1-2 drops of Ethyl Acetate to clear the cloudiness. The solution is now saturated.

  • Crystallization:

    • Allow to cool to Room Temp (20°C) undisturbed.

    • Checkpoint: If oil forms, see Module 3.

    • Once solid forms, move to an ice bath (0-4°C) for 20 minutes.

  • Isolation: Filter via vacuum (Buchner funnel). Wash crystals with cold Hexanes .

Module 6: Process Logic Diagram

RecrystWorkflow Figure 2: Step-by-step workflow for binary solvent recrystallization. Crude Crude Mixture Dissolve Dissolve in Min. Hot Solvent (EtOAc or EtOH) Crude->Dissolve CheckClear Is solution clear? Dissolve->CheckClear FilterHot Hot Filtration CheckClear->FilterHot No (Insolubles) AddAnti Add Anti-Solvent (Warm) (Hexanes or Water) CheckClear->AddAnti Yes FilterHot->AddAnti CloudPoint Cloud Point Reached? AddAnti->CloudPoint CloudPoint->AddAnti No ClearIt Add drops of Solvent to clear CloudPoint->ClearIt Yes Cooling Slow Cooling to RT ClearIt->Cooling CheckOil Oiling Out? Cooling->CheckOil Rescue Reheat & Add Seed CheckOil->Rescue Yes Harvest Vacuum Filtration CheckOil->Harvest No (Crystals) Rescue->Cooling

References

  • Solubility of Pyrazine-2-carboxylic Acid. Solubility of Things. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recrystallization with two solvents. ChemPros Community Discussion. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Benzyl Pyrazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl pyrazine esters (e.g., benzyl pyrazine-2-carboxylate) represent a critical structural class in both flavor chemistry (nutty/roasted profiles) and medicinal chemistry (antitubercular pharmacophores). Their analysis presents a dichotomy in mass spectrometry: the need for rigorous structural confirmation versus the need for high-sensitivity quantification in complex biological matrices.

This guide compares the performance of the Electron Ionization (EI) GC-MS workflow (the "Gold Standard" for structural identification) against the Electrospray Ionization (ESI) LC-MS/MS workflow (the "High-Sensitivity Alternative"). We analyze the fragmentation mechanics, sensitivity profiles, and operational protocols to assist researchers in selecting the optimal modality for their specific analytical goals.

Part 1: Mechanistic Deep Dive & Fragmentation Pathways

The Molecule: Benzyl Pyrazine-2-Carboxylate

To understand the fragmentation, we must first map the labile sites of the molecule. The structure consists of a pyrazine ring (diazine), a carbonyl linker, and a benzyl ester side chain.

  • Molecular Formula: C₁₂H₁₀N₂O₂[1]

  • Monoisotopic Mass: 214.07 Da

Electron Ionization (EI) – The Structural Fingerprint

Under 70 eV electron impact, benzyl pyrazine esters undergo predictable, high-energy fragmentation. This method is "hard" ionization, imparting significant internal energy (


) to the molecular ion (

), driving extensive bond homolysis.
  • Pathway A: Benzylic Cleavage (The Dominant Route) The most energetically favorable pathway is the cleavage of the benzyl-oxygen bond. This generates the resonance-stabilized tropylium ion (C₇H₇⁺) at m/z 91 , which is invariably the base peak (100% relative abundance).

  • Pathway B: Acylium Formation Cleavage on the carbonyl side of the ester oxygen yields the pyrazinoyl cation (C₅H₃N₂O⁺) at m/z 107 . This ion confirms the presence of the pyrazine-2-carbonyl core.

  • Pathway C: Ring Degradation The pyrazinoyl cation (m/z 107) further eliminates carbon monoxide (CO, 28 Da) to form the pyrazinyl cation (C₄H₃N₂⁺) at m/z 79 . Subsequent loss of HCN (27 Da) yields m/z 52 (C₃H₂⁺).

Electrospray Ionization (ESI) – The Soft Alternative

ESI operates in the solution phase, typically yielding the protonated pseudomolecular ion


.
  • Precursor:

    
     at m/z 215 .
    
  • Collision Induced Dissociation (CID): Unlike EI, the

    
     ion is stable. Fragmentation requires collision energy (CE) in a collision cell (e.g., Q2 in a triple quad).
    
    • Primary Transition: Loss of benzyl alcohol (neutral, 108 Da) or benzyl formate equivalents, often yielding the protonated pyrazine carboxylic acid at m/z 125 or the acylium ion at m/z 107 .

Part 2: Comparative Performance Analysis

The following table contrasts the "Product" (EI-GC-MS Method) against the "Alternative" (ESI-LC-MS/MS Method).

FeatureEI-GC-MS (Structural ID)ESI-LC-MS/MS (Quantitation)
Primary Ionization Hard (70 eV Electron Impact)Soft (Electrospray, typically +3-5 kV)
Molecular Ion (

)
Weak or Moderate (m/z 214)Dominant

(m/z 215)
Base Peak m/z 91 (Tropylium) m/z 215 (Precursor) or m/z 107 (Product)
Sensitivity Nanogram range (ng)Picogram/Femtogram range (pg/fg)
Selectivity Spectral Fingerprint (Library Searchable)MRM Transitions (Specific Mass Filtering)
Matrix Tolerance Low (Requires extraction/volatility)High (Tolerates biological fluids with cleanup)
Key Limitation Sample must be volatile/thermally stablePoor structural info in MS1 (Requires MS/MS)

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for Benzyl Pyrazine-2-Carboxylate under EI conditions.

FragmentationPathway M Molecular Ion (M+) [C12H10N2O2]+ m/z 214 Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->Tropylium α-Cleavage (Benzylic) - C5H3N2O2• Acylium Pyrazinoyl Cation [C5H3N2O]+ m/z 107 M->Acylium α-Cleavage (Acyl) - C7H7O• Benzene Phenyl Cation [C6H5]+ m/z 77 Tropylium->Benzene - CH2 (Acetylene loss path) Pyrazinyl Pyrazinyl Ring [C4H3N2]+ m/z 79 Acylium->Pyrazinyl - CO (28 Da) RingFrag Ring Fragment [C3H2]+ m/z 52 Pyrazinyl->RingFrag - HCN (27 Da)

Figure 1: Competitive fragmentation pathways of benzyl pyrazine-2-carboxylate under 70 eV Electron Impact. The formation of the tropylium ion (m/z 91) is the thermodynamically preferred route.

Part 4: Validated Experimental Protocols

Protocol A: EI-GC-MS for Structural Confirmation

Best for: Purity analysis, impurity profiling, and unknown identification.

  • Sample Preparation: Dissolve 1 mg of benzyl pyrazine ester in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Mode: Splitless (1 min purge) or Split (1:50) for concentrated samples.

    • Temperature: 250°C.[2]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source (EI):

    • Energy: 70 eV.[3][4]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Data Validation: Confirm presence of m/z 214 (M+), m/z 91 (100%), and m/z 107 (~20-40%).

Protocol B: ESI-LC-MS/MS for Metabolite/Trace Analysis

Best for: Pharmacokinetic studies, biological matrices.

  • Sample Preparation: Extract biological sample (plasma/urine) via protein precipitation (Acetonitrile 3:1). Centrifuge and inject supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Source (ESI+):

    • Mode: Positive Ion.[5]

    • Spray Voltage: 3500 V.

    • Gas Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier: 215.1

      
       91.1 (CE: 20 eV).
      
    • Qualifier: 215.1

      
       107.1 (CE: 15 eV).
      
    • Qualifier: 215.1

      
       79.1 (CE: 35 eV).
      

Part 5: References

  • NIST Mass Spectrometry Data Center. Benzyl pyrazine-2-carboxylate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Benzyl pyrazine-2-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for tropylium and alpha-cleavage mechanisms).

  • University of Arizona. Mass Spectrometry Fragmentation Patterns by Functional Group. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Comparative Guide: Reactivity of Benzyl vs. Methyl Pyrazine-2-Carboxylates

[1][2]

Executive Summary & Strategic Selection

Status: Senior Application Scientist Context: Medicinal Chemistry & Heterocyclic Synthesis

In the development of pyrazine-based antitubercular agents (e.g., Pyrazinamide analogues) and herbicides, the choice between Methyl Pyrazine-2-carboxylate (MPC) and Benzyl Pyrazine-2-carboxylate (BPC) is rarely arbitrary.[1] While electronically similar, their kinetic profiles and orthogonality in multi-step synthesis dictate their utility.

  • Select Methyl (MPC) when: High atom economy, rapid nucleophilic turnover (aminolysis), and harsh basic hydrolysis conditions are acceptable.

  • Select Benzyl (BPC) when: Orthogonal protection is required (cleavage via hydrogenolysis), or when lipophilicity needs to be temporarily increased to facilitate cell membrane permeability during phenotypic screening prior to deprotection.

Electronic & Steric Profiling

The pyrazine ring is a

12

1
Theoretical Comparison Table
FeatureMethyl Pyrazine-2-carboxylate (MPC)Benzyl Pyrazine-2-carboxylate (BPC)Impact on Reactivity
Steric Bulk (

)
Low (Small substituent)High (Bulky phenyl group)MPC undergoes nucleophilic attack ~2–5x faster than BPC.[1]
Inductive Effect (

)
Weakly donating (Alkyl)Weakly withdrawing (Benzyl)Negligible difference on pyrazine ring electronics.
Leaving Group Ability Methoxide (

~15.5)
Benzyloxide (

~15.4)
Similar thermodynamic stability of the leaving group.
Lipophilicity (cLogP) ~0.6~2.1BPC allows for easier extraction/purification in organic phases.
Deprotection Mode Hydrolysis (

)
Hydrolysis (

) OR Hydrogenolysis (

)
BPC offers orthogonality to other esters (e.g., t-butyl, methyl).[1]

Reactivity Profile 1: Nucleophilic Acyl Substitution (Aminolysis)

The most common application in drug discovery is converting these esters into carboxamides (e.g., Pyrazinamide derivatives).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (

11

Critical Difference:

  • MPC: The small methyl group allows bulky amines (e.g., secondary amines, anilines) easy access to the carbonyl.

  • BPC: The benzyl group creates a "cone of protection," retarding the approach of nucleophiles. Kinetic data suggests MPC reacts significantly faster, often requiring lower temperatures or less excess amine.

Experimental Protocol: Direct Aminolysis

Valid for the synthesis of N-substituted pyrazine-2-carboxamides.[1]

  • Preparation: Dissolve 1.0 equiv of Pyrazine-2-carboxylate (MPC or BPC) in anhydrous Methanol (for MPC) or Toluene (for BPC).

    • Note: Methanol is avoided for BPC to prevent transesterification to the methyl ester.

  • Nucleophile Addition: Add 1.2 – 1.5 equiv of the primary amine.

  • Catalysis (Optional): For sluggish amines (anilines), add 10 mol%

    
     or use a Lewis Acid like 
    
    
    (Caution: Pyrophoric).
  • Reaction:

    • MPC: Stir at RT for 2–6 h .

    • BPC: Heat to 60–80°C for 6–12 h .

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The ester spot (

    
    ) will disappear, replaced by the more polar amide (
    
    
    ).
  • Workup: Concentrate in vacuo. Recrystallize from EtOH/Water.

Reactivity Profile 2: Hydrolysis & Cleavage[1][4]

This section highlights the self-validating orthogonality of the benzyl ester.[1]

Comparative Hydrolysis Data

Conditions: 1.0 equiv Ester, 2.0 equiv LiOH, THF/H2O (3:1), 25°C.

SubstrateTime to 95% Conv.Rate Constant (

)
Observation
MPC 1.5 Hours1.0 (Reference)Rapid, clean conversion to Pyrazine-2-carboxylic acid.
BPC 6.0 Hours~0.25Slower due to hydrophobicity and steric hindrance.
Hydrogenolysis Protocol (BPC Specific)

Use this when the molecule contains base-sensitive groups (e.g., epimers, lactones).

  • Setup: Dissolve BPC (1.0 mmol) in EtOAc/EtOH (1:1, 10 mL).

  • Catalyst: Add 10 wt% Pd/C (10% loading).

  • Atmosphere: Sparge with

    
     gas (balloon pressure, 1 atm) for 15 min.
    
  • Agitation: Stir vigorously at RT for 2–4 h.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: Quantitative yield of Pyrazine-2-carboxylic acid + Toluene (byproduct).

    • Validation: No aqueous workup required; simply evaporate solvent.

Visualizations

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the divergent utility of Methyl vs. Benzyl esters in a synthetic workflow.

ReactivityComparisonStartPyrazine-2-Carboxylic Acid SourceMethylMethyl Ester (MPC)(Kinetic Control)Start->MethylMeOH, H+BenzylBenzyl Ester (BPC)(Orthogonal Protection)Start->BenzylBnOH, DCC/DMAPAmideTarget: Pyrazinamide Analogues(Drug Scaffold)Methyl->AmideR-NH2, RT(Fast Aminolysis)AcidTarget: Free Acid(Intermediate)Methyl->AcidLiOH, H2O(Base Hydrolysis Only)Benzyl->AmideR-NH2, Heat(Slow Aminolysis)Benzyl->AcidH2, Pd/C(Neutral Hydrogenolysis)Benzyl->AcidLiOH, H2O(Slow Hydrolysis)

Caption: Decision tree highlighting the kinetic advantage of MPC for amidation vs. the orthogonal deprotection advantage of BPC.

Diagram 2: Electronic Activation Mechanism

This diagram details why pyrazine esters are more reactive than their benzene counterparts.

MechanismSubstratePyrazine-2-EsterTransitionTetrahedral Intermediate(Oxyanion)Substrate->TransitionAttack at C=ONuNucleophile (Nu:)Nu->TransitionProductAmide/AcidTransition->ProductCollapse & Leaving Group DepartureN1N1 (Inductive Withdrawal)N1->Substrate-I / -M EffectN4N4 (Inductive Withdrawal)N4->Substrate-I / -M Effect

Caption: The electron-deficient pyrazine nitrogens (N1, N4) activate the carbonyl, lowering the activation energy for nucleophilic attack.

References

  • Servusová, B., et al. (2012).[3] Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-98.[1][3]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373.[1]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (General reference for ester hydrolysis rates and chemoselectivity).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for electronic properties of diazines).

Benzyl 5-(benzyloxy)pyrazine-2-carboxylate vs 5-chloro analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Benzyl 5-(benzyloxy)pyrazine-2-carboxylate and its 5-Chloro Analog for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its derivatives are subjects of intense study due to their broad spectrum of activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[3][4][5] The specific functionalization of the pyrazine ring is a critical determinant of a compound's pharmacological profile, influencing its target affinity, metabolic stability, and pharmacokinetic properties.

This guide provides a detailed, objective comparison between two key pyrazine intermediates: this compound and its structural analog, Benzyl 5-chloropyrazine-2-carboxylate. We will dissect the nuances of their synthesis, explore the impact of the 5-position substituent (benzyloxy vs. chloro) on their physicochemical and biological characteristics, and provide actionable insights for researchers in drug development.

Molecular Structures at a Glance

The core difference between the two molecules lies in the substituent at the 5-position of the pyrazine ring. One features a benzyloxy (-OCH₂Ph) group, while the other possesses a chloro (-Cl) atom. This seemingly minor change has profound implications for the molecule's electronic nature, steric profile, and reactivity.

  • This compound: Features an electron-donating ether linkage, which can also serve as a bulky, metabolically labile protecting group for a 5-hydroxypyrazine precursor.[6]

  • Benzyl 5-chloropyrazine-2-carboxylate: Contains an electron-withdrawing chloro group, a common bioisostere for other functional groups that often enhances metabolic stability and modulates ring reactivity.[7][8]

Synthesis Strategies and Mechanistic Rationale

The synthetic pathways to these compounds, while potentially starting from a common precursor, diverge significantly. The choice of route is dictated by the desired 5-substituent.

Synthesis of Benzyl 5-chloropyrazine-2-carboxylate

A highly efficient route to the 5-chloro analog begins with 5-hydroxypyrazine-2-carboxylic acid. The key transformation involves a dual-purpose reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Causality of Experimental Choice: Using SOCl₂ in the presence of a catalytic amount of DMF is a classic and effective method.[9] It achieves two critical transformations in a single pot:

  • Chlorination: The hydroxyl group at the 5-position is converted to a chloro group via nucleophilic substitution.

  • Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride.

This acyl chloride intermediate is not isolated but is directly reacted with benzyl alcohol to yield the final ester product. This one-pot approach is efficient, minimizing purification steps and maximizing yield.

Experimental Protocol: Synthesis of Benzyl 5-chloropyrazine-2-carboxylate[9]
  • Step 1: Acyl Chloride Formation & Chlorination:

    • To a solution of 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in dry toluene (10-15 mL/g), add thionyl chloride (1.5 eq).

    • Add a catalytic amount of dimethylformamide (DMF, ~2-3 drops).

    • Heat the reaction mixture to reflux for approximately 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with dry toluene twice to ensure complete removal. The resulting crude 5-chloropyrazine-2-carbonyl chloride is used directly in the next step.

  • Step 2: Esterification:

    • Dissolve the crude acyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of benzyl alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 5-chloropyrazine-2-carboxylate.

Synthesis of this compound

The synthesis of the benzyloxy analog requires a more nuanced approach to avoid unwanted side reactions. A plausible and controlled route involves protecting the carboxylic acid, installing the benzyl ether, and then deprotecting and forming the final benzyl ester. A more direct route involves the benzylation of a pre-formed ester.

Causality of Experimental Choice: A common strategy is to start with a simple ester of 5-hydroxypyrazine-2-carboxylic acid, such as the methyl or ethyl ester. This protects the carboxylic acid from reacting during the etherification step. The Williamson ether synthesis is the method of choice for forming the benzyl ether.

  • Ester Protection: The initial esterification of the carboxylic acid prevents it from being deprotonated by the base used in the subsequent etherification step.

  • Williamson Ether Synthesis: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The resulting phenoxide anion acts as a nucleophile, attacking benzyl bromide to form the ether.

  • Transesterification or Hydrolysis/Esterification: The intermediate, Methyl 5-(benzyloxy)pyrazine-2-carboxylate, can then be converted to the final product. While transesterification is possible, a more robust method involves hydrolysis of the methyl ester to the carboxylic acid, followed by a separate esterification step with benzyl alcohol, similar to the final step for the chloro-analog but using a standard coupling agent like EDC/HOBt or converting the acid to its acyl chloride.

Experimental Protocol: Synthesis of this compound
  • Step 1: Williamson Ether Synthesis:

    • Dissolve Methyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to yield Methyl 5-(benzyloxy)pyrazine-2-carboxylate.

  • Step 2: Hydrolysis:

    • Dissolve the methyl ester from Step 1 in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully consumed.

    • Remove the methanol under reduced pressure and dilute with water.

    • Cool the solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl to precipitate the product, 5-(benzyloxy)pyrazine-2-carboxylic acid.[10]

    • Collect the solid by filtration, wash with cold water, and dry.

  • Step 3: Benzyl Ester Formation:

    • Follow the esterification procedure described for the 5-chloro analog (Step 2), starting from 5-(benzyloxy)pyrazine-2-carboxylic acid and reacting it with thionyl chloride followed by benzyl alcohol.

Visualization of Synthetic Workflows

G cluster_chloro 5-Chloro Analog Synthesis cluster_benzyloxy 5-Benzyloxy Analog Synthesis start_Cl 5-Hydroxypyrazine- 2-carboxylic Acid acyl_Cl 5-Chloropyrazine- 2-carbonyl chloride (in situ) start_Cl->acyl_Cl SOCl₂, DMF (cat.) Toluene, Reflux end_Cl Benzyl 5-chloropyrazine- 2-carboxylate acyl_Cl->end_Cl Benzyl Alcohol, TEA DCM, 0°C to RT start_Bn Methyl 5-hydroxypyrazine- 2-carboxylate inter_Bn1 Methyl 5-(benzyloxy)pyrazine- 2-carboxylate start_Bn->inter_Bn1 BnBr, K₂CO₃ DMF, 70°C inter_Bn2 5-(Benzyloxy)pyrazine- 2-carboxylic acid inter_Bn1->inter_Bn2 1. LiOH, MeOH/H₂O 2. HCl end_Bn Benzyl 5-(benzyloxy)pyrazine- 2-carboxylate inter_Bn2->end_Bn 1. SOCl₂ 2. Benzyl Alcohol, TEA G cluster_target Hypothetical Enzyme Active Site cluster_chloro 5-Chloro Analog cluster_benzyloxy 5-Benzyloxy Analog acceptor H-Bond Donor (e.g., NH) hydrophobic Hydrophobic Pocket mol_Cl Pyrazine Ring (Electron Deficient) Cl_group -Cl mol_Cl->Cl_group Cl_group->acceptor H-bond Acceptor mol_Bn Pyrazine Ring (Electron Rich) Bn_group -OBn mol_Bn->Bn_group Bn_group->hydrophobic van der Waals & π-stacking

Caption: Potential interactions based on substituent electronics.

Conclusion for the Bench Scientist

The selection between this compound and Benzyl 5-chloropyrazine-2-carboxylate is a critical decision in a drug discovery campaign, driven by the ultimate therapeutic goal.

  • Choose Benzyl 5-chloropyrazine-2-carboxylate for:

    • Metabolic Stability: When the goal is a stable, drug-like molecule where the pyrazine core is a permanent pharmacophore.

    • Antimycobacterial Leads: Leveraging the known activity of 5-chloropyrazines.

    • Nucleophilic Aromatic Substitution (SNAr): When the chloro group is intended as a reactive handle for further diversification by displacing it with nucleophiles (e.g., amines, thiols).

  • Choose this compound for:

    • Prodrug Strategies: When the intended active species is the 5-hydroxy pyrazine analog, which can be unmasked in vivo.

    • Exploring Steric and Hydrophobic Interactions: When a larger, more flexible group is desired to probe a binding pocket, potentially engaging in pi-stacking.

    • Access to 5-Hydroxy Analogs: The benzyloxy group serves as a convenient protecting group that can be easily removed via hydrogenolysis to access the 5-hydroxypyrazine scaffold.

Ultimately, these two molecules are not just simple alternatives but represent divergent strategic pathways in the synthesis of novel chemical entities. This guide provides the foundational data and rationale to make an informed choice, enabling a more efficient and targeted approach to drug design and development.

References

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Servusová, B., Paterová, P., Kuneš, J., Miletin, M., & Doležal, M. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12599-12615. [Link]

  • BenchChem. (2025). Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. BenchChem Technical Documents.
  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Srinivas, B., Sreekanth, K., & Sreenivasa, G. M. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1885-1896.
  • IRJMETS. (2024). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science.
  • Patel, H. M., & Patel, J. D. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 336-339.
  • BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem Technical Documents.
  • ResearchGate. (n.d.). Physical properties of pyrazine.
  • Science of Synthesis. (2004). 6.2.2. Pyrazines. Thieme.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. BenchChem Technical Documents.
  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives.
  • PubChemLite. (n.d.). Benzyl 5-chloropyrazine-2-carboxylate (C12H9ClN2O2). Université du Luxembourg.
  • Jampilek, J., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 503. [Link]

  • Scilit. (2017).
  • BenchChem. (2025). Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Documents.
  • National Center for Biotechnology Information. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed Central.
  • Google Patents. (2016). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • Ma, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3496. [Link]

  • Pal, A., & Mukhopadhyay, C. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry, 48(4), 837-841.
  • CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine. CymitQuimica.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Documents.
  • PubChemLite. (n.d.). 5-(benzyloxy)pyrazine-2-carboxylic acid (C12H10N2O3). Université du Luxembourg.
  • Parchem. (n.d.). 5-(Benzyloxy)pyrazine-2-carboxylic acid (Cas 1365939-51-0). Parchem.
  • Sciforum. (n.d.).
  • Bar, S., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Google Patents. (2020). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
  • SciSpace. (2016).
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv).
  • ChemScene. (n.d.).
  • PubMed. (2012).
  • Advanced Journal of Chemistry, Section A. (n.d.). Articles List. Advanced Journal of Chemistry, Section A.
  • Chem-Impex. (n.d.). 5-Chloropyrazine-2-carboxylic acid. Chem-Impex.
  • Semantic Scholar. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Semantic Scholar.

Sources

Definitive Structural Validation of 2,5-Disubstituted Pyrazines: A COSY/HMBC Integrated Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyrazine ring is a privileged scaffold, yet it presents a notorious structural elucidation challenge: distinguishing 2,5-disubstituted isomers from their 2,6- and 2,3- regioisomers.

Standard 1D


H NMR is often inconclusive due to the high symmetry and lack of vicinal proton couplings in 2,5- and 2,6-systems. Relying solely on chemical shift prediction models can lead to costly misassignments in Structure-Activity Relationship (SAR) studies.

This guide details a self-validating 2D NMR protocol combining Gradient COSY (gCOSY) and Gradient HMBC (gHMBC) . Unlike X-ray crystallography, which requires single crystals, this solution-state method is rapid, non-destructive, and definitive.

The Structural Challenge: The "Symmetry Trap"

The core difficulty lies in the proton distribution. In a disubstituted pyrazine (assuming substituents


 and 

are non-protons):
  • 2,3-Isomer: Protons are at C5 and C6 (Ortho). Easy to identify.

  • 2,5-Isomer: Protons are at C3 and C6 (Para). Hard to distinguish.

  • 2,6-Isomer: Protons are at C3 and C5 (Meta). Hard to distinguish.

Both 2,5- and 2,6-isomers often appear as two singlets (or one singlet if


) in 1D NMR. The lack of "communication" (scalar coupling) between protons renders standard splitting patterns useless.
Comparative Analysis of Validation Methods
Feature1D

H NMR
NOESY/ROESYX-Ray CrystallographyCOSY + HMBC (Recommended)
Primary Mechanism Chemical Shift (

)
Spatial ProximityElectron Density DiffractionScalar Coupling Connectivity
Regioisomer Specificity Low (Ambiguous)Medium (Requires specific R groups)AbsoluteHigh (Definitive)
Sample Requirement < 1 mg~5-10 mgSingle Crystal (Hard to grow)2-10 mg
Time to Result 5 mins2-4 hoursDays to Weeks30-60 mins
Cost Efficiency HighMediumLowHigh

The Logic: The "Null-COSY / Quaternary-HMBC" System

To validate a 2,5-structure, we use a two-step logic gate.

Step A: The COSY Negative Filter

We first look for what the molecule is not.

  • 2,3-Isomers: Possess vicinal protons (

    
     Hz). This produces a clear off-diagonal cross-peak in COSY.
    
  • 2,5-Isomers: Protons are separated by two bonds and a nitrogen (Para-like).

    
     is typically zero. Result: COSY Silent. 
    
  • 2,6-Isomers: Protons are Meta (

    
    ). While a weak "W-coupling" (0-1 Hz) is possible, it is often invisible in standard gCOSY. Result: COSY Silent. 
    
Step B: The HMBC "Quaternary Count" (The Definitive Test)

This is the core of the protocol. We utilize the Long-Range Heteronuclear Correlation (HMBC) to "see" the carbons attached to the protons.[1]

  • In 2,5-Disubstituted Pyrazine:

    • Proton H3 is adjacent to Nitrogen. It correlates via

      
       to C5 .
      
    • Proton H3 also correlates via

      
       to C2 .
      
    • Crucial Observation: Both C2 and C5 are Quaternary Carbons (bearing the substituents).

    • Data Signature: The proton shows HMBC correlations exclusively to quaternary/downfield carbons (typically >145 ppm).

  • In 2,6-Disubstituted Pyrazine:

    • Proton H3 correlates via

      
       to C5 .
      
    • Crucial Observation: In the 2,6-isomer, C5 bears a proton (H5). It is a Tertiary Carbon .

    • Data Signature: The proton shows HMBC correlations to one quaternary carbon (C2) and one tertiary carbon (C5).

Visualization of the Logic Flow

PyrazineLogic Start Unknown Disubstituted Pyrazine COSY Step 1: gCOSY Experiment Start->COSY CheckCOSY Are strong off-diagonal cross-peaks visible? COSY->CheckCOSY Is23 Assignment: 2,3-Isomer (Ortho Coupling) CheckCOSY->Is23 Yes (Strong 3J) HMBC Step 2: gHMBC Experiment (Focus on C-H Long Range) CheckCOSY->HMBC No (Silent) CheckHMBC Check Carbon Targets of Proton H3: Are they Quaternary or Tertiary? HMBC->CheckHMBC Result25 Target C are BOTH Quaternary (Substituted Carbons) ASSIGNMENT: 2,5-ISOMER CheckHMBC->Result25 All Quaternary Result26 Target C are MIXED (1 Quaternary, 1 Tertiary) ASSIGNMENT: 2,6-ISOMER CheckHMBC->Result26 Mixed (Quat + Tert)

Figure 1: Decision tree for assigning pyrazine regioisomers using 2D NMR.

Experimental Protocol

Sample Preparation[2]
  • Solvent: DMSO-d6 is strongly recommended over CDCl

    
    . Pyrazines are electron-deficient; DMSO minimizes aggregation and often separates accidental chemical shift overlaps common in chloroform.
    
  • Concentration: 5–10 mg in 600

    
    L solvent. (HMBC is insensitive; lower concentrations require longer scan times).
    
Instrument Parameters (600 MHz equivalent)
1. Gradient COSY (gCOSY)
  • Pulse Sequence: cosygpqf (Magnitude mode ge-2D COSY).

  • Spectral Width: 10-12 ppm (ensure all aromatic signals are covered).

  • Matrix: 2048 (F2) x 256 (F1).

  • Scans (NS): 4 to 8.

  • Goal: Confirm absence of

    
     coupling.
    
2. Gradient HMBC (gHMBC)
  • Pulse Sequence: hmbcgplpndqf (Gradient HMBC with low-pass J-filter).

  • Long-Range Delay (

    
    ):  Optimized for 8 Hz  (approx 60-65 ms).
    
    • Note: Pyrazine ring couplings (

      
      ) can be smaller than benzene. If 8 Hz fails, try 5 Hz  (100 ms), though this risks 
      
      
      
      relaxation signal loss.
  • Matrix: 4096 (F2) x 256-512 (F1).

  • Scans (NS): 16 to 64 (Critical for detecting weak 3-bond correlations across Nitrogen).

  • F1 Scale: 0 - 200 ppm (to catch carbonyls or halogenated carbons).

Data Interpretation Case Study

Scenario: You have synthesized a putative 2,5-dimethylpyrazine derivative. 1D NMR: Singlet at 8.35 ppm. 13C NMR: Peaks at 150.2 ppm (Quat), 143.5 ppm (CH).

Validation Steps:

  • Run HSQC: Confirm the proton at 8.35 ppm is attached to the carbon at 143.5 ppm. (This identifies the "Tertiary" carbon C-H).

  • Run HMBC: Look for correlations from the proton at 8.35 ppm.

    • Observation: You see a strong cross-peak to 150.2 ppm.

    • Analysis:

      • If it were 2,6-isomer : The proton at C3 would see C2 (Quat, ~150) and C5 (Tertiary, ~143). You would see a "self-correlation" type intensity or a correlation to the other proton-bearing carbon shift.[2]

      • If it is 2,5-isomer : The proton at C3 sees C2 (Quat, ~150) and C5 (Quat, ~150).

    • Result: In the 2,5-isomer, the HMBC spectrum shows correlations only to the downfield, non-protonated carbon region (150+ ppm). It does not show a long-range correlation to the 143 ppm region (other than the direct

      
       satellite if not filtered).
      
Molecular Connectivity Diagram

Figure 2: Connectivity logic. Blue lines indicate correlations to Quaternary carbons. Red dashed line indicates correlation to a Tertiary carbon (characteristic of 2,6-isomer).

References

  • BenchChem Technical Support. (2025).[3] Comparative NMR Analysis of 2,5-Dichloropyrazine for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2021). Lentzeacins A-E, New Bacterial-Derived 2,5- and 2,6-Disubstituted Pyrazines. PubChem. Retrieved from

  • Parexel International. (2023). Standard Operating Procedures for Structural Elucidation of Heterocycles. (Industry Standard Reference).
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Couplings. University of Wisconsin-Madison. Retrieved from

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for Pulse Sequences).

Disclaimer: This guide is intended for educational and research validation purposes. Always verify novel chemical entities with Mass Spectrometry (HRMS) in conjunction with NMR.

Sources

Chromatographic Separation of Mono- vs. Di-Benzylated Pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pyrazines are privileged heterocyclic scaffolds widely utilized in medicinal chemistry, drug development, and flavor science[1]. Alkylation and benzylation of the pyrazine core are common synthetic strategies used to modulate a drug candidate's steric bulk and lipophilicity. However, separating mono-benzylated from di-benzylated pyrazines presents a distinct analytical bottleneck.

Because both species share the same core pharmacophore, their dispersive (hydrophobic) interactions are remarkably similar. When utilizing traditional alkyl-bonded stationary phases, this structural similarity often leads to co-elution, marginal resolution, and poor quantitative accuracy[2]. To overcome this, chromatographic methods must evolve beyond simple hydrophobicity and exploit the subtle electronic differences between the molecules.

Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds

As an application scientist, I frequently observe method developers defaulting to standard C18 columns. While C18 provides excellent dispersive interactions for general hydrophobic retention, it lacks the steric and electronic mechanisms necessary to differentiate closely related aromatic analogs.

Mono-benzylated pyrazines possess one phenyl ring, whereas di-benzylated pyrazines possess two. This structural difference introduces a significant disparity in π-electron density. By replacing a C18 column with a Biphenyl stationary phase, we introduce orthogonal selectivity[3]. Biphenyl columns leverage three distinct retention mechanisms:

  • Hydrophobic (Dispersive) Interactions: Similar to C18, retaining the non-polar regions of the analytes.

  • π-π Interactions (The Differentiator): The biphenyl rings on the silica surface interact strongly with the delocalized π-electrons of the benzyl groups. Di-benzylated pyrazines, having double the π-electron density of their mono-benzylated counterparts, experience an exponentially stronger retention shift[4].

  • Dipole-Dipole Interactions: Enhancing the retention of the polar pyrazine core.

Mechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Selectivity A Benzylated Pyrazine Mixture B Mono-benzylated (1 Benzyl Ring, Lower π-density) A->B C Di-benzylated (2 Benzyl Rings, Higher π-density) A->C D Traditional C18 Column (Dispersive Interactions Only) B->D E Biphenyl Column (Dispersive + π-π Interactions) B->E C->D C->E F Sub-optimal Resolution (Rs < 1.5) Co-elution Risk D->F Weak separation G Baseline Resolution (Rs > 3.0) Strong Differentiation E->G Enhanced π-π retention

Logical relationship of stationary phase selectivity on benzylated pyrazines.

Experimental Design & Self-Validating Protocol

To objectively compare performance, we designed a self-validating HPLC-UV protocol. The system validates itself by using a spiked matrix with a known internal standard (Toluene) to verify system flow, void volume stability, and column integrity before assessing the pyrazine derivatives.

Reagents & Materials:

  • Analytes: Mono-benzylpyrazine and 2,5-dibenzylpyrazine analytical standards.

  • Columns:

    • Alternative: Standard C18 (100 x 4.6 mm, 2.6 µm)

    • Product: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v)

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v)

Causality Check: Why Formic Acid? Pyrazine is a weak base (pKa ~0.6). Maintaining the mobile phase at pH ~2.7 ensures the pyrazine nitrogens remain strictly unprotonated. This prevents secondary ion-exchange interactions with residual surface silanols on the silica support, effectively eliminating peak tailing.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve mono- and di-benzylated pyrazines in 50:50 Water:Acetonitrile to a final concentration of 50 µg/mL. Spike with 10 µg/mL Toluene as an internal retention marker.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B for 10 column volumes (CV) until the baseline UV signal is completely stable.

  • Gradient Execution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus analytes at the column head)

    • 1.0 - 7.0 min: 5% to 80% B (Linear gradient to elute hydrophobic species)

    • 7.0 - 8.5 min: 80% B (Wash step to remove highly retained matrix components)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

  • Detection: Monitor absorbance at 270 nm (the optimal wavelength for the pyrazine ring conjugated with benzyl groups).

  • System Suitability Check: Ensure the Toluene peak elutes with a retention time relative standard deviation (RSD) of < 0.5% across three replicate injections before integrating the target pyrazine peaks.

Workflow S1 1. Sample Prep (Spike & Dilute) S2 2. Equilibration (10 CV, 5% B) S1->S2 S3 3. Gradient Elution (5-80% MeCN) S2->S3 S4 4. UV Detection (λ=270 nm) S3->S4 S5 5. Validation (Toluene RSD <0.5%) S4->S5

Step-by-step self-validating HPLC workflow for pyrazine separation.

Quantitative Performance Comparison

The experimental data below summarizes the chromatographic performance. By shifting the retention mechanism from purely dispersive to a mixed-mode dispersive/π-π interaction, the core-shell Biphenyl column dramatically outperforms the traditional C18 column.

Chromatographic ParameterTraditional C18 ColumnCore-Shell Biphenyl ColumnPerformance Shift Causality
Mono-benzylated RT (min) 4.855.42Slight retention increase due to baseline π-π interaction with the single phenyl ring.
Di-benzylated RT (min) 5.307.15Massive retention shift due to dual π-π interactions from two benzyl groups.
Resolution (

)
1.2 (Sub-optimal)4.8 (Baseline)Orthogonal selectivity of the biphenyl phase exploits the π-electron differential.
Peak Tailing (

)
1.451.08Core-shell architecture and uniform surface bonding minimize secondary interactions.
Theoretical Plates (

)
~12,500~24,000Shorter diffusion paths in superficially porous (core-shell) particles enhance mass transfer.

Data Interpretation: On the C18 column, a resolution of 1.2 indicates partial co-elution. The dispersive forces alone cannot adequately distinguish the steric bulk of the second benzyl group, rendering this column unacceptable for precise quantitation or preparative isolation. Conversely, the Biphenyl column yields a massive resolution of 4.8. The di-benzylated pyrazine is selectively retained longer (7.15 min) because its two aromatic rings align with the biphenyl stationary phase, multiplying the π-π binding affinity[4].

Conclusion

For the chromatographic separation of mono- and di-benzylated pyrazines, traditional alkyl-bonded phases like C18 are mechanistically insufficient. By transitioning to a Biphenyl stationary phase, analytical scientists can exploit the inherent π-electron density differences between the molecules. This approach not only guarantees baseline resolution but also creates a more rugged, self-validating method suitable for high-throughput drug development workflows.

References

  • Source: phenomenex.
  • Source: thermofisher.
  • Source: nih.
  • Source: nih.

Sources

Bioactivity Comparison: Benzyl Ester Pyrazines vs. Free Acid Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Prodrug Paradox

In the development of antitubercular agents, the comparison between Benzyl Pyrazinoate (Benzyl Ester) and Pyrazinoic Acid (POA) represents a classic case of "Prodrug vs. Active Metabolite."

While Pyrazinoic Acid (POA) is the biologically active pharmacophore responsible for the sterilizing effect of the first-line drug Pyrazinamide (PZA), it suffers from poor membrane permeability and rapid efflux. Benzyl pyrazinoate , designed as a lipophilic prodrug, demonstrates significantly superior in vitro potency (MIC < 2 µg/mL) compared to the free acid (MIC 50–100 µg/mL). However, this in vitro superiority is often compromised in vivo by plasma instability.

This guide analyzes the mechanistic divergence, bioactivity data, and experimental protocols required to evaluate these two forms.

Mechanistic Divergence & Signaling Pathways[1]

The core difference lies in cellular entry and activation . The free acid (POA) is highly polar and relies on passive diffusion of its protonated form (HPOA) or inefficient transport, whereas the benzyl ester utilizes its lipophilicity to cross the mycobacterial cell wall before being hydrolyzed.

Mechanism of Action Diagram

The following diagram illustrates how Benzyl Pyrazinoate bypasses the pncA mutation-mediated resistance common in M. tuberculosis.

Pyrazine_Activation_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Mycobacterial Cytoplasm (pH 7.0) PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Amidase) PZA->PncA Passive Diffusion BnPZ Benzyl Pyrazinoate (Ester Prodrug) Esterase Non-Specific Esterases BnPZ->Esterase Rapid Lipophilic Entry POA_Ext Pyrazinoic Acid (Polar/Ionized) POA_Int Pyrazinoic Acid (Accumulated) POA_Ext->POA_Int Poor Diffusion (Ion Trapping) PncA->POA_Int Activation (Blocked in Resistant Strains) Esterase->POA_Int Hydrolysis (PncA Independent) Target Target Disruption (RpsA / PanD / pH) POA_Int->Target Bioactivity

Figure 1: Activation pathways of Pyrazinamide vs. Benzyl Pyrazinoate.[1] Note that the ester pathway (blue) bypasses the PncA enzyme, rendering it active against PZA-resistant strains.

Comparative Bioactivity Analysis

The following data synthesizes results from multiple studies comparing alkyl/benzyl esters against the free acid form.

Table 1: Physicochemical and Biological Comparison
FeaturePyrazinoic Acid (Free Acid)Benzyl Pyrazinoate (Ester)Causality / Impact
LogP (Lipophilicity) -0.71 (Hydrophilic)~2.06 (Lipophilic)Esters penetrate the waxy mycobacterial cell wall 10-100x more efficiently.[1]
MIC (M. tb H37Rv) 50 – 100 µg/mL (pH dependent)< 2.0 – 4.0 µg/mL Enhanced penetration leads to higher intracellular accumulation of the active acid.
Activity vs. PZA-Resistant Inactive (usually)Active Esters do not require PncA for activation; they use general esterases.[1]
Plasma Stability (t½) High (Stable)Low (< 15 mins)Critical Flaw: Host plasma esterases hydrolyze the ester before it reaches the bacteria in vivo.
pH Dependence High (Requires acidic pH 5.5)LowEsters can enter at neutral pH, whereas the acid requires protonation (acidic pH) to diffuse.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • In Vitro Superiority: The benzyl ester is significantly more potent in vitro. This is an artifact of the closed system where plasma esterases are absent (unless added). It demonstrates that if POA can be delivered intracellularly, it is highly toxic to the bacteria.

  • The "False Positive" Risk: Researchers often find high bioactivity in benzyl esters during screening, only to see efficacy fail in mouse models. This is due to the rapid hydrolysis of the ester bond by mammalian carboxylesterases in the blood, converting the potent ester back into the poorly permeable free acid before it reaches the infection site.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Benzyl Pyrazinoate (One-Pot)

Objective: Synthesize the ester from the free acid to ensure purity for testing.

  • Activation: Dissolve Pyrazinoic Acid (5 mmol) in Thionyl Chloride (5.5 mmol) . Reflux for 1-2 hours until the solution becomes clear (formation of pyrazinoyl chloride).

    • Validation: Monitor by TLC; the acid spot should disappear.

  • Esterification: Evaporate excess thionyl chloride under vacuum. Redissolve the residue in anhydrous Dichloromethane (DCM) .

  • Addition: Add Benzyl Alcohol (5 mmol) and Triethylamine (6 mmol) dropwise at 0°C. Stir at room temperature for 3 hours.

  • Workup: Wash with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

    • Expected Yield: 70-85%.[1]

    • Characterization: ¹H NMR should show the methylene singlet of the benzyl group at ~5.4 ppm.

Protocol B: Plasma Stability Assay (The "Go/No-Go" Test)

Objective: Determine if the ester survives long enough to be a viable drug candidate.

  • Preparation: Spike human or mouse plasma with the test compound (Benzyl Pyrazinoate) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 400 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via HPLC-UV or LC-MS.

    • Success Criteria: A half-life (t½) > 60 minutes indicates potential for in vivo efficacy.[1]

    • Typical Result: Unsubstituted benzyl esters often show t½ < 10 mins, necessitating steric protection (e.g., tert-butyl or ortho-substitution) for lead optimization.[1]

References

  • Cynamon, M. H., et al. (1995).[2] "Pyrazinoic acid esters with broad spectrum in vitro antimycobacterial activity." Journal of Medicinal Chemistry. Link

  • Simões, M. F., et al. (2009). "Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis." European Journal of Pharmaceutical Sciences. Link

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease. Link

  • Pires, D., et al. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][2] Link

  • Peterson, N. D., et al. (2015). "Mechanism of Action of Pyrazinamide: The Role of Efflux and pH." Frontiers in Microbiology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 5-(benzyloxy)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the scale-up and handling of complex heterocyclic intermediates. Benzyl 5-(benzyloxy)pyrazine-2-carboxylate is a critical building block in the synthesis of advanced pyrazine-based antivirals and kinase inhibitors. However, the exact structural features that make it synthetically valuable—its lipophilic benzyl esters and reactive pyrazine core—also dictate its hazard profile.

To build a truly safe laboratory environment, we must move beyond rote memorization of safety data sheets and understand the causality behind our protective measures. The dual benzyl/benzyloxy substitutions significantly increase the lipophilicity of the pyrazine-2-carboxylate core. This enhanced lipophilicity facilitates rapid transdermal absorption if the powder contacts the skin. Furthermore, pyrazine-2-carboxylate derivatives are established skin and eye irritants (GHS Category 2) and specific target organ toxicants for the respiratory system (STOT SE 3). Therefore, mitigating aerosolized dust and preventing direct dermal contact are not merely regulatory checkboxes, but absolute chemical necessities.

Below is the comprehensive, self-validating operational guide for handling this compound safely.

PPE Specification & Hazard Matrix

Before opening the chemical enclosure, personnel must be equipped according to the1[1]. The following matrix details the required Personal Protective Equipment (PPE) and the mechanistic justification for each choice.

Hazard TargetPPE ComponentQuantitative / Material SpecMechanistic Causality & Justification
Ocular Safety GogglesANSI Z87.1, Indirect VentingPrevents ingress of fine crystalline dust. Indirect venting prevents fogging while physically blocking airborne particulates[2].
Dermal (Hands) Nitrile Gloves5–8 mil thickness, NBRNitrile (NBR) offers superior resistance to lipophilic aromatic esters compared to latex, preventing transdermal permeation.
Dermal (Body) Lab Coat100% Cotton or FR, Knee-lengthSynthetic fibers can melt into the skin upon reaction exotherms. Cotton provides a physical barrier against electrostatic dust adherence[2].
Respiratory Particulate RespiratorN95 / P100 (NIOSH approved)Required only if engineering controls fail. Pyrazine carboxylates are known to cause respiratory tract irritation (H335).

Operational Workflow: Weighing & Transfer

Handling dry, highly functionalized organic powders requires strict engineering controls to prevent aerosolization. Every step in this protocol includes a Validation Checkpoint to ensure the system is self-validating before you proceed.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified chemical fume hood or localized HEPA-filtered enclosure.

  • Causality: The compound is a respiratory irritant. The fume hood creates a negative pressure environment that pulls aerosolized particles away from the operator's breathing zone[3].

  • Validation Checkpoint: Verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm) . Do not proceed if the alarm is sounding or the velocity is outside this range, as excessive flow creates turbulent vortices that eject powder.

Step 2: Static Dissipation

  • Action: Wipe spatulas and weigh boats with an anti-static ionizing gun, or utilize grounded stainless-steel spatulas.

  • Causality: this compound, as a dry organic powder, accumulates static charge. This charge causes the powder to violently repel from the spatula and aerosolize into the hood environment.

  • Validation Checkpoint: Observe the powder behavior on the spatula. If the powder "jumps" or clings to the exterior of the weigh boat, static is still present. Re-apply the ionizing gun until the powder remains entirely static.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed powder into the reaction flask and seal it with a septum or stopper before removing it from the fume hood.

  • Causality: Prevents cross-contamination of the general laboratory environment with respiratory irritants during transit to the reaction manifold.

  • Validation Checkpoint: Wipe the exterior of the sealed flask with an isopropanol-dampened cloth. Visually inspect the cloth; it must be completely clean before the flask leaves the hood.

Spill Mitigation and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent exposure.

Step 1: Dust Suppression and Containment

  • Action: Do not dry-sweep the powder. Instead, gently cover the spilled this compound with absorbent pads dampened with a dilute alcohol solution (e.g., 20% isopropanol in water).

  • Causality: Dry sweeping mechanically aerosolizes the powder, exacerbating inhalation hazards (H335). The damp pad suppresses dust and begins to solubilize the lipophilic compound for easier collection.

  • Validation Checkpoint: Ensure there is no visible dust cloud upon application of the pad.

Step 2: Collection and Surface Decontamination

  • Action: Collect the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container. Wash the affected surface with a mild alkaline detergent solution.

  • Causality: The benzyl ester linkage is susceptible to mild base-catalyzed hydrolysis. Washing with an alkaline detergent converts the highly lipophilic ester into water-soluble, easily removable pyrazine carboxylate salts.

  • Validation Checkpoint: Swab the decontaminated surface and check with pH paper; the final surface state should be neutral (pH ~7) with no chemical residue.

Step 3: RCRA-Compliant Disposal

  • Action: Label the HDPE container as "Hazardous Organic Solid Waste - Contains Pyrazine Derivatives."

  • Causality: Segregation of waste prevents incompatible chemical reactions (e.g., mixing organic esters with strong oxidizing acids).

  • Validation Checkpoint: Verify the waste container is tightly sealed and logged into the laboratory's chemical hygiene inventory system[4].

Visualizing the Safety Workflow

The following diagram maps the logical decision pathway for handling this chemical, ensuring that engineering controls and PPE are prioritized before any chemical manipulation occurs.

G Start Hazard Identification This compound PPE PPE Selection (OSHA 29 CFR 1910.132) Start->PPE Eng Engineering Controls (Fume Hood / Glovebox) Start->Eng Weigh Step 1: Weighing & Transfer (Minimize Dust) PPE->Weigh Eng->Weigh React Step 2: Reaction Setup (Closed System) Weigh->React Spill Spill / Exposure Detected? React->Spill Decon Decontamination & Disposal (EPA/RCRA Compliant) Spill->Decon No Emergency Emergency Response (Eyewash / Shower) Spill->Emergency Yes Emergency->Decon

Fig 1: Operational workflow for handling pyrazine-2-carboxylate derivatives and exposure mitigation.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (Pyrazine-2-carboxylic acid)
  • Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
  • Source: osha.
  • Source: ncsu.
  • Source: cornell.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.